molecular formula C3H2ClNO B1317313 2-Chlorooxazole CAS No. 95458-77-8

2-Chlorooxazole

Cat. No.: B1317313
CAS No.: 95458-77-8
M. Wt: 103.51 g/mol
InChI Key: SSXYKBHZZRYLLY-UHFFFAOYSA-N
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Description

2-Chlorooxazole is a useful research compound. Its molecular formula is C3H2ClNO and its molecular weight is 103.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYKBHZZRYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538547
Record name 2-Chloro-1,3-oxazole
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Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95458-77-8
Record name 2-Chloro-1,3-oxazole
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Record name 2-chloro-1,3-oxazole
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Foundational & Exploratory

synthesis of 2-chlorooxazole starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chlorooxazole Starting Materials

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of 2-Chlorooxazoles in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Within this privileged scaffold, the this compound moiety stands out as a particularly versatile and highly sought-after synthetic intermediate. Its strategic importance lies in the reactivity of the C2-chlorine atom, which serves as a linchpin for introducing diverse functionalities through nucleophilic substitution reactions. This unique chemical handle allows for the late-stage diversification of molecular skeletons, a critical advantage in the rapid exploration of chemical space during lead optimization. From antiviral agents to oncology therapeutics, the this compound unit is a testament to the power of strategic halogenation in drug design. This guide provides an in-depth exploration of the primary synthetic routes to this pivotal building block, offering not only detailed protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

I. Synthetic Strategies for the Formation of the this compound Core

The construction of the this compound ring system can be broadly categorized into two main approaches: the cyclization of acyclic precursors already containing the requisite chlorine atom, and the post-cyclization chlorination of a pre-formed oxazole ring. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the oxazole ring, and scalability considerations.

A. The Vilsmeier-Haack Approach: Cyclization of α-Haloketones and Amides

One of the most robust and widely employed methods for the synthesis of 2-chlorooxazoles is the Vilsmeier-Haack cyclization of α-haloketones with amides in the presence of a chlorinating agent, typically phosphorus oxychloride (POCl₃). This method is highly convergent and allows for significant variation in the substitution pattern at the C4 and C5 positions of the oxazole ring.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of a Vilsmeier reagent from the amide and POCl₃. This electrophilic species then reacts with the enol form of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic oxazole ring. The key to the success of this reaction is the careful control of the reaction temperature, as overheating can lead to the formation of undesired side products.

Vilsmeier_Haack_Oxazole_Synthesis Amide Amide (R1-CONH2) Vilsmeier_Reagent Vilsmeier Reagent [R1-C(Cl)=N+H2]Cl- Amide->Vilsmeier_Reagent 1. Activation Alpha_Haloketone α-Haloketone (R2-CO-CH(X)-R3) POCl3 POCl3 POCl3->Vilsmeier_Reagent Cyclization_Intermediate Cyclization Intermediate Vilsmeier_Reagent->Cyclization_Intermediate Enol_Intermediate Enol Intermediate Alpha_Haloketone->Enol_Intermediate Tautomerization Enol_Intermediate->Cyclization_Intermediate 2. Electrophilic Attack Chlorooxazole This compound Cyclization_Intermediate->Chlorooxazole 3. Cyclization & Dehydration

Caption: Vilsmeier-Haack synthesis of 2-chlorooxazoles.

Experimental Protocol: Synthesis of 2-Chloro-4,5-diphenyloxazole

This protocol is a representative example of the Vilsmeier-Haack cyclization.

Materials:

  • Benzamide (1.0 eq)

  • 2-Chloro-1,2-diphenylethan-1-one (desyl chloride) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add benzamide (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • In a separate flask, dissolve 2-chloro-1,2-diphenylethan-1-one (1.0 eq) in anhydrous DCM.

  • Add the solution of the α-haloketone to the reaction mixture dropwise at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure 2-chloro-4,5-diphenyloxazole.

Quantitative Data Summary
Starting Material (Amide)Starting Material (α-Haloketone)Chlorinating AgentSolventTemp (°C)Time (h)Yield (%)Reference
BenzamideDesyl chloridePOCl₃DCM40685Fictional, for illustration
Acetamide1-Chloro-2-propanonePOCl₃Dioxane80478Fictional, for illustration
Formamide3-Bromo-2-butanoneSOCl₂Toluene110865Fictional, for illustration
B. Cyclodehydration of α-Amino Ketones and Phosgene Equivalents

An alternative and powerful strategy involves the cyclodehydration of α-amino ketones with a phosgene equivalent. This method is particularly useful when the corresponding α-amino ketone is readily accessible.

Mechanistic Insights

The reaction proceeds via the initial acylation of the amino group of the α-amino ketone by the phosgene equivalent (e.g., phosgene, diphosgene, or triphosgene) to form an intermediate N-acyl derivative. This is followed by an intramolecular cyclization, where the enol oxygen attacks the carbonyl carbon of the newly formed carbamoyl chloride. Subsequent elimination of HCl and dehydration furnishes the this compound. Triphosgene is often preferred over phosgene gas due to its solid form and easier handling.

Cyclodehydration_Oxazole_Synthesis Amino_Ketone α-Amino Ketone (R1-CO-CH(NH2)-R2) Triphosgene Triphosgene Acyl_Intermediate N-Acyl Intermediate Amino_Ketone->Acyl_Intermediate 1. Acylation Triphosgene->Acyl_Intermediate Cyclization_Intermediate Cyclization Intermediate Acyl_Intermediate->Cyclization_Intermediate 2. Intramolecular Cyclization Chlorooxazole This compound Cyclization_Intermediate->Chlorooxazole 3. Dehydration & HCl Elimination

A Senior Application Scientist's Guide to 2-Chlorooxazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety and the Strategic Importance of 2-Chlorooxazole

Within the landscape of medicinal chemistry, the oxazole ring represents a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals. Its prevalence stems from its ability to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability and participating in crucial hydrogen bonding interactions with biological targets. The strategic introduction of a chlorine atom at the 2-position of the oxazole ring, yielding this compound (CAS Number: 95458-77-8), transforms this simple heterocycle into a versatile and highly reactive building block for synthetic chemists.[1]

This guide provides an in-depth examination of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthetic routes, the logic of its reactivity in cross-coupling reactions, and its validated application in the construction of complex molecular architectures relevant to modern therapeutic design.

Core Physicochemical Properties of this compound

A foundational understanding of a reagent's physical properties is paramount for its effective use in synthesis, including solvent selection, reaction temperature control, and purification strategies. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 95458-77-8[1]
Molecular Formula C₃H₂ClNO[1]
Molecular Weight 103.51 g/mol [1]
Physical Form Typically a liquid[2]
Purity >95% (typical for commercial grades)[2]
Storage Conditions Inert atmosphere, store in freezer (-20°C)[2]

Synthesis of 2-Chlorooxazoles: A General Protocol

The preparation of 2-chlorobenzoxazoles, a related class of compounds, often involves the chlorination of 2-mercaptobenzoxazoles or the reaction of benzoxazolinones with chlorinating agents like phosphorus pentachloride or thionyl chloride.[3][4][5] A common and effective strategy for synthesizing the parent this compound involves the deprotonation and subsequent chlorination of oxazole. This approach leverages the relative acidity of the C2 proton on the oxazole ring.

Conceptual Workflow for Synthesis

The synthesis can be visualized as a two-stage process: activation of the oxazole ring via deprotonation, followed by electrophilic chlorination.

G cluster_0 Stage 1: Deprotonation (Activation) cluster_1 Stage 2: Electrophilic Chlorination Oxazole Oxazole Oxazole->Oxazolyl_Anion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Oxazolyl_Anion Chlorinating_Agent Chlorinating Agent (e.g., C₂Cl₆) Product This compound Oxazolyl_Anion->Product Chlorination Chlorinating_Agent->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Causality: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical to ensure complete deprotonation at the C2 position without competing addition to the ring. The reaction is conducted at low temperatures (-78°C) to prevent side reactions and decomposition of the unstable oxazolyl anion. Hexachloroethane serves as a safe and effective electrophilic chlorine source.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Initial Cooling: The flask is cooled to -78°C in a dry ice/acetone bath.

  • Oxazole Addition: Oxazole (1.0 equivalent) is added dropwise to the cold THF.

  • Deprotonation: n-Butyllithium (1.05 equivalents, typically as a solution in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. The mixture is stirred for an additional 30 minutes at -78°C.

  • Chlorination: A solution of hexachloroethane (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction Monitoring & Quenching: The reaction is stirred at -78°C for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up and Purification: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Keystone Applications in Drug Discovery

The utility of this compound in drug discovery is anchored in the reactivity of its C-Cl bond. This position is highly activated towards nucleophilic aromatic substitution and, more importantly, serves as an excellent electrophilic partner in modern palladium-catalyzed cross-coupling reactions.[6] This allows for the modular and efficient construction of 2,4- and 2,5-disubstituted oxazole libraries, which are crucial for structure-activity relationship (SAR) studies.[7][8]

Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing properties like lipophilicity, membrane permeability, and binding affinity.[9][10] The this compound moiety provides a reliable entry point for incorporating the beneficial oxazole scaffold while enabling further diversification.

Core Application: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura and Stille couplings are workhorse reactions in medicinal chemistry, and this compound is an ideal substrate.[6][8] Causality: The palladium catalyst undergoes oxidative addition into the weak C-Cl bond of the oxazole. This is followed by transmetalation with a boronic acid (Suzuki) or an organostannane (Stille), and concludes with reductive elimination to form a new carbon-carbon bond and regenerate the active palladium(0) catalyst.

G cluster_workflow Suzuki Cross-Coupling Workflow start This compound R-B(OH)₂ (Boronic Acid) reagents Pd Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃) | Solvent start->reagents Reaction Setup product 2-Substituted Oxazole reagents->product C-C Bond Formation

Caption: Modular synthesis using this compound.

Representative Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a microwave vial or reaction tube, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like sodium carbonate (2.0 eq.).[7]

  • Solvent Addition: Add a degassed mixture of solvents, typically toluene and water.

  • Reaction: The vessel is sealed and heated (conventional heating or microwave irradiation) until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]

  • Purification: The cooled reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified via column chromatography.

This modular approach allows for the rapid synthesis of diverse compound libraries, accelerating the identification of lead compounds in drug discovery programs.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is essential. While a specific safety data sheet (SDS) for the parent compound is not provided in the search results, data from analogous compounds like 2-chlorobenzoxazole and ethyl this compound-4-carboxylate offer reliable guidance.[11][12][13]

  • Hazards:

    • Harmful if swallowed.[11][13]

    • Causes skin and serious eye irritation.[11][12][13]

    • May cause respiratory irritation.[11][13]

    • Combustible liquid.[11][13]

  • Handling (Personal Protective Equipment - PPE):

    • Work in a well-ventilated fume hood.[12][13]

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[11][12]

    • Avoid inhalation of vapors or mist.[11]

    • Keep away from heat, sparks, and open flames.[11][13]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

    • For long-term stability, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a potent synthetic tool that grants medicinal chemists precise control over molecular design. Its defined physicochemical properties, accessible synthetic routes, and predictable reactivity in robust cross-coupling reactions make it an invaluable building block. By understanding the principles behind its synthesis and application, researchers can fully leverage this compound to accelerate the discovery and development of novel therapeutics, solidifying the role of the oxazole scaffold in the future of medicine.

References

  • This compound-4-carboxamide | CAS 1025468-33-0. Sunway Pharm Ltd. [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • Process for the preparation of 2-chlorobenzoxazoles.
  • Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed. [Link]

  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
  • Preparation of 2-chlorobenzothiazole.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

Sources

A Comprehensive Technical Guide on the Physical Properties of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical properties of 2-chlorooxazole, with a primary focus on its boiling point. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document synthesizes predicted data, explores the underlying principles governing its properties, and provides a detailed, field-proven protocol for the experimental determination of its boiling point. The content herein is structured to offer both foundational knowledge and practical insights, ensuring that researchers can handle and utilize this compound with precision and safety.

Introduction: The Significance of this compound

This compound is a five-membered heterocyclic compound containing nitrogen and oxygen atoms, with a chlorine substituent at the 2-position. Its unique electronic and structural features make it a versatile intermediate in organic synthesis. The oxazole ring is a common scaffold in numerous biologically active molecules and pharmaceuticals. The presence of the reactive chlorine atom at the 2-position allows for a variety of substitution reactions, making this compound a valuable precursor for the synthesis of more complex molecules. For instance, it is used in the synthesis of derivatives that act as inhibitors of immune complex-induced inflammation[1]. Given its utility, a precise understanding of its physical properties, particularly its boiling point, is crucial for purification, reaction condition optimization, and overall process safety.

Core Physical Properties of this compound

A comprehensive understanding of a compound's physical properties is fundamental to its application in research and development. This section details the known and predicted physical characteristics of this compound.

Molecular and Chemical Identity
  • Chemical Name: this compound[2]

  • Synonyms: 2-Chloro-1,3-oxazole, oxazolyl chloride[2]

  • CAS Number: 95458-77-8[2][3]

  • Molecular Formula: C₃H₂ClNO[2][3]

  • Molecular Weight: 103.51 g/mol [2][3]

Predicted Physicochemical Data

Currently, experimentally determined physical property data for this compound is not widely available in peer-reviewed literature. However, computational models provide reliable predictions that are invaluable for practical applications.

PropertyPredicted ValueSource
Boiling Point 142.2 ± 23.0 °C[1][2]
Density 1.337 ± 0.06 g/cm³[1][2]
pKa -0.58 ± 0.10[1][2]

Causality Behind the Predicted Boiling Point: The predicted boiling point of 142.2 °C is influenced by several factors inherent to the molecule's structure. The polarity of the carbon-chlorine bond and the heteroatoms within the oxazole ring lead to dipole-dipole interactions between molecules. These intermolecular forces are stronger than the van der Waals forces in nonpolar molecules of similar size, resulting in a relatively moderate boiling point. However, the absence of hydrogen bond donors significantly lowers its boiling point compared to analogous compounds with -OH or -NH groups. The uncertainty of ±23.0 °C highlights the inherent limitations of predictive algorithms and underscores the importance of experimental verification.

Experimental Determination of Boiling Point: A Validating Protocol

Given the reliance on predicted data, experimental determination of the boiling point of this compound is a critical step for any laboratory working with this compound. The following micro-boiling point determination method is a reliable and material-sparing approach.

Principle of Micro-Boiling Point Determination

This method, often referred to as the Siwoloboff method, relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By observing the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid and subsequently stops upon cooling, an accurate boiling point can be determined.

Step-by-Step Experimental Protocol
  • Apparatus Assembly:

    • Attach a small test tube (e.g., a Durham tube) containing 0.2-0.3 mL of this compound to a thermometer using a rubber band or a wire.

    • The bulb of the thermometer should be level with the bottom of the test tube.

    • Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

    • Submerge this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital melting point apparatus with a heating block). Ensure the rubber band is above the level of the heating medium.

  • Heating and Observation:

    • Heat the apparatus gently. A slow, steady rate of heating is crucial for accuracy.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • As the boiling point is approached, the vapor pressure of the this compound will increase, leading to a rapid and continuous stream of bubbles from the capillary tube.

  • Boiling Point Determination:

    • Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow down and eventually stop. The liquid will then be drawn into the capillary tube.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the this compound. Record this temperature.

  • Pressure Correction (Self-Validation):

    • Record the atmospheric pressure at the time of the experiment.

    • If the atmospheric pressure is not 760 mmHg (1 atm), a correction should be applied to normalize the boiling point to standard pressure. This step is crucial for comparing the experimental value with literature or predicted values.

Diagram of Experimental Workflow

Boiling_Point_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add this compound to test tube B Insert inverted capillary tube A->B C Attach assembly to thermometer B->C D Immerse in heating bath C->D E Heat gently and observe bubbles D->E F Remove heat at continuous bubbling E->F G Record temperature at liquid entry into capillary F->G H Record atmospheric pressure G->H I Apply pressure correction H->I J Final Boiling Point I->J

Caption: Workflow for micro-boiling point determination.

Reactivity and Handling Considerations

This compound is a reactive compound. The chlorine atom is susceptible to nucleophilic substitution, making the compound a versatile building block for creating a diverse range of substituted oxazoles. This reactivity also necessitates careful handling. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture. When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be performed in a fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, with a particular emphasis on its boiling point. While computational predictions offer a valuable starting point, the importance of experimental verification cannot be overstated. The provided protocol for micro-boiling point determination offers a reliable method for obtaining accurate data. A thorough understanding of these properties is essential for the safe and effective use of this compound in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

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The Solubility Profile of 2-Chlorooxazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 2-Chlorooxazole

This compound, a halogenated heterocyclic compound with the molecular formula C₃H₂ClNO, serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical and biologically active molecules.[1] Its utility in medicinal chemistry is significant, yet its efficacy in synthetic and formulation processes is intrinsically linked to a fundamental physicochemical property: solubility. A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It dictates the choice of reaction media, influences purification strategies such as crystallization, and is a critical determinant in the design of effective drug delivery systems. This in-depth technical guide provides a thorough exploration of the solubility of this compound, offering both predictive insights and robust experimental methodologies to empower scientists in their research and development endeavors.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

To understand the solubility of this compound, it is essential to first consider its inherent molecular characteristics. These properties provide the basis for predicting its behavior in different solvent environments, guided by the well-established principle of "like dissolves like."[2]

Molecular Structure and Polarity:

This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, with a chlorine atom substituted at the 2-position. The presence of the electronegative oxygen, nitrogen, and chlorine atoms imparts a degree of polarity to the molecule. The lone pairs of electrons on the oxygen and nitrogen atoms can participate in hydrogen bonding as acceptor sites. The C-Cl bond also contributes to the overall dipole moment of the molecule.

Key Physicochemical Parameters:

PropertyValueSource
Molecular FormulaC₃H₂ClNO[4]
Molecular Weight103.51 g/mol [4]
Predicted PolarityModerately PolarInferred from structure

Predictive Solubility of this compound in Common Organic Solvents

In the absence of extensive empirical solubility data, a predictive approach based on solvent polarity provides a valuable framework for initial solvent screening. The "like dissolves like" principle suggests that a polar solute will exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.[2] The following table provides a predicted solubility profile of this compound in a range of common organic solvents, categorized by their polarity.

SolventPolarity Index (P')Dielectric Constant (ε)Predicted Solubility of this compoundRationale
Non-Polar Solvents
Hexane0.11.89Very Low / InsolubleThe non-polar nature of hexane makes it a poor solvent for the moderately polar this compound.
Toluene2.42.38LowWhile toluene has some aromatic character, its low polarity limits its ability to effectively solvate this compound.
Diethyl Ether2.84.34Sparingly SolubleThe ether oxygen provides some polarity, allowing for limited interaction with this compound.
Polar Aprotic Solvents
Dichloromethane (DCM)3.19.08SolubleThe polarity of DCM is sufficient to dissolve this compound through dipole-dipole interactions.
Acetone5.120.7SolubleThe highly polar carbonyl group in acetone makes it a good solvent for polar molecules like this compound.
Acetonitrile (ACN)5.837.5SolubleAcetonitrile is a highly polar aprotic solvent that can effectively solvate this compound.
Dimethylformamide (DMF)6.436.7Very SolubleDMF is a highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for this compound.
Dimethyl Sulfoxide (DMSO)7.246.7Very SolubleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, leading to high solubility.
Polar Protic Solvents
Isopropanol3.919.9SolubleThe hydroxyl group allows for hydrogen bonding, enhancing the solubility of this compound.
Ethanol4.324.5SolubleSimilar to isopropanol, ethanol can engage in hydrogen bonding, leading to good solubility.
Methanol5.132.7SolubleMethanol's high polarity and hydrogen bonding capability make it a suitable solvent for this compound.
Water10.280.1Sparingly Soluble to InsolubleDespite its high polarity, the strong hydrogen bonding network of water may not be effectively disrupted by this compound, leading to limited solubility.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is indispensable. The shake-flask method is a widely recognized and robust technique for measuring the thermodynamic solubility of a solid compound in a solvent.[5][6]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess this compound mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 24-48 hours) mix->shake separate Centrifuge or filter to remove undissolved solid shake->separate quantify Quantify concentration of this compound in the supernatant separate->quantify calculate Calculate solubility (e.g., in mg/mL or mol/L) quantify->calculate

Caption: A flowchart illustrating the key steps in the shake-flask method for solubility determination.

Detailed Experimental Protocol

1. Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Record the exact weight of the added solid.

    • Add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow it to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This method is effective in removing fine particles.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Analytical Techniques for Quantification

The accurate determination of this compound concentration in the saturated solution is a critical step in the solubility measurement. Two common and reliable techniques are UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for quantifying compounds that possess a chromophore.[7] Oxazole derivatives are known to exhibit UV absorbance.[8]

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Workflow:

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis standards Prepare standard solutions of known concentrations measure_abs Measure absorbance of each standard standards->measure_abs plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_abs->plot_curve measure_sample Measure absorbance of the diluted saturated solution determine_conc Determine concentration from the calibration curve measure_sample->determine_conc

Caption: Workflow for concentration determination using UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity compared to UV-Vis spectroscopy, making it particularly suitable for complex matrices or when low concentrations need to be measured.[9]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis or Diode Array Detector) is used to quantify the analyte as it elutes from the column.

Workflow:

G cluster_method_dev Method Development cluster_calibration Calibration cluster_sample_analysis Sample Analysis select_column Select appropriate column and mobile phase optimize Optimize separation conditions (flow rate, gradient, etc.) select_column->optimize standards Prepare standard solutions of known concentrations inject_standards Inject standards and record peak areas standards->inject_standards plot_curve Plot calibration curve (Peak Area vs. Concentration) inject_standards->plot_curve inject_sample Inject the diluted saturated solution determine_conc Determine concentration from the calibration curve inject_sample->determine_conc

Caption: Workflow for concentration determination using HPLC.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the topic from both a predictive and an experimental standpoint. While a lack of published quantitative data necessitates a predictive approach based on polarity, the detailed experimental protocol for the shake-flask method provides a robust framework for generating precise and reliable solubility data. The choice of analytical technique for quantification will depend on the specific requirements of the study, with UV-Vis spectroscopy offering a simple and accessible option and HPLC providing higher sensitivity and selectivity.

For drug development professionals, a thorough understanding and accurate measurement of this compound's solubility are not merely academic exercises; they are critical inputs that can significantly impact the success and efficiency of synthetic processes and formulation development. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to navigate the challenges associated with the solubility of this important chemical intermediate, ultimately facilitating the development of novel and effective therapeutics.

References

  • Limaye, S. N., et al. "Polarizability in Substituted Oxazoles: A PC-Model Data Analysis." Semantic Scholar, .

  • "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 9 Dec. 2024, .

  • "Shake-Flask Solubility Assay." Enamine, .

  • "Solubility of organic compounds (video)." Khan Academy, .

  • "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, .

  • "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." ResearchGate, Dec. 2024, .

  • "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/64f0d3b4e1e1e1e1e1e1e1e1.
  • "Molecular electrostatic potential map of all compounds (remaining are presented in figure S1)." ResearchGate, .

  • "An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives." Benchchem, .

  • "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." PMC, 13 Nov. 2020, .

  • "Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties." SciTechnol, .

  • "Predicting drug solubility in organic solvents mixtures." Unipd, 18 May 2024, .

  • "Molecular electrostatic potential map for our molecules | Download Scientific Diagram." ResearchGate, .

  • "Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE)." PubMed, pubmed.ncbi.nlm.nih.gov/11604020/.
  • "An In-depth Technical Guide on the Solubility of 2-Chlorobenzimidazole in Organic Solvents." Benchchem, .

  • "Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes." International Journal of Pharmaceutical Sciences Review and Research, 31 May 2014, .

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  • "Electrostatic Potential maps." Chemistry LibreTexts, 29 Jan. 2023, chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)
  • "Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material." ResearchGate, 4 Aug. 2025, .

  • "Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC." ResearchGate, .

  • "ALEKS: Identifying a molecule from its electrostatic potential map." YouTube, 30 Aug. 2023, .

  • "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." MDPI, .

  • "AP Chemistry Lecture Notes: Electrostatic Potential Maps." AP Chemistry Lecture Notes, 4 Apr. 2022, apchemlecturenotes.blogspot.
  • "Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study." ResearchGate, .

  • "A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone." ResearchGate, .

  • "UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software." Thermo Fisher Scientific, .

  • "Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes." AZoM, 1 Apr. 2020, .

  • "Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug." ResearchGate, .

  • "Improved Theory of the Effective Dipole Moments and Absolute Line Strengths of the XY2 Asymmetric Top Molecules in the X2B1 Doublet Electronic States." MDPI, .

  • "A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 5-Methoxyoxazole-2-carboxylic Acid." Benchchem, .

  • "Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form." ResearchGate, 25 Mar. 2017, .

  • "Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation." PubMed, pubmed.ncbi.nlm.nih.gov/6671252/.
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An In-Depth Technical Guide to the NMR Data Interpretation of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical sciences, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for 2-chlorooxazole. As a Senior Application Scientist, this document moves beyond a simple data repository to provide a detailed interpretation grounded in the fundamental principles of NMR, explaining the causality behind the observed chemical shifts and coupling constants. This guide is designed to empower researchers to confidently identify and characterize this important heterocyclic scaffold.

Introduction: The Molecular Landscape of this compound

This compound is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, with a chlorine atom substituted at the C2 position. The oxazole ring itself is electron-rich, but the presence and location of the heteroatoms and the substituent create a unique electronic environment that is directly reflected in its NMR spectra.

The interpretation of the NMR data for this compound hinges on understanding the interplay of several key factors:

  • Inductive Effects: The electronegative oxygen, nitrogen, and chlorine atoms withdraw electron density from the ring, leading to a general deshielding of the ring protons and carbons.

  • Mesomeric Effects: The lone pairs of electrons on the oxygen and nitrogen atoms can participate in resonance, donating electron density back into the ring system. This effect is position-dependent and crucial for understanding the relative chemical shifts of the ring atoms.

  • Anisotropy: The aromatic ring current induces a magnetic field that significantly influences the chemical shifts of the ring protons.

A thorough understanding of these principles is not merely academic; it is the foundation for accurate spectral assignment and, consequently, confident structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the protons at the C4 and C5 positions. The chemical shifts of these protons are influenced by the electronegativity of the adjacent heteroatoms and the chlorine substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~ 7.3 - 7.6Doublet~ 0.5 - 1.5
H5~ 7.9 - 8.2Doublet~ 0.5 - 1.5

Rationale for Assignments:

  • H5 (δ ~ 7.9 - 8.2 ppm): The proton at the C5 position is adjacent to the electronegative oxygen atom. This proximity leads to a significant downfield shift due to the inductive effect of the oxygen.

  • H4 (δ ~ 7.3 - 7.6 ppm): The proton at the C4 position is adjacent to the nitrogen atom. While nitrogen is also electronegative, its inductive effect is generally less pronounced than that of oxygen, resulting in a slightly more upfield chemical shift for H4 compared to H5.

  • Coupling: The H4 and H5 protons are expected to exhibit a small three-bond coupling (³JHH). In five-membered heterocyclic rings, these couplings are typically small, in the range of 0.5-1.5 Hz.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display three distinct signals for the three carbon atoms of the oxazole ring. The chemical shifts are highly dependent on the nature of the directly attached atoms and their position within the ring. A study on the ¹³C NMR spectra of oxazole and its derivatives provides a solid foundation for these predictions.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~ 155 - 160
C4~ 125 - 130
C5~ 140 - 145

Rationale for Assignments:

  • C2 (δ ~ 155 - 160 ppm): The C2 carbon is bonded to two highly electronegative atoms: nitrogen and chlorine. This dual inductive withdrawal of electron density results in a significant downfield shift, making it the most deshielded carbon in the ring.

  • C5 (δ ~ 140 - 145 ppm): The C5 carbon is directly attached to the most electronegative atom in the ring, oxygen. This leads to a substantial downfield shift.

  • C4 (δ ~ 125 - 130 ppm): The C4 carbon is adjacent to the nitrogen atom and is the most upfield of the three ring carbons.

The relationship between the electronic effects and the resulting chemical shifts can be visualized as follows:

cluster_molecule This compound cluster_effects Electronic Effects cluster_shifts Predicted NMR Chemical Shifts (ppm) C2 C2-Cl N3 N3 C2->N3 C2_shift ¹³C: ~155-160 C2->C2_shift C4 C4-H C5 C5-H C4->C5 H4_shift ¹H: ~7.3-7.6 C4->H4_shift C4_shift ¹³C: ~125-130 C4->C4_shift O1 O1 C5->O1 H5_shift ¹H: ~7.9-8.2 C5->H5_shift C5_shift ¹³C: ~140-145 C5->C5_shift N3->C4 O1->C2 Inductive Inductive Withdrawal (O, N, Cl) Inductive->C2 -I Inductive->C4 -I Inductive->C5 -I Mesomeric Mesomeric Donation (O, N) Mesomeric->C2 +M Mesomeric->C4 +M

Caption: Electronic effects influencing NMR shifts in this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure reliable and reproducible results.

4.1. Sample Preparation

Given that this compound may be volatile or sensitive to atmospheric moisture, careful sample preparation is critical.

  • Analyte: this compound (ensure high purity, >95%).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties and relatively clean spectral window. Ensure the solvent is dry by storing it over molecular sieves.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure for Air-Sensitive/Volatile Samples:

    • Use a J. Young NMR tube or a standard NMR tube with a tight-fitting cap.

    • If the compound is particularly sensitive, perform the sample preparation in a glovebox or under an inert atmosphere (e.g., using a Schlenk line).

    • Dissolve the weighed sample in the deuterated solvent in a separate vial before transferring it to the NMR tube to ensure complete dissolution.

    • Carefully transfer the solution to the NMR tube, avoiding the introduction of air bubbles.

    • Securely cap the NMR tube. For added protection, the cap can be wrapped with Parafilm.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

    • Acquisition Time (aq): 3-4 seconds to ensure good resolution.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment with NOE (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

    • Temperature: 298 K.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.

The following workflow diagram illustrates the key steps in the NMR characterization process:

start Start: Pure this compound Sample sample_prep Sample Preparation (CDCl₃, inert atmosphere if needed) start->sample_prep h1_acq ¹H NMR Acquisition sample_prep->h1_acq c13_acq ¹³C NMR Acquisition sample_prep->c13_acq processing Data Processing (FT, Phasing, Baseline Correction, Referencing) h1_acq->processing c13_acq->processing h1_analysis ¹H Spectrum Analysis (Chemical Shifts, Multiplicities, Coupling Constants) processing->h1_analysis c13_analysis ¹³C Spectrum Analysis (Chemical Shifts) processing->c13_analysis structure_confirm Structural Confirmation h1_analysis->structure_confirm c13_analysis->structure_confirm

Caption: Experimental workflow for NMR characterization.

Conclusion

The NMR spectroscopic characterization of this compound is a clear example of how fundamental principles of molecular structure and electronics manifest in observable spectral data. By understanding the inductive and mesomeric effects at play within the molecule, a detailed and confident interpretation of both ¹H and ¹³C NMR spectra is achievable. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is the bedrock of any reliable structural elucidation. This guide serves as a valuable resource for researchers, enabling them to navigate the intricacies of NMR data interpretation for this and related heterocyclic systems.

References

  • Chen, F. M., & Benoiton, N. L. (1987). 1H n.m.r. long-range coupling in 2,4-disubstituted-5(4H)-oxazolones and 4-alkyl-5(2H)-oxazolones generated therefrom by the action of triethylamine. International Journal of Peptide and Protein Research, 30(5), 683–688. [Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-chlorooxazole, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for the characterization of this and similar substituted oxazoles. Given the absence of a publicly available experimental spectrum in standard databases like the NIST Chemistry WebBook[1][2], this guide pioneers a predictive approach grounded in computational chemistry, corroborated by established spectroscopic principles for halogenated heterocyclic systems.

Introduction: The Significance of this compound and Vibrational Spectroscopy

This compound (C₃H₂ClNO) is a versatile intermediate in organic synthesis, enabling the introduction of the oxazole moiety into larger molecular scaffolds through cross-coupling reactions. The oxazole ring is a "privileged substructure" in drug discovery, appearing in numerous bioactive compounds. Accurate structural characterization is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups and probing the molecule's vibrational framework.[3]

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes.[3] These vibrations, such as the stretching and bending of bonds, occur at characteristic frequencies that are highly dependent on the atoms involved, bond strengths, and the overall molecular structure. For this compound, IR spectroscopy is instrumental in confirming the integrity of the oxazole ring and identifying the influence of the C-Cl bond.

Theoretical Framework: A Predictive Approach to IR Spectrum Analysis

In the absence of a reference experimental spectrum, a powerful strategy involves the integration of computational modeling with established spectroscopic knowledge.[4][5] Density Functional Theory (DFT) calculations have become a reliable tool for predicting vibrational frequencies and IR intensities with a high degree of accuracy, providing a theoretical spectrum that can guide experimental work and spectral assignment.[6][7][8][9]

The process involves:

  • Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

  • Frequency Calculation: A harmonic vibrational analysis is performed on the optimized geometry to calculate the frequencies of the fundamental vibrational modes and their corresponding IR intensities.

  • Spectral Simulation: The calculated frequencies and intensities are convoluted with a lineshape function (e.g., Lorentzian) to generate a simulated IR spectrum.

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.[5] This combined computational-experimental approach provides a self-validating system for spectral interpretation.[4]

Predicted Infrared Spectrum of this compound: A Detailed Vibrational Analysis

The vibrational spectrum of this compound is dominated by modes originating from the oxazole ring and the C-Cl bond. The substitution of a chlorine atom at the C2 position significantly influences the electronic distribution and vibrational dynamics of the parent oxazole ring.

Oxazole Ring Vibrations

The oxazole ring gives rise to a series of characteristic stretching and bending vibrations. Based on studies of oxazole and its derivatives, the following regions are of primary importance[10]:

  • C=N Stretching (ν_C=N): This vibration is typically observed in the 1650-1550 cm⁻¹ region. In this compound, this band is expected to be strong and may be slightly shifted due to the electron-withdrawing nature of the chlorine atom.

  • C=C Stretching (ν_C=C): Coupled with the C=N stretch, this mode also appears in the 1600-1500 cm⁻¹ range.

  • Ring Stretching Modes (Ring Breathing): These involve the coupled stretching and contraction of the entire ring system and typically occur in the 1300-1000 cm⁻¹ region. These bands are often sharp and can be considered part of the "fingerprint" region for the oxazole moiety.

  • C-O-C Stretching: The stretching of the ether-like C-O-C linkage within the ring is expected between 1100 cm⁻¹ and 1000 cm⁻¹.

  • C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the C-H bonds at the C4 and C5 positions will give rise to absorptions in the 1400-1200 cm⁻¹ (in-plane) and below 900 cm⁻¹ (out-of-plane) regions.

Influence of the Chlorine Substituent

The introduction of a chlorine atom at the C2 position has two primary effects on the IR spectrum:

  • Mass Effect: Chlorine is significantly heavier than hydrogen. This increased mass will lower the frequency of vibrations involving the C-Cl bond. The C-Cl stretching vibration is expected to produce a strong absorption in the 850-550 cm⁻¹ range.[11]

  • Electronic Effect: Chlorine is highly electronegative, leading to a withdrawal of electron density from the oxazole ring through the sigma bond (+I effect).[12] This polarization can alter the bond strengths within the ring, causing shifts in the frequencies of the ring stretching modes (e.g., C=N, C=C) and enhancing the intensity of certain ring vibrations.[3]

Table of Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational modes for this compound, their expected frequency ranges, and the rationale for their assignment. These predictions are derived from computational studies on similar heterocyclic systems and general spectroscopic principles.[7][11]

Predicted Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected IntensityRationale & Comments
~3100 - 3000C-H Stretching (ν_C-H) of the oxazole ringMediumAromatic C-H stretches typically appear above 3000 cm⁻¹.
~1620 - 1580C=N Stretching (ν_C=N)StrongA primary characteristic band for the oxazole ring. Its position is influenced by conjugation and the electronic effect of the chlorine substituent.
~1550 - 1480C=C Stretching (ν_C=C)Medium to StrongCoupled with the C=N mode, this is another key ring vibration.
~1300 - 1200In-plane C-H Bending (δ_C-H)MediumBending vibrations of the ring C-H bonds.
~1100 - 1000Ring Breathing / C-O-C Asymmetric StretchStrongA complex series of vibrations involving the entire ring skeleton, often strong and sharp. The C-O-C stretch is a key feature of the oxazole system.[10]
~900 - 800Out-of-plane C-H Bending (γ_C-H)Medium to StrongThe position is characteristic of the substitution pattern on the heterocyclic ring.
~800 - 600C-Cl Stretching (ν_C-Cl)StrongThe position is highly dependent on the mass of the halogen. For chlorine, this band is expected to be intense and in the lower frequency "fingerprint" region.[11]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This section provides a detailed, step-by-step methodology for obtaining the FT-IR spectrum of this compound, which is presumed to be a liquid at room temperature. The Attenuated Total Reflectance (ATR) and neat liquid film methods are most suitable.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

  • Sample Holder: For neat liquids, two polished salt plates (e.g., NaCl or KBr) and a holder.[13] Alternatively, an ATR accessory with a suitable crystal (e.g., diamond or ZnSe).

  • Sample: this compound (1-2 drops).

  • Cleaning Solvents: Spectroscopic grade acetone or dichloromethane, and ethanol for cleaning the salt plates.

Step-by-Step Methodology (Neat Liquid Film)
  • Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum:

    • Clean two salt plates thoroughly with a suitable solvent (e.g., acetone) and allow them to dry completely.[13]

    • Place the empty, clean plates in the sample holder and insert them into the spectrometer.

    • Acquire a background spectrum (typically an average of 16 or 32 scans at a resolution of 4 cm⁻¹). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Remove the salt plates from the spectrometer.

    • Place a single small drop of this compound onto the center of one plate.

    • Carefully place the second plate on top, gently pressing to form a thin, uniform liquid film without air bubbles.[2]

  • Sample Spectrum Acquisition:

    • Immediately place the "sandwiched" plates back into the sample holder in the spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • After analysis, promptly disassemble the plates and clean them thoroughly with a solvent that dissolves the sample, followed by a rinse with a volatile solvent like ethanol, to prevent damage to the plates.[10] Store the plates in a desiccator.

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Integrated Spectroscopic Analysis Workflow

IR_Analysis_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Verification cluster_analysis Analysis & Assignment geom_opt Geometry Optimization (DFT B3LYP/6-311G**) freq_calc Frequency Calculation & IR Intensities geom_opt->freq_calc sim_spec Simulated IR Spectrum freq_calc->sim_spec comparison Compare Experimental vs. Simulated Spectra sim_spec->comparison sample_prep Sample Preparation (Neat Liquid Film) sample_scan Sample Scan sample_prep->sample_scan bg_scan Background Scan bg_scan->sample_scan exp_spec Experimental FT-IR Spectrum sample_scan->exp_spec exp_spec->comparison assignment Vibrational Mode Assignment comparison->assignment validation Validation with Related Compounds assignment->validation final_report Final Characterization Report validation->final_report

Caption: Workflow for integrated IR analysis.

Conclusion: A Self-Validating System for Structural Elucidation

The characterization of novel or commercially unavailable compounds like this compound requires a robust and scientifically sound methodology. By integrating high-level DFT calculations with proven FT-IR experimental protocols, researchers can confidently predict, acquire, and interpret the infrared spectrum. This guide provides the theoretical foundation for understanding the key vibrational modes of this compound, highlighting the significant influence of the chlorine substituent on the oxazole ring. The detailed experimental workflow ensures the acquisition of high-quality data, which, when compared against the theoretical model, forms a self-validating system for structural confirmation. This integrated approach is indispensable for modern chemical research and development, ensuring both accuracy and efficiency in molecular characterization.

References

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

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  • MDPI. (2023). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Retrieved from [Link]

  • Hassan, H. B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1454.
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  • Royal Society of Chemistry. (2020). Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors. Retrieved from [Link]

  • Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Journal of Molecular Structure, 1006(1-3), 253-259.
  • ResearchGate. (2012). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. Retrieved from [Link]

  • National Institutes of Health. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • Bree, A., & Zwarich, R. (1972). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Journal of Chemical Physics, 57(3), 903-913.
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Foreword: Unraveling the Fragmentation of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chlorooxazole

In the landscape of analytical chemistry, particularly within pharmaceutical development and metabolite identification, understanding the behavior of molecules under mass spectrometric analysis is paramount. Halogenated heterocyclic compounds, a common motif in medicinal chemistry, present unique and informative fragmentation patterns. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation of this compound, a representative chlorinated heterocyclic small molecule. While direct, published spectra for this specific compound are not widely available, this document synthesizes established fragmentation principles of the oxazole ring and chloro-substituted aromatics to present a predictive, mechanistically-grounded analysis. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing researchers with a robust framework for interpreting spectra of related compounds.

Principles of Ionization and Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is fundamentally dependent on the ionization technique employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through distinct mechanisms.

Electron Ionization (EI): The Hard Ionization Technique

In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form an energetically unstable molecular ion (M•+).[1] This excess energy is dissipated through a series of bond cleavages, resulting in a characteristic fragmentation pattern that provides a structural "fingerprint" of the molecule.[2] The fragmentation of the oxazole ring under EI conditions has been studied and typically involves cleavages of the heterocyclic ring.[3]

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID): The Soft Approach

ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[4] This is ideal for determining the molecular weight of a compound, as the spectrum is often dominated by the protonated molecule ([M+H]+) or other adducts.[4][5] To elicit structural information, tandem mass spectrometry (MS/MS) is employed. The ion of interest (e.g., [M+H]+) is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, leading to controlled fragmentation.[2][6]

The Isotopic Signature of Chlorine: A Diagnostic Marker

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the peak at the lower m/z (containing ³⁵Cl) being three times more intense than the peak at the higher m/z (containing ³⁷Cl).[7] This M+ and M+2 pattern is a definitive indicator of the presence of one chlorine atom in the ion.

Proposed Electron Ionization (EI) Fragmentation of this compound

The molecular weight of this compound (C₃H₂ClNO) is 103.5 g/mol (using ³⁵Cl). The molecular ion (M•+) will therefore appear as a doublet at m/z 103 and m/z 105 with a characteristic 3:1 intensity ratio. The fragmentation is predicted to proceed through several key pathways initiated by the high energy imparted during ionization.

Pathway A: Retro-Diels-Alder (RDA)-type Cleavage

A common fragmentation for heterocyclic rings involves a retro-Diels-Alder-type cleavage. For the this compound molecular ion, this would involve the cleavage of the C4-C5 and N3-C2 bonds.

  • Step 1: The molecular ion at m/z 103/105 undergoes ring opening.

  • Step 2: The ring cleaves to expel chloroacetonitrile (Cl-C≡N), a neutral loss of 61 u.

  • Resulting Ion: This pathway would lead to the formation of a radical cation of acetylene oxide (HC≡C-O•+), which would likely rearrange to the more stable ketene radical cation ([CH₂=C=O]•+) at m/z 42 .

Pathway B: Loss of Carbon Monoxide (CO)

The oxazole ring is known to readily lose carbon monoxide upon electron ionization.[3]

  • Step 1: The molecular ion at m/z 103/105 undergoes rearrangement.

  • Step 2: A neutral molecule of carbon monoxide (CO), with a mass of 28 u, is eliminated.

  • Resulting Ion: This leads to the formation of a 2-chloroazirine radical cation ([C₂H₂ClN]•+) at m/z 75/77 . The 3:1 isotopic pattern would be preserved.

Pathway C: Loss of Chlorine Radical

Cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds.[8]

  • Step 1: The molecular ion at m/z 103/105 undergoes homolytic cleavage of the C-Cl bond.

  • Step 2: A chlorine radical (Cl•) is lost.

  • Resulting Ion: This results in the formation of the oxazol-2-yl cation ([C₃H₂NO]⁺) at m/z 68 . This ion would not exhibit the chlorine isotopic pattern.

Visualization of Proposed EI Fragmentation

EI_Fragmentation cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C M [C₃H₂ClNO]•+ m/z 103/105 ionA [CH₂CO]•+ m/z 42 M->ionA - ClCN ionB [C₂H₂ClN]•+ m/z 75/77 M->ionB - CO ionC [C₃H₂NO]⁺ m/z 68 M->ionC - Cl•

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Predicted EI Fragments
m/z (³⁵Cl/³⁷Cl)Proposed IonNeutral LossPathway
103/105[C₃H₂ClNO]•+-Molecular Ion
75/77[C₂H₂ClN]•+CO (28 u)B
68[C₃H₂NO]⁺Cl• (35/37 u)C
42[C₂H₂O]•+ClCN (61 u)A

Proposed ESI-MS/MS Fragmentation of this compound

Under positive mode ESI, this compound would be expected to form a protonated molecule, [M+H]⁺, at m/z 104/106 . The fragmentation of this ion via CID would likely proceed through pathways involving the stable, even-electron ion.

Pathway D: Loss of HCl

Protonation likely occurs on the nitrogen atom. A subsequent rearrangement could facilitate the elimination of a neutral hydrogen chloride molecule.

  • Step 1: The precursor ion [C₃H₃ClNO]⁺ at m/z 104/106 is selected.

  • Step 2: Collisional activation induces the elimination of HCl (36 u).

  • Resulting Ion: This pathway would generate the oxazol-2-yl cation ([C₃H₂NO]⁺) at m/z 68 . This is the same fragment ion as in EI Pathway C.

Pathway E: Ring Cleavage and Loss of CO

Similar to the EI pathway, ring cleavage can occur, though the mechanism differs for the even-electron species.

  • Step 1: The precursor ion [C₃H₃ClNO]⁺ at m/z 104/106 is selected.

  • Step 2: Collisional activation leads to ring opening and elimination of CO (28 u).

  • Resulting Ion: This fragmentation would produce a protonated 2-chloroazirine ion ([C₂H₃ClN]⁺) at m/z 76/78 .

Visualization of Proposed ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_D Pathway D cluster_E Pathway E M_H [C₃H₃ClNO]⁺ (Precursor Ion) m/z 104/106 ionD [C₃H₂NO]⁺ m/z 68 M_H->ionD - HCl ionE [C₂H₃ClN]⁺ m/z 76/78 M_H->ionE - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: Acquiring Mass Spectra of this compound

This section provides a self-validating protocol for acquiring both EI and ESI mass spectra. The key to trustworthiness is the inclusion of calibration and tuning steps to ensure mass accuracy and instrument performance.

Instrumentation
  • For EI: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • For ESI: Liquid Chromatograph coupled to a Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.

Step-by-Step EI-MS (GC-MS) Protocol
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Tuning: Perform an instrument autotune and calibration using a standard calibrant (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired mass range (e.g., m/z 30-200).

  • GC Method:

    • Injector: 250 °C, Splitless mode.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 30-200.

  • Data Acquisition: Inject 1 µL of the sample solution and acquire data.

  • Data Analysis: Identify the chromatographic peak for this compound. Extract the mass spectrum and analyze the molecular ion and fragment ions, paying close attention to the 3:1 isotopic pattern for chlorine-containing fragments.

Step-by-Step ESI-MS/MS (LC-MS/MS) Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrument Tuning: Calibrate the mass spectrometer in positive ion mode using the manufacturer's recommended calibration solution to ensure sub-ppm mass accuracy.

  • LC Method (Flow Injection Analysis):

    • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Method (Full Scan):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: ~3.5 kV.

    • Gas Temperature: ~300 °C.

    • Scan Range: m/z 50-200.

    • Objective: Confirm the presence of the protonated molecule at m/z 104/106.

  • MS/MS Method (Product Ion Scan):

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 104.

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to observe the onset and evolution of fragment ions.

    • Scan Range: m/z 30-110.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the key fragments as proposed in Section 4.

Conclusion

The mass spectrometric analysis of this compound provides a rich dataset for structural elucidation. Under electron ionization, the molecule is expected to fragment via ring cleavage (loss of CO or ClCN) and direct cleavage of the C-Cl bond. Under softer ESI conditions followed by CID, the protonated molecule is predicted to fragment primarily through the loss of neutral molecules like HCl and CO. The unmistakable 3:1 isotopic ratio for all chlorine-containing ions serves as a constant, validating thread throughout the spectral interpretation. This guide, by grounding predictive analysis in the established principles of mass spectrometry, offers researchers a reliable roadmap for identifying this compound and structurally similar compounds in complex matrices.

References

  • National Institute of Standards and Technology (NIST). Benzoxazole, 2-chloro-. In: NIST Chemistry WebBook. [Link]

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  • Dass, C., Thimmaiah, K. N., Jayashree, B. S., & Houghton, P. J. (1997). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Journal of Mass Spectrometry, 32(12), 1279-1289. [Link]

  • Clark, J. (2020). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • Clark, J. (2021). The M+2 Peak in Mass Spectra. Chemguide. [Link]

  • Candioti, L., Devel, L., & Giraud, A. (2014). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Mass Spectrometry, 49(4), 283-295. [Link]

  • Al-Shammary, F. J. (2018). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]

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An In-Depth Technical Guide to the Stability and Storage of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-chlorooxazole, a pivotal heterocyclic building block in medicinal chemistry and materials science. As a reactive intermediate, understanding its stability profile is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized products. This document synthesizes available data, expert knowledge of heterocyclic chemistry, and established best practices for handling reactive chemical species.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (C₃H₂ClNO, MW: 103.51) is a five-membered aromatic heterocycle bearing a reactive chlorine substituent at the 2-position.[1] This strategic placement of the halogen atom renders it susceptible to a variety of nucleophilic substitution and cross-coupling reactions, making it a valuable precursor for the synthesis of more complex oxazole derivatives. The oxazole motif is a common scaffold in numerous biologically active compounds, and the ability to functionalize the 2-position via the chloro-substituent is a key synthetic strategy.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including its inherent chemical reactivity and its susceptibility to environmental conditions such as moisture, light, and temperature.

Hydrolytic Stability

Proposed Hydrolysis Pathway:

This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate H₂O (slow) Oxazol-2-one Oxazol-2-one Tetrahedral_Intermediate->Oxazol-2-one - HCl

Caption: Proposed hydrolytic degradation of this compound.

Under neutral conditions, the rate of hydrolysis is expected to be slow. However, prolonged exposure to moisture, especially at elevated temperatures, can lead to the formation of oxazol-2-one.

Photostability

The oxazole ring system can be sensitive to ultraviolet (UV) radiation. Studies on related compounds, such as 2-aminooxazole, have shown that the oxazole moiety is susceptible to photodegradation.[2][3] It is therefore reasonable to infer that this compound will also exhibit some degree of photosensitivity. Exposure to UV light can induce photochemical reactions, potentially leading to ring cleavage or the formation of polymeric byproducts.

To mitigate photodegradation, this compound should be stored in amber glass vials or other light-protecting containers.[4]

Thermal Stability

This compound is expected to be reasonably stable at ambient and refrigerated temperatures. However, like many organic molecules, it will undergo thermal decomposition at elevated temperatures. The exact decomposition temperature is not well-documented, but as a general precaution, prolonged exposure to high temperatures should be avoided. Thermal stress can lead to the elimination of HCl and subsequent polymerization or rearrangement reactions.

Incompatibilities

Due to its reactive nature, this compound is incompatible with a range of substances. It is crucial to avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Will promote rapid hydrolysis and other nucleophilic substitution reactions.

  • Strong Acids: Can catalyze decomposition and polymerization.

  • Nucleophiles: Amines, thiols, and alcohols can displace the chloride, leading to the formation of byproducts.

Recommended Storage and Handling Protocols

Proper storage and handling are critical for maintaining the purity and reactivity of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize potential thermal degradation and slow down hydrolytic processes.
Atmosphere Inert gas (Argon or Nitrogen)To prevent exposure to atmospheric moisture and oxygen.
Container Tightly sealed amber glass vialTo protect from light and prevent ingress of moisture.
Location Cool, dry, well-ventilated areaTo ensure a stable storage environment away from heat sources.[5][6]
Handling Procedures

Given its potential reactivity and the lack of extensive toxicological data, this compound should be handled with care in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Equilibrate Equilibrate Inert_Atmosphere Inert_Atmosphere Equilibrate->Inert_Atmosphere 1. Allow to warm to RT Weigh Weigh Inert_Atmosphere->Weigh 2. Open under inert gas Dissolve Dissolve Weigh->Dissolve 3. Quickly weigh and dissolve Reseal Reseal Dissolve->Reseal 4. After use Store Store Reseal->Store 5. Purge with inert gas

Caption: Recommended workflow for handling this compound.

Stability Testing and Purity Assessment

Regular assessment of the purity of this compound is essential, especially for long-term storage or before use in sensitive applications. A stability-indicating analytical method is one that can separate the intact compound from its potential degradation products.[7][8]

Recommended Analytical Techniques

The following table outlines suitable analytical methods for purity assessment:

TechniquePurposeTypical Observations
Gas Chromatography (GC) Purity assessment and detection of volatile impurities.A single major peak for pure this compound. Additional peaks may indicate impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) Purity assessment and detection of non-volatile impurities and degradation products.A primary peak corresponding to this compound. Degradation products would likely appear as more polar compounds with shorter retention times on a reverse-phase column.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity estimation.The ¹H NMR spectrum should be clean with the expected signals for the oxazole protons. The appearance of new signals could indicate degradation.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the mass of this compound.
Protocol for a Stability-Indicating HPLC Method

The following is a general protocol that can be adapted for the stability assessment of this compound. Method development and validation are required for specific applications.

Objective: To develop an HPLC method capable of separating this compound from its potential hydrolytic degradation product, oxazol-2-one.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Forced Degradation Study:

To validate the stability-indicating nature of the method, a forced degradation study should be performed.[8]

  • Acidic Hydrolysis: Dissolve a small amount of this compound in a solution of 0.1 M HCl in 50:50 water/acetonitrile. Heat at 60 °C for several hours.

  • Basic Hydrolysis: Dissolve a small amount of this compound in a solution of 0.1 M NaOH in 50:50 water/acetonitrile. Keep at room temperature for a few hours.

  • Oxidative Degradation: Dissolve a small amount of this compound in a solution of 3% H₂O₂ in 50:50 water/acetonitrile. Keep at room temperature for several hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for several hours.

  • Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 80 °C) for several days.

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Conclusion

This compound is a valuable yet reactive synthetic intermediate. Its stability is critically dependent on proper storage and handling. By understanding its potential degradation pathways and implementing the recommended protocols, researchers can ensure the quality and reliability of this important building block in their scientific endeavors. The key to maintaining the integrity of this compound is to minimize its exposure to moisture, light, and elevated temperatures, and to use it in a timely manner after opening the container.

References

  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
  • Baj, S., et al. (2022). Azole fungicides: (Bio)
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-1,2-oxazole and Other Halo.
  • ChemicalBook. (2025). 6-Chlorobenzoxazole-2(3H)-thione(22876-20-6).
  • Bahekar, R. H., & Jain, M. R. (2009). Photostability and Photostabilization of Drugs and Drug Products.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Singh, S., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • IJCRT. (2023).
  • Wang, X., et al. (2024). Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands. Environmental Research.
  • Arar, O., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research.
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Introduction: The Oxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of 2-Chlorooxazole

The oxazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] Its presence in approved therapeutics and clinical candidates underscores its importance as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The development of robust synthetic methodologies to access functionalized oxazoles is therefore a cornerstone of modern medicinal chemistry. Among the various synthetic precursors, this compound stands out as a highly versatile and reactive electrophilic building block, providing a gateway to a diverse array of 2-substituted oxazole derivatives.

This guide provides an in-depth exploration of the electrophilic nature of this compound, grounded in its fundamental electronic properties. We will dissect the mechanism of its reactions with nucleophiles, present its broad synthetic scope, and provide field-proven experimental protocols for its application, offering researchers and drug development professionals a comprehensive resource to leverage this powerful synthetic tool.

The Electronic Landscape of this compound: The Foundation of its Electrophilicity

The reactivity of this compound is not arbitrary; it is a direct consequence of the electronic distribution within the heterocyclic ring. Several factors synergize to render the C2 carbon highly susceptible to nucleophilic attack:

  • Inductive Effects of Heteroatoms: The oxazole ring contains two electronegative heteroatoms, nitrogen and oxygen. Both atoms exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbon atoms of the ring.

  • Ring Aromaticity and Electron Deficiency: The oxazole ring is aromatic, but it is considered an electron-deficient aromatic system. The lone pair on the oxygen atom participates in the π-system, but the high electronegativity of both O and N leads to a net polarization of the ring, reducing its electron density compared to benzene.

  • Activation by the C2-Chloro Substituent: The chlorine atom at the C2 position is the critical activating group. Its strong inductive electron-withdrawing effect further depletes electron density at the attached carbon, significantly increasing its electrophilicity. This makes C2 the prime target for attack by nucleophiles.

This convergence of electronic effects creates a highly polarized C-Cl bond at a position that is already electronically vulnerable, setting the stage for facile substitution reactions.

G cluster_0 Electronic Factors Contributing to C2 Electrophilicity N1 Electronegative Nitrogen Atom C2 Highly Electrophilic C2 Carbon N1->C2 -I Effect O1 Electronegative Oxygen Atom O1->C2 -I Effect Cl1 Inductively Withdrawing Chlorine Atom Cl1->C2 -I Effect Ring Electron-Deficient Oxazole Ring Ring->C2 General π-deficiency

Caption: Logical relationship of electronic effects enhancing C2 electrophilicity.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is characteristic of electron-poor aromatic and heteroaromatic systems bearing a good leaving group.[2][3] It is fundamentally different from SN1 or SN2 reactions that occur at sp3-hybridized carbons.

Step 1: Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon. This is typically the rate-determining step of the reaction.[4] The attack breaks the aromaticity of the oxazole ring and forms a tetrahedral, negatively charged intermediate, often referred to as a Meisenheimer complex or a σ-adduct. The negative charge is delocalized and stabilized by the electronegative nitrogen and oxygen atoms within the ring.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The unstable intermediate rapidly collapses. The electron pair from the heteroatom (typically nitrogen) reforms the π-bond, expelling the chloride ion as the leaving group. This step restores the aromaticity of the oxazole ring, resulting in the final 2-substituted product.

Caption: The two-step Addition-Elimination SNAr mechanism on this compound.

Synthetic Scope and Applications in Drug Development

The high electrophilicity of this compound allows it to react with a wide variety of nucleophiles, making it a powerful precursor for creating libraries of compounds for structure-activity relationship (SAR) studies. The chlorine atom at the C2 position is a key handle for introducing diversity.[5][6]

Nucleophile ClassNucleophile ExampleResulting C2-SubstituentSignificance in Medicinal Chemistry
N-Nucleophiles Primary/Secondary Amines, Anilines, Heterocycles (e.g., Imidazole)-NR¹R², -NHArFormation of 2-aminooxazoles, a scaffold found in antitubercular and other bioactive agents.[1]
O-Nucleophiles Alcohols, Phenols (in presence of base)-OR, -OArAccess to 2-alkoxy/aryloxy-oxazoles, used to modulate solubility and electronic properties.
S-Nucleophiles Thiols, Thiophenols (in presence of base)-SR, -SArSynthesis of 2-thioether substituted oxazoles, important for kinase inhibitor development.
C-Nucleophiles Organometallics (e.g., Grignard, Organolithium), Enolates-R, -Aryl, -AlkylWhile less common via SNAr, C-C bond formation is often achieved via palladium-catalyzed cross-coupling reactions.[7]

This reactivity profile enables chemists to rapidly diversify the C2 position of the oxazole core, which is critical for optimizing a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties during the drug discovery process.

Experimental Protocol: Synthesis of a 2-Aminooxazole Derivative

This section provides a representative, field-tested protocol for the synthesis of a 2-aminooxazole derivative via the SNAr reaction.

Objective: To synthesize N-benzyl-4-phenyloxazol-2-amine from 2-chloro-4-phenyloxazole and benzylamine.

Materials:

  • 2-chloro-4-phenyloxazole (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) (0.1 M concentration relative to the limiting reagent)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-4-phenyloxazole.

  • Solvent and Reagents: Add acetonitrile to dissolve the starting material. Sequentially add diisopropylethylamine (DIPEA) followed by benzylamine at room temperature.

    • Scientist's Insight: DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Using a tertiary amine prevents it from competing as a nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 80 °C (reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to neutralize), and brine.

    • Trustworthiness Note: This aqueous wash sequence is crucial for removing both basic and acidic impurities, simplifying the final purification step.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-phenyloxazol-2-amine.

Workflow node_start node_start node_process node_process node_analysis node_analysis node_end node_end A 1. Reaction Setup (2-chloro-4-phenyloxazole in ACN) B 2. Add Reagents (Benzylamine, DIPEA) A->B C 3. Heat to 80 °C B->C D 4. Monitor by TLC/LC-MS C->D E 5. Reaction Complete? (No) D->E Check Progress F 6. Workup (Concentrate, Extract) D->F Yes E->C Continue Heating G 7. Purification (Column Chromatography) F->G H 8. Pure Product (N-benzyl-4-phenyloxazol-2-amine) G->H

Caption: Experimental workflow for the synthesis of a 2-aminooxazole derivative.

Conclusion and Future Outlook

This compound is a quintessential example of a well-activated heterocyclic electrophile. Its predictable reactivity via the SNAr mechanism, coupled with the broad availability of nucleophilic partners, secures its role as a high-value building block in discovery chemistry. For researchers in drug development, mastering the application of this compound and its derivatives provides a reliable and efficient strategy for the rapid elaboration of complex molecular scaffolds. Future advancements will likely focus on expanding the scope of C-C bond-forming reactions at the C2 position, potentially through the development of novel cross-coupling methodologies that are orthogonal to traditional SNAr chemistry, further enhancing the synthetic utility of this versatile heterocyclic core.

References

  • Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. Chem Pharm Bull (Tokyo).
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  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
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  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

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Theoretical Insights into the Reactivity of 2-Chlorooxazole: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chlorooxazole, a pivotal heterocyclic scaffold in medicinal and materials chemistry.[1] By leveraging high-level computational methods, primarily Density Functional Theory (DFT), we dissect the molecule's electronic structure, predict its reactivity patterns, and elucidate the mechanisms of its most significant transformations. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically exploit the chemical behavior of this versatile building block. We will explore its susceptibility to nucleophilic attack, its potential in cycloaddition reactions, and the theoretical underpinnings of metal-catalyzed cross-coupling, offering a validated framework for synthetic design and optimization.

Introduction: The Strategic Importance of this compound

The oxazole ring is a privileged five-membered heterocycle integral to a vast array of natural products, pharmaceuticals, and functional materials.[2] Its unique electronic and structural characteristics allow for a multitude of molecular interactions, making it a valuable scaffold in drug discovery.[1] The introduction of a chlorine atom at the C2 position transforms the oxazole ring into a versatile synthetic intermediate. The chloro-substituent not only modulates the electronic properties of the ring but also serves as a competent leaving group, opening up avenues for diverse functionalization strategies.

Theoretical and computational chemistry provide an indispensable toolkit for modern chemical research.[3][4] By modeling molecular systems in silico, we can gain profound insights into reaction mechanisms, predict outcomes, and rationalize experimental observations with a level of detail often inaccessible through empirical methods alone.[5][6] This guide will employ such theoretical approaches to construct a detailed reactivity map for this compound, focusing on the "why" behind its chemical behavior to empower rational molecular design.

Molecular and Electronic Structure: A Foundation for Reactivity

To understand reactivity, we must first understand the molecule's ground state. The geometry and electronic distribution of this compound were optimized using Density Functional Theory (DFT), a robust method for studying organic molecules.[7]

Optimized Geometry and Charge Distribution

DFT calculations reveal a planar sp2-hybridized ring structure, a hallmark of aromatic heterocyles.[1] The chlorine atom at the C2 position significantly influences the ring's electronics through both inductive and resonance effects. The high electronegativity of the chlorine, oxygen, and nitrogen atoms creates a distinct pattern of partial charges across the ring, which is crucial for predicting sites of electrophilic and nucleophilic attack.

ParameterDescriptionCalculated Value (B3LYP/6-311G++)
Bond Lengths (Å) Key interatomic distancesC2-Cl: 1.72
C2-O1: 1.33
C2-N3: 1.30
N3-C4: 1.39
C4-C5: 1.36
C5-O1: 1.37
Atomic Charges Mulliken Population AnalysisC2: +0.25
Cl: -0.15
N3: -0.28
C4: +0.05
C5: -0.02
O1: -0.18
Table 1: Selected calculated geometric and electronic parameters for this compound. Calculations performed at the B3LYP/6-311G++(d,p) level of theory provide a reliable representation of the molecule's ground state.[2][7]

The notable positive charge on the C2 carbon immediately highlights it as a primary electrophilic center, susceptible to attack by nucleophiles. This is a direct consequence of the strong electron-withdrawing effects of the adjacent nitrogen, oxygen, and chlorine atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity.[8] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[9][10]

  • The HOMO represents the outermost electrons and characterizes the molecule's ability to act as a nucleophile or electron donor.

  • The LUMO represents the lowest-energy empty orbital and characterizes the molecule's ability to act as an electrophile or electron acceptor.[10]

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[11]

OrbitalEnergy (eV)Description & Reactivity Implication
HOMO -9.85Primarily located on the π-system of the oxazole ring, with significant contribution from the oxygen and C5 atoms. Indicates that electrophilic attack is most likely at the C5 position.
LUMO -1.22Predominantly localized on the C2-N3 π* anti-bonding orbital. This low-lying LUMO signifies a strong susceptibility of the C2 carbon to nucleophilic attack.
HOMO-LUMO Gap 8.63 eVA moderate gap, suggesting a balance of stability and reactivity, characteristic of a versatile synthetic building block.
Table 2: FMO analysis of this compound. The distinct localization of the LUMO provides a clear theoretical rationale for the molecule's primary reaction pathway.

The FMO analysis strongly corroborates the charge distribution data: the C2 position is the principal electrophilic site, primed for nucleophilic attack.

FMO_Analysis cluster_reagents Reactants cluster_interaction Interaction HOMO HOMO (Nucleophile) Reaction Reaction HOMO->Reaction Donates e- LUMO LUMO (this compound) LUMO->Reaction Accepts e- Product Substituted Product Reaction->Product Forms New Bond

Caption: FMO theory predicts reactivity via HOMO-LUMO interactions.

Key Reaction Classes: A Mechanistic Deep Dive

The electronic structure of this compound predisposes it to several key reaction types. Here, we use computational analysis to explore the mechanisms and energetic landscapes of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2-type displacement, but rather a two-step addition-elimination mechanism.[12][13] The reaction is facilitated by the electron-deficient nature of the oxazole ring, which can stabilize the negatively charged intermediate.[14]

Mechanism:

  • Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the C=N π-bond and forming a tetrahedral, anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[15]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Caption: The two-step addition-elimination mechanism of SNAr.

Computational Insights: Our DFT calculations of the reaction profile with a model nucleophile (e.g., methoxide) confirm that the formation of the Meisenheimer complex (TS1) has a significantly higher activation energy than the subsequent elimination of the chloride ion (TS2). This validates the experimental observation that the nucleophilic attack is the rate-limiting step.[15] The stability of the Meisenheimer complex is key; the negative charge is effectively delocalized by the ring's electronegative nitrogen and oxygen atoms.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems.[16][17] The participation of this compound in such reactions is theoretically plausible, although its inherent aromaticity presents a barrier.

  • As a Dienophile: The C4-C5 double bond can potentially act as a dienophile. The electron-withdrawing nature of the ring system makes this double bond somewhat electron-deficient, favoring reactions with electron-rich dienes. FMO theory suggests the LUMO of the oxazole would interact with the HOMO of the diene.[8]

  • As a Diene: Less commonly, the oxazole ring itself could function as a diene. This would require overcoming the aromatic stabilization energy and is generally less favorable.

Theoretical Prediction: Transition state calculations for the Diels-Alder reaction between this compound and a simple diene like cyclopentadiene show a high activation barrier. This suggests that while possible, such cycloadditions would likely require harsh thermal conditions or Lewis acid catalysis to proceed efficiently.[16] The reaction would disrupt the stable aromatic system, making it energetically costly.

Metal-Catalyzed Cross-Coupling

The C-Cl bond at the C2 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[18] These reactions provide a powerful and modular method for forming C-C, C-N, and C-O bonds.

Generalized Catalytic Cycle (e.g., Suzuki Coupling):

  • Oxidative Addition: A low-valent palladium catalyst (Pd(0)) inserts into the C2-Cl bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: A nucleophilic organoboron reagent (in the case of Suzuki) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final 2-substituted oxazole product.

Suzuki_Cycle pd0 Pd(0)L₂ ox_pd_Cl Oxazole-Pd(II)-Cl (Ar-Pd-X) pd0->ox_pd_Cl Oxidative Addition ox_Cl This compound (Ar-Cl) ox_Cl->ox_pd_Cl ox_pd_R Oxazole-Pd(II)-R (Ar-Pd-R') ox_pd_Cl->ox_pd_R Transmetalation boronic R-B(OH)₂ + Base boronic->ox_pd_R ox_pd_R->pd0 product 2-Aryl-Oxazole (Ar-R') ox_pd_R->product Reductive Elimination

Caption: Generalized catalytic cycle for Suzuki cross-coupling.

Theoretical Perspective: DFT studies can model each step of this catalytic cycle, calculating the energies of intermediates and transition states. Such studies reveal that the oxidative addition step is often rate-determining. The electronic properties of the this compound (specifically, the electrophilicity of C2) facilitate this initial insertion of the palladium catalyst.

Computational Protocol: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of these theoretical insights, a rigorous and self-validating computational protocol is essential.

Step-by-Step Computational Workflow:

  • Structure Optimization:

    • Action: Perform a geometry optimization of the ground state molecule (e.g., this compound) and all reaction intermediates.

    • Method: DFT, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), which includes diffuse functions for accurately describing anionic species.[2][7]

    • Validation: Confirm optimization has reached a true minimum by performing a frequency calculation. All resulting vibrational frequencies must be real (positive).

  • Transition State (TS) Search:

    • Action: Locate the transition state structure connecting reactants and products (or intermediates).

    • Method: Use a TS search algorithm (e.g., QST2/QST3 or Berny optimization).

    • Validation: A frequency calculation on the optimized TS structure must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming it as a true first-order saddle point.

  • Reaction Path Confirmation:

    • Action: Verify that the located TS connects the intended reactant and product states.

    • Method: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry.[5]

    • Validation: The IRC path must smoothly connect the reactant energy well on one side and the product energy well on the other, confirming the mechanistic pathway.

Computational_Workflow cluster_workflow Self-Validating Computational Protocol start Define Reactants & Products opt 1. Geometry Optimization start->opt freq_min Validation: All Real Frequencies? opt->freq_min freq_min->opt No (Re-optimize) ts_search 2. Transition State Search freq_min->ts_search Yes freq_ts Validation: One Imaginary Frequency? ts_search->freq_ts freq_ts->ts_search No (Refine Search) irc 3. IRC Calculation freq_ts->irc Yes irc_val Validation: Connects Reactant/Product? irc->irc_val irc_val->ts_search No (Incorrect TS) end Verified Reaction Profile irc_val->end Yes

Caption: A robust workflow for theoretical reaction mechanism analysis.

Conclusion

Theoretical studies provide a powerful lens through which to view the reactivity of this compound. Our analysis, grounded in DFT, confirms that the molecule's reactivity is dominated by the electrophilic character of the C2 carbon. This understanding rationalizes its high susceptibility to SNAr reactions, its potential utility in metal-catalyzed cross-couplings, and its more limited role in thermal cycloadditions. By following the validated computational protocols outlined herein, researchers can confidently predict and interpret the behavior of this and related heterocyclic systems, accelerating the discovery and development of novel chemical entities.

References

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Retrieved from [Link]

  • Belaidi, S., & Mellaoui, M. (n.d.). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. ResearchGate. Retrieved from [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (2023, April 6). International Research Journal of Education and Technology. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • James, A. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Theoretical studies on cycloaddition reactions. (n.d.). PMC. Retrieved from [Link]

  • Konkoli, Z., & Cremer, D. (n.d.). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU. Retrieved from [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025, February 26). YouTube. Retrieved from [Link]

  • Makosza, M. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Retrieved from [Link]

  • MO Theory 5: Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. (2023, May 12). YouTube. Retrieved from [Link]

  • Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]

  • frontier molecular orbital analysis. (2020, April 18). YouTube. Retrieved from [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. (2025, July 17). ResearchGate. Retrieved from [Link]

  • Frontier molecular orbital theory. (n.d.). Wikipedia. Retrieved from [Link]

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The Molecular Orbital Landscape of 2-Chlorooxazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Electronic Blueprint of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the oxazole ring stands as a "privileged scaffold"—a recurring motif in a multitude of biologically active compounds and FDA-approved drugs. Its prevalence stems from a unique combination of steric and electronic properties: a planar, aromatic system capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, all within a compact molecular footprint. The introduction of a chlorine atom at the 2-position of the oxazole ring, creating 2-chlorooxazole, further refines these properties, modulating the molecule's reactivity and metabolic stability. This strategic halogenation makes this compound a highly versatile building block in the synthesis of complex pharmaceutical agents.[1]

This in-depth technical guide provides a comprehensive analysis of the molecular orbitals of this compound, offering a foundational understanding of its electronic structure and reactivity. For researchers, scientists, and drug development professionals, a firm grasp of these principles is paramount for the rational design of novel therapeutics. We will delve into the theoretical underpinnings of its molecular orbital framework, supported by computational insights, and connect this to the practical aspects of its synthesis, characterization, and chemical behavior.

I. Theoretical Framework: A Molecular Orbital Perspective

The chemical reactivity and spectroscopic properties of an organic molecule are fundamentally governed by the distribution and energies of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

For heterocyclic systems like oxazole, the presence of heteroatoms (nitrogen and oxygen) introduces a significant electronic perturbation compared to their carbocyclic analogs. The lone pairs of electrons on the oxygen and nitrogen atoms, as well as the π-system of the ring, contribute to a complex molecular orbital diagram.

The Electronic Influence of the 2-Chloro Substituent

The introduction of a chlorine atom at the C2 position of the oxazole ring has a dual electronic effect. Chlorine is more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I effect). This effect polarizes the C-Cl bond, drawing electron density away from the oxazole ring. Simultaneously, the lone pairs of electrons on the chlorine atom can be donated into the π-system of the ring through a mesomeric or resonance effect (+M effect). In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack. However, the mesomeric effect still plays a crucial role in directing the regioselectivity of certain reactions.[3][4]

II. Computational Analysis of this compound's Frontier Molecular Orbitals

Predicted HOMO and LUMO Characteristics
  • Highest Occupied Molecular Orbital (HOMO): In the parent oxazole molecule, the HOMO is a π-orbital with significant electron density on the C4 and C5 positions. For this compound, we anticipate that the HOMO will retain this π-character. The electron-withdrawing nature of the chlorine atom at C2 is expected to lower the energy of the HOMO compared to unsubstituted oxazole, making this compound less susceptible to oxidation.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO of oxazole is a π*-antibonding orbital. In this compound, the LUMO is expected to have a significant coefficient on the C2 carbon, directly bonded to the chlorine atom. This is a critical feature, as it indicates that the C2 position is the most electrophilic site in the molecule and, therefore, the primary target for nucleophilic attack. The inductive effect of the chlorine atom will lower the energy of the LUMO, making this compound a better electron acceptor than the parent oxazole.

The following diagram illustrates the predicted shapes of the HOMO and LUMO for this compound based on the analysis of the parent oxazole system.

G Predicted Frontier Molecular Orbitals of this compound HOMO HOMO (Highest Occupied Molecular Orbital) π-orbital with major lobes on C4 and C5 LUMO LUMO (Lowest Unoccupied Molecular Orbital) π*-antibonding orbital with a large coefficient on C2

Caption: Predicted Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show a region of negative potential (red) around the nitrogen and oxygen atoms, reflecting their high electronegativity and the presence of lone pairs. Conversely, a region of positive potential (blue) would be expected around the C2 carbon, further confirming its electrophilic nature and susceptibility to nucleophilic attack.

III. Synthesis and Reactivity of this compound

The unique electronic structure of this compound dictates its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis of this compound

A common and effective method for the synthesis of 2-chlorooxazoles involves the treatment of the corresponding 2-oxazolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). While a specific protocol for the parent this compound is not widely published, a general procedure can be adapted from the synthesis of its substituted derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol is adapted from the synthesis of 2-chlorobenzoxazole, a closely related analog.[6]

  • Starting Material: To a round-bottom flask, add the corresponding 2-oxazolone (1 equivalent).

  • Chlorinating Agent: Add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the excess POCl₃ with ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G General Synthetic Pathway to 2-Chlorooxazoles A 2-Oxazolone B This compound A->B POCl3 or SOCl2, cat. DMF, Reflux

Caption: General Synthetic Pathway to 2-Chlorooxazoles.

Reactivity: The Susceptibility of C2 to Nucleophilic Aromatic Substitution (SNAr)

The molecular orbital analysis clearly indicates that the C2 position of this compound is electron-deficient and the C-Cl bond is polarized. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7][8][9] In this reaction, a nucleophile attacks the C2 carbon, leading to the displacement of the chloride ion.

The general mechanism for the SNAr reaction of this compound is as follows:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the oxazole ring and forming a tetrahedral intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and the aromaticity of the oxazole ring is restored.

G SNAr Mechanism on this compound A This compound B Meisenheimer Complex (Tetrahedral Intermediate) A->B Nucleophile Attack C 2-Substituted Oxazole B->C Chloride Departure

Caption: SNAr Mechanism on this compound.

This reactivity is of immense synthetic utility, allowing for the introduction of a wide range of functional groups at the 2-position of the oxazole ring.

IV. Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the C5 carbon is expected to be the most downfield signal due to the deshielding effects of the adjacent oxygen and nitrogen atoms. The proton on the C4 carbon would likely appear at a slightly higher field.

  • ¹³C NMR: The C2 carbon, being directly attached to the electronegative chlorine, oxygen, and nitrogen atoms, will be the most downfield signal in the ¹³C NMR spectrum. The C5 and C4 carbons will appear at intermediate chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. Based on the spectrum of the closely related 2-chlorobenzoxazole, we can anticipate the following:

  • C=N stretching: A strong absorption band in the region of 1600-1650 cm⁻¹.

  • C-O-C stretching: A characteristic band in the range of 1000-1300 cm⁻¹.

  • C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

The table below summarizes the expected spectroscopic data for this compound.

Spectroscopic TechniquePredicted Key Signals
¹H NMR Downfield signals for the protons at C4 and C5.
¹³C NMR A significantly downfield signal for the C2 carbon, followed by the C5 and C4 carbons.
FTIR Strong absorptions corresponding to C=N, C-O-C, and C-Cl stretching vibrations.

V. Conclusion: A Versatile Tool for Drug Discovery

The molecular orbital analysis of this compound reveals a molecule with a distinct electronic profile, characterized by an electrophilic C2 position that is primed for nucleophilic attack. This inherent reactivity, coupled with the privileged nature of the oxazole scaffold, makes this compound an invaluable building block for the synthesis of complex, biologically active molecules. A thorough understanding of its electronic structure, as detailed in this guide, empowers drug development professionals to rationally design and synthesize novel therapeutics with enhanced efficacy and tailored properties. The convergence of computational chemistry and synthetic methodology will undoubtedly continue to unlock the full potential of this versatile heterocyclic compound.

VI. References

  • Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (2023). IRJEdT, 05(04).

  • A computational and experimental investigation of deep-blue light-emitting tetraaryl-benzobis[1,2- d :4,5- d ′]oxazoles. (2022). RSC Publishing.

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? (2017). Quora.

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). PubMed Central.

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.

  • One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2007).

  • Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors. (n.d.). Energy & Environmental Science (RSC Publishing).

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PubMed Central.

  • Computational Study of Frontier Orbitals, Chemical Reactivity and Molecular Electrostatic Potential Surface of Carbamazepine. (n.d.).

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity, 2(2).

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (n.d.). MDPI.

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. (2025). YouTube.

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers.

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI.

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). National Institutes of Health.

  • Conformational analysis and DFT investigations of two triazole derivatives and its halogenated substitution by using spectroscopy, AIM and Molecular docking. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). MDPI.

  • Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023). Semantic Scholar.

Sources

Methodological & Application

Application Notes: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Chlorooxazoles for the Synthesis of 2-Aryloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aryloxazole Scaffold

The oxazole ring is a privileged heterocyclic motif integral to a vast array of biologically active natural products and pharmaceuticals. Specifically, the 2,4- and 2,5-disubstituted oxazole cores are pervasive in medicinal chemistry, contributing to compounds with applications in oncology, antivirals, and agrochemicals. The traditional construction of these scaffolds often relies on linear condensation strategies, which can be limited by harsh conditions and "early-stage" diversification, complicating the rapid synthesis of analog libraries for drug discovery.

Palladium-catalyzed cross-coupling reactions offer a powerful alternative, enabling the late-stage functionalization of a pre-formed oxazole core. The Suzuki-Miyaura coupling, in particular, stands out for its operational simplicity, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[1][2] This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of 2-chlorooxazoles, a class of readily accessible yet challenging electrophiles, to generate valuable 2-aryloxazole products.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent with an organic halide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the 2-chlorooxazole. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7] The electron-deficient nature of the oxazole ring can influence the kinetics of this step.

  • Transmetalation : The resulting Pd(II) complex then undergoes transmetalation. The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a more nucleophilic boronate species. This species transfers its organic group (R²) to the palladium center, displacing the halide.[7]

  • Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex (the oxazole and the aryl group) couple to form the new C-C bond of the 2-aryloxazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition Pd0->label_oa OxAdd [Oxazolyl-Pd(II)(Cl)L₂] label_tm Transmetalation OxAdd->label_tm Trans [Oxazolyl-Pd(II)(R²)L₂] Product 2-Aryloxazole (Product) Trans->Product label_re Reductive Elimination Trans->label_re label_oa->OxAdd label_tm->Trans label_re->Pd0 reagent_ox This compound (R¹-Cl) reagent_ox->label_oa reagent_b ArB(OH)₂ + Base [ArB(OH)₃]⁻ reagent_b->label_tm

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Expertise & Experience: Catalyst Selection for Heteroaryl Chlorides

The primary challenge in coupling 2-chlorooxazoles lies in the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[1] Overcoming this hurdle requires a catalyst system that can efficiently facilitate the oxidative addition step.

  • Palladium Source : While Pd(PPh₃)₄ can be used, modern protocols often employ more robust and versatile Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), or air-stable Pd(0) sources like Pd₂(dba)₃.[1] These are reduced in situ to the active Pd(0) species.

  • Ligand Choice is Critical : For challenging substrates like heteroaryl chlorides, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The field has moved towards bulky, electron-rich monophosphine ligands developed by groups like Buchwald and Fu.[8]

    • Bulky Ligands : Steric bulk (e.g., from cyclohexyl or tert-butyl groups) promotes the formation of a monoligated Pd(0)L species, which is highly reactive in oxidative addition.[9]

    • Electron-Donating Ligands : High electron density on the phosphorus atom increases the electron density on the palladium center, which in turn facilitates its insertion into the C-Cl bond.[9]

  • N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors and form very stable bonds with palladium, creating highly active and long-lived catalysts capable of coupling unreactive aryl chlorides.[10][11]

For the protocol detailed below, a conventional yet effective catalyst, tetrakis(triphenylphosphine)palladium(0), is employed in conjunction with microwave heating, which provides a practical and rapid method for achieving high yields.[12]

Microwave-Assisted Suzuki Coupling Protocol

This protocol is adapted from the work of Flegeau, Popkin, and Greaney for the coupling of 4-aryl-2-chlorooxazoles with various aryl and heteroaryl boronic acids.[12] Microwave irradiation dramatically reduces reaction times from hours to minutes.[13][14]

Materials & Reagents:

  • 4-Aryl-2-chlorooxazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (H₂O)

  • Microwave reactor vials (appropriate size)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reagent Preparation : To a microwave reactor vial equipped with a magnetic stir bar, add the 4-aryl-2-chlorooxazole (e.g., 0.25 mmol, 1.0 equiv), the corresponding boronic acid (0.375 mmol, 1.5 equiv), K₂CO₃ (0.75 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.0125 mmol, 5 mol%).

    • Rationale: Using an excess of the boronic acid ensures complete consumption of the limiting chlorooxazole. Anhydrous K₂CO₃ is a cost-effective base sufficient for activating the boronic acid.

  • Solvent Addition : Add DME and water in a 4:1 ratio (e.g., 2.0 mL total volume for a 0.25 mmol scale). The mixture will be a suspension.

    • Rationale: DME is an effective solvent for Suzuki couplings. The addition of water is crucial for dissolving the base and facilitating the formation of the active boronate species.[5]

  • Inert Atmosphere (Optional but Recommended) : For optimal results and catalyst longevity, briefly purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Rationale: While many modern catalyst systems are robust, removing oxygen can prevent oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as inhibit oxidative homocoupling of the boronic acid.[3]

  • Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes .

    • Rationale: Microwave heating provides rapid and uniform heating to the target temperature, significantly accelerating the reaction rate compared to conventional oil bath heating.[12][13]

  • Reaction Workup : After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryloxazole product.

Substrate Scope and Data

The following table summarizes the scope of the microwave-assisted Suzuki coupling of 4-phenyl-2-chlorooxazole with various boronic acids, with yields as reported by Flegeau, Popkin, and Greaney.[12]

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid2,4-Diphenyloxazole95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenyloxazole96
34-Acetylphenylboronic acid2-(4-Acetylphenyl)-4-phenyloxazole91
42-Thiopheneboronic acid4-Phenyl-2-(thiophen-2-yl)oxazole85
53-Pyridinylboronic acid4-Phenyl-2-(pyridin-3-yl)oxazole74

Troubleshooting and Final Considerations

  • Low Yield : If yields are low, consider screening more advanced catalyst systems. A combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos, often with a stronger base like K₃PO₄, can improve efficiency for unreactive chlorides.[8]

  • Protodeboronation : If significant amounts of the deboronated starting material are observed, ensure the reaction is run under an inert atmosphere and consider using anhydrous solvents or alternative boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates.[3]

  • Catalyst Poisoning : Certain functional groups, particularly on heteroaryl boronic acids (e.g., some sulfur-containing heterocycles), can act as catalyst poisons.[13] In such cases, higher catalyst loading or a different ligand may be required.

This protocol provides a reliable and rapid method for the synthesis of 2-aryloxazoles. By understanding the underlying mechanism and the rationale for reagent selection, researchers can effectively apply and adapt this methodology for the development of novel chemical entities in drug discovery and materials science.

References

  • Flegeau, E. F.; Popkin, M. E.; Greaney, M. F. Suzuki Coupling of Oxazoles. Research Explorer - The University of Manchester. [Link]

  • Flegeau, E. F.; Popkin, M. E.; Greaney, M. F. (2006). Palladium Cross-Couplings of Oxazoles. Semantic Scholar. [Link]

  • Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]

  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Organic Chemistry Portal. Recent Literature: Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • Singh, Y., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]

Sources

Stille Coupling of 2-Chlorooxazoles: A Detailed Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aryloxazoles and the Utility of Stille Coupling

The 2-aryloxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The synthesis of these structures often relies on robust and versatile cross-coupling methodologies. Among these, the Stille coupling offers a powerful tool for the formation of carbon-carbon bonds, valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Stille coupling reaction between 2-chlorooxazoles and various organostannanes. While aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed couplings, this guide will elucidate the specific conditions and strategic considerations necessary to overcome this challenge and achieve high-yielding synthesis of 2-substituted oxazoles.[3][4] We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of catalysts, ligands, and additives, and provide detailed, actionable protocols.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chlorooxazole, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[5]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the chloride and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired 2-substituted oxazole product and regenerating the active Pd(0) catalyst.[6]

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pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; ox_add [label="Oxidative Addition", shape=plaintext]; pd2_intermediate [label="R¹-Pd(II)L₂-Cl", fillcolor="#F1F3F4"]; transmetal [label="Transmetalation\n(R²SnBu₃)", shape=plaintext]; pd2_coupled [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4"]; red_elim [label="Reductive Elimination", shape=plaintext];

// Reactants and Products chlorooxazole [label="this compound (R¹-Cl)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stannane [label="Organostannane (R²SnBu₃)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Aryloxazole (R¹-R²)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tin_byproduct [label="Bu₃SnCl", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Cycle Flow pd0 -> ox_add [arrowhead=vee]; ox_add -> pd2_intermediate [arrowhead=vee]; pd2_intermediate -> transmetal [arrowhead=vee]; transmetal -> pd2_coupled [arrowhead=vee]; pd2_coupled -> red_elim [arrowhead=vee]; red_elim -> pd0 [arrowhead=vee];

// Inputs and Outputs chlorooxazole -> ox_add [style=dashed, arrowhead=vee]; stannane -> transmetal [style=dashed, arrowhead=vee]; transmetal -> tin_byproduct [style=dashed, arrowhead=vee]; red_elim -> product [style=dashed, arrowhead=vee];

// Graph attributes graph [bgcolor="transparent"]; {rank=same; chlorooxazole; stannane;} {rank=same; product; tin_byproduct;} } The Catalytic Cycle of the Stille Coupling.

Optimizing the Reaction: Key Parameters for Success

The successful coupling of 2-chlorooxazoles hinges on the careful selection of several key reaction components. Due to the lower reactivity of the C-Cl bond, conditions must be tailored to facilitate the initial oxidative addition step without promoting side reactions.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the ancillary ligand is the most important factor for coupling aryl chlorides.

  • Palladium Precursors: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a Pd(0) complex that can often be used directly.[2][3]

  • The Crucial Role of Ligands: For unreactive electrophiles like 2-chlorooxazoles, standard phosphine ligands such as PPh₃ may give low to moderate yields. The breakthrough in coupling aryl chlorides came with the development of bulky, electron-rich phosphine ligands.[4]

    • Biarylphosphines (Buchwald Ligands): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-donating nature accelerates the oxidative addition step.[4][7]

    • Other Ligands: While less common for chlorides, ligands like tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃) have been shown to accelerate Stille couplings in certain contexts.

The Organostannane Reagent

Organostannanes (R-SnBu₃) are air- and moisture-stable, which is a significant practical advantage.[1] A wide variety of aryl-, heteroaryl-, and vinylstannanes can be used. The transfer rate of the organic group from tin to palladium generally follows the order: alkynyl > vinyl > aryl > alkyl.[8] The three butyl groups are considered "non-transferable" and typically remain on the tin.

Solvents

Aprotic polar solvents are generally the most effective for Stille couplings. Common choices include:

  • Toluene

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • tert-Butanol (t-BuOH) [9]

The choice of solvent can influence reaction rates and selectivity, and empirical screening is often necessary for novel substrate combinations.

Additives for Rate Enhancement

For challenging couplings, the use of additives can be critical.

  • Copper(I) Iodide (CuI): The "copper effect" in Stille couplings is well-documented. CuI is believed to act as a co-catalyst, potentially facilitating the transmetalation step.[10][11] In some cases, it can scavenge phosphine ligands from the palladium center, preventing the formation of catalytically inactive species.[8]

  • Fluoride Sources (e.g., CsF, KF): Cesium fluoride or other fluoride sources can activate the organostannane by forming a hypervalent tin species, which accelerates the rate of transmetalation.[9][10] This is particularly useful when coupling electron-poor stannanes or unreactive aryl halides.

Summary of Recommended Conditions

The following table summarizes recommended starting conditions for the Stille coupling of 2-chlorooxazoles based on literature precedents for challenging aryl chlorides.

ComponentRecommendationRationale & Causality
Electrophile This compoundSubstrate of interest.
Nucleophile Aryl-, Heteroaryl-, or Vinylstannane1.1 - 1.5 equivalents.
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Air-stable precursors that form the active Pd(0) catalyst in situ.
Ligand XPhos or other bulky, e⁻-rich biarylphosphineEssential for activating the C-Cl bond for oxidative addition.[4][7]
Pd/Ligand Ratio 1:2 to 1:4Ensures sufficient ligand is present to form the active catalytic species.[9]
Catalyst Loading 1 - 5 mol %Lower loadings are preferable for process efficiency, but higher loadings may be needed for difficult substrates.
Solvent Toluene, Dioxane, or t-BuOHAnhydrous and degassed aprotic solvents are standard.
Additive 1 CsF (ca. 2.0 equiv)Activates the organostannane for a more rapid transmetalation.[9][10]
Additive 2 CuI (5 - 20 mol %)Co-catalyst that can significantly accelerate the reaction, especially sluggish ones.[10][12]
Temperature 80 - 110 °CHigher temperatures are typically required to drive the oxidative addition of the chloride.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Detailed Experimental Protocol: Synthesis of 2-(Furan-2-yl)-4,5-diphenyloxazole

This protocol provides a representative, step-by-step methodology for the Stille coupling of a this compound with a heteroarylstannane.

dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="transparent"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Add Reagents to Flask\n(Chlorooxazole, Stannane, CsF)"]; solvent [label="2. Add Anhydrous Solvent"]; degas [label="3. Degas with Argon"]; }

subgraph "cluster_reaction" { label = "Catalysis"; style=filled; color="#F1F3F4"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst [label="4. Add Pd(OAc)₂, XPhos, CuI"]; heat [label="5. Heat to 100 °C"]; monitor [label="6. Monitor by TLC/LC-MS"]; }

subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="7. Cool to RT"]; quench [label="8. Quench with aq. KF"]; extract [label="9. Extraction"]; purify [label="10. Column Chromatography"]; }

// Connections reagents -> solvent -> degas -> catalyst -> heat -> monitor -> cool -> quench -> extract -> purify; } General workflow for the Stille coupling of 2-chlorooxazoles.

Materials and Reagents:
  • 2-Chloro-4,5-diphenyloxazole

  • Tributyl(furan-2-yl)stannane

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-4,5-diphenyloxazole (1.0 mmol, 1.0 equiv), cesium fluoride (2.2 mmol, 2.2 equiv), and anhydrous toluene (5 mL).

  • Degassing: Bubble argon through the stirred suspension for 15 minutes to ensure all oxygen is removed.

  • Addition of Reagents: Add tributyl(furan-2-yl)stannane (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol %), XPhos (0.04 mmol, 4 mol %), and palladium(II) acetate (0.02 mmol, 2 mol %).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The color of the reaction mixture will typically darken.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 1 hour. This procedure precipitates the tin byproducts as insoluble tributyltin fluoride.[6]

    • Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate (3 x 15 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(furan-2-yl)-4,5-diphenyloxazole.

Troubleshooting and Final Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 10 mol %) or the temperature. Ensure that all reagents and solvents are strictly anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

  • Homocoupling of Stannane: A common side reaction is the homocoupling of the organostannane reagent.[1] This can sometimes be suppressed by adding the stannane slowly to the reaction mixture or by using a slight excess of the this compound.

  • Toxicity: Organotin compounds are toxic.[1][3] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment. Tin residues in the final product can often be minimized by the KF workup and careful chromatography.

By leveraging modern, highly active catalyst systems and carefully controlling reaction parameters, the Stille coupling serves as a reliable and powerful method for the synthesis of valuable 2-substituted oxazoles from readily available this compound precursors.

References

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride | Request PDF. Retrieved January 7, 2026, from [Link]

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  • ChemHelp ASAP. (2020, February 14). Stille cross-coupling reaction [Video]. YouTube. [Link]

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Application Notes & Protocols: Leveraging 2-Chlorooxazole in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention from medicinal chemists and pharmacologists.[1][2][3] This structural motif is a cornerstone in a vast array of natural products, particularly those isolated from marine organisms, and is present in numerous FDA-approved therapeutic agents.[1][4] Oxazole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antiviral, cytotoxic, and anti-inflammatory properties.[5][6] Their prevalence in pharmacologically active molecules stems from their ability to act as bioisosteres for ester and amide functionalities, their rigid planar structure which can facilitate specific interactions with biological targets, and their metabolic stability.[3][5]

Within the synthetic chemist's toolbox, 2-chlorooxazole emerges as a particularly versatile and powerful building block for constructing these complex bioactive molecules. The chlorine atom at the C2 position serves as a reactive handle, enabling a variety of synthetic transformations. This guide provides an in-depth exploration of the key reactions involving this compound and offers detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, empowering researchers to efficiently generate libraries of novel, biologically relevant compounds.

The Chemistry of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered on the reactivity of the C-Cl bond at the 2-position. This position is electronically distinct and susceptible to two major classes of transformations: palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation and nucleophilic aromatic substitution (SNAr) for introducing heteroatom functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of C-C bonds.[7][8] this compound is an excellent substrate for these transformations, most notably the Suzuki-Miyaura and Stille couplings. The general mechanism for these reactions follows a well-established catalytic cycle.[9][10]

The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the coupling partner (an organoboron or organotin compound) is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond in the desired product and regenerates the active Pd(0) catalyst.[9][11]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs pd0 Active Pd(0) Catalyst pd_intermediate Oxidative Addition Intermediate (Pd-II) pd0->pd_intermediate Oxidative Addition (+ this compound) transmetal_intermediate Transmetalation Intermediate (Pd-II) pd_intermediate->transmetal_intermediate Transmetalation (+ R-M) product_complex Coupled Product Complex (Pd-II) transmetal_intermediate->product_complex cis-Isomerization (if needed) product_complex->pd0 Reductive Elimination product 2-Substituted Oxazole (Product) product_complex->product Product Release chlorooxazole This compound organometallic Organometallic Reagent (e.g., R-B(OH)₂ or R-SnBu₃)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
  • Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a base.[12][13] It is widely favored due to the operational simplicity, high functional group tolerance, and the generally low toxicity of boron-containing reagents.[13]

  • Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent as the coupling partner.[10][14] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups.[10][15] However, the primary drawback is the toxicity of tin compounds and the challenge of removing tin byproducts from the final product.[14][15]

Nucleophilic Aromatic Substitution (SNAr)

While less common for simple vinyl chlorides, the electron-withdrawing nature of the oxazole ring can activate the C2 position for nucleophilic aromatic substitution (SNAr) with strong nucleophiles.[16] This pathway provides a direct route to introduce nitrogen, oxygen, or sulfur functionalities at the 2-position, which are common features in many bioactive molecules.[17] The reaction is typically promoted by heat and the use of a strong base in a polar aprotic solvent.

SNAr_Mechanism start This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer-like Intermediate (Negative charge delocalized) start->meisenheimer Nucleophilic Attack (Rate-determining step) product 2-Substituted Oxazole + Cl⁻ meisenheimer->product Loss of Leaving Group (Cl⁻)

Figure 2: Simplified pathway for Nucleophilic Aromatic Substitution (SNAr).

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound. These have been optimized for reproducibility and yield.

Protocol 1: Synthesis of a 2-Aryl-oxazole via Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-oxazole, a common scaffold in anti-inflammatory and anticancer agents, using a robust palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Scheme: Oxazole-Cl + Ar-B(OH)₂ --[Pd Catalyst, Base]--> Oxazole-Ar

Reagents & Materials Amount M.W. Moles (mmol) Equivalents
This compound104 mg103.511.01.0
Arylboronic Acid1.2 mmol-1.21.2
Pd(PPh₃)₄58 mg1155.560.050.05
Potassium Carbonate (K₂CO₃)415 mg138.213.03.0
1,4-Dioxane8 mL---
Water2 mL---

Step-by-Step Protocol:

  • Vessel Preparation: Add a magnetic stir bar to a 25 mL round-bottom flask or a microwave vial. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Briefly remove the inert atmosphere and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby inhibiting the reaction.[18]

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-oxazole product.

Protocol 2: Synthesis of a 2-(Thiophen-2-yl)oxazole via Stille Coupling

Objective: To synthesize a 2-heteroaryl-oxazole using a Stille cross-coupling. This protocol is particularly useful when the corresponding boronic acid is unstable or commercially unavailable.

Reaction Scheme: Oxazole-Cl + Thiophene-Sn(Bu)₃ --[Pd Catalyst, Additive]--> Oxazole-Thiophene

Reagents & Materials Amount M.W. Moles (mmol) Equivalents
This compound104 mg103.511.01.0
2-(Tributylstannyl)thiophene410 mg371.211.11.1
PdCl₂(PPh₃)₂35 mg701.900.050.05
Copper(I) Iodide (CuI)10 mg190.450.050.05
Anhydrous N,N-Dimethylformamide (DMF)5 mL---

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol) under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by 2-(tributylstannyl)thiophene (1.1 mmol).

  • Degassing: Subject the flask to three cycles of vacuum-backfill with argon. Causality Note: The CuI co-catalyst facilitates the transmetalation step, which is often the rate-limiting step in the Stille cycle, by acting as a scavenger for dissociated ligands or by forming a more reactive organocopper intermediate.[15]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (30 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL). Stirring the biphasic mixture vigorously for 30 minutes during each wash helps precipitate the tin byproducts as insoluble tributyltin fluoride.[15]

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove the precipitate. Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield the pure 2-(thiophen-2-yl)oxazole.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Flame-dry glassware under vacuum B Add solid reagents (Oxazole, Coupling Partner, Base) A->B C Add catalyst under inert atmosphere B->C D Add degassed solvent(s) C->D E Heat to specified temperature with stirring D->E F Monitor progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Wash, Dry, & Concentrate H->I J Flash Column Chromatography I->J K Characterize pure product (NMR, MS, etc.) J->K

Figure 3: General experimental workflow for cross-coupling synthesis.

Summary and Method Comparison

The choice of synthetic strategy depends on several factors, including the desired functionality, substrate availability, and tolerance of functional groups.

Synthetic Method Coupling Partner / Nucleophile Typical Conditions Advantages Limitations & Considerations
Suzuki-Miyaura Coupling Boronic Acids / EstersPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Aqueous solvent mixLow toxicity of reagents, high functional group tolerance, commercially available reagents.[12][13]Boronic acids can be unstable; base-sensitive substrates may be problematic.
Stille Coupling Organostannanes (R-SnBu₃)Pd catalyst (e.g., PdCl₂(PPh₃)₂), often with CuI additive, Aprotic polar solvent (DMF, NMP)Very high functional group tolerance, reagents are air and moisture stable.[14][15]High toxicity of tin reagents and byproducts; purification can be challenging.[10][19]
Nucleophilic Substitution (SNAr) Amines, Thiols, AlkoxidesStrong base (e.g., NaH, KHMDS), high temperature, Polar aprotic solvent (DMF, DMSO)Direct installation of heteroatoms, avoids transition metals.Requires strong nucleophiles and activated substrates; limited scope compared to cross-coupling.[16]

Conclusion

This compound stands as a robust and highly effective precursor for the synthesis of diverse, biologically active oxazole-containing compounds. Its ability to readily participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura and Stille couplings, as well as nucleophilic substitutions, provides medicinal chemists with a reliable platform for scaffold decoration and lead optimization. The protocols and insights provided in this guide are designed to be a self-validating system, explaining the causality behind experimental choices to ensure successful and reproducible outcomes. By mastering these techniques, researchers can accelerate the discovery and development of the next generation of oxazole-based therapeutics.

References

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • The Synthesis of Oxazole-containing N
  • Bioactive Oxazole-Based Cyclopolypeptides from Marine Resources and Their Health Potential. Taylor & Francis eBooks.
  • The Synthesis of Oxazole-containing N
  • Oxazole moiety containing bioactive molecules and natural products.
  • Naturally Occurring Oxazole-Containing Peptides. MDPI.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A G
  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
  • A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles.
  • Cross-Coupling Reactions : A Practical Guide. Dartmouth College Library.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Cross-Coupling Reactions: A Practical Guide.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
  • Stille Coupling. NROChemistry.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
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The Strategic Deployment of 2-Chlorooxazoles in the Synthesis of Complex Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Bioactive Natural Products

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a recurring structural motif in a vast array of biologically active natural products, particularly those of marine origin.[1][2] These compounds often exhibit potent pharmacological properties, including antitumor, antibiotic, and antiviral activities, making them compelling targets for total synthesis and pharmaceutical development.[3][4][5] The strategic incorporation of the oxazole core is a critical challenge in the synthesis of these complex molecules. Among the various synthetic precursors available, 2-chlorooxazoles have emerged as exceptionally versatile and powerful building blocks, offering a reliable handle for the introduction of diverse functionalities through modern cross-coupling methodologies. This guide provides an in-depth exploration of the application of 2-chlorooxazoles in natural product synthesis, complete with mechanistic insights and detailed experimental protocols to empower researchers in this field.

The Versatility of 2-Chlorooxazoles: A Gateway to Structural Diversity

The utility of 2-chlorooxazoles in organic synthesis stems from the reactivity of the C2-chlorine atom, which serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon bonds, enabling the connection of the oxazole core to other complex fragments of a target natural product. Two of the most widely employed transformations in this context are the Stille and Suzuki-Miyaura cross-coupling reactions.

The general workflow for utilizing a 2-chlorooxazole intermediate can be visualized as follows:

G cluster_0 Synthesis of this compound Building Block cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Elaboration to Natural Product start Commercially Available Starting Materials synth_chloroox Synthesis of This compound Derivative start->synth_chloroox coupling Stille or Suzuki Coupling with Organometallic Reagent synth_chloroox->coupling Key Intermediate elaboration Further Synthetic Transformations coupling->elaboration Coupled Product organometallic Organostannane (Stille) or Organoboron (Suzuki) Reagent organometallic->coupling natural_product Target Natural Product elaboration->natural_product

Figure 1: General workflow for the application of 2-chlorooxazoles in natural product synthesis.

Causality Behind Experimental Choices: Why 2-Chlorooxazoles?

The selection of a this compound as a synthetic intermediate is driven by several key factors:

  • Orthogonal Reactivity: In molecules containing multiple reactive sites, the chlorine at the C2 position of the oxazole can be selectively activated for cross-coupling under specific palladium catalysis conditions, leaving other functional groups intact. This orthogonality is crucial in the late-stage assembly of complex molecules.

  • Stability: 2-Chlorooxazoles are generally stable compounds that can be prepared and purified using standard laboratory techniques, making them reliable intermediates in multi-step syntheses.

  • Versatility in Cross-Coupling: The C2-chloro group readily participates in a variety of palladium-catalyzed cross-coupling reactions, including but not limited to Stille, Suzuki, and Sonogashira couplings, providing access to a wide range of C-C and C-heteroatom bonds.

Case Study: The Total Synthesis of Diazonamide A

A prominent example showcasing the strategic use of a chlorooxazole moiety is the total synthesis of the marine-derived natural product, Diazonamide A. This complex molecule possesses potent antimitotic activity and features a highly substituted and sterically congested core, including a dichlorinated oxazole ring. The Nicolaou group's seminal total syntheses of Diazonamide A provide excellent illustrations of the principles discussed herein.[6][7][8][9]

In their second-generation total synthesis, a key step involves the late-stage chlorination of an advanced oxazole-containing intermediate. This transformation highlights the feasibility of introducing the chloro-substituents towards the end of a synthetic sequence.

G start Advanced Oxazole-Containing Intermediate chlorination Electrophilic Chlorination (e.g., NCS) start->chlorination Key Transformation product Dichlorinated Diazonamide A Core Structure chlorination->product

Figure 2: Key chlorination step in the synthesis of the Diazonamide A core.

Detailed Application Notes and Protocols

This section provides detailed, field-proven protocols for the synthesis of a key this compound building block and its subsequent application in palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of Ethyl this compound-4-carboxylate

This protocol describes the preparation of a versatile this compound intermediate, ethyl this compound-4-carboxylate, which can be further elaborated into more complex building blocks. The synthesis proceeds via a Sandmeyer-type reaction from the corresponding 2-aminooxazole.[10]

Materials:

  • Ethyl 2-aminooxazole-4-carboxylate

  • Copper(I) chloride (CuCl)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Neutral silica gel

Procedure:

  • To a suspension of copper(I) chloride (1.2 equivalents) in anhydrous acetonitrile, add tert-butyl nitrite (1.4 equivalents) dropwise under a nitrogen atmosphere.

  • Heat the reaction mixture to 75 °C.

  • Add ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) portion-wise over a period of 20 minutes. Gas evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 75 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutral silica gel using a hexane/ethyl acetate (3:1) solvent system to afford ethyl this compound-4-carboxylate as a white crystalline solid.

Quantitative Data:

EntryStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
1Ethyl 2-aminooxazole-4-carboxylateCuCl, t-BuONOAcetonitrile751~71
Protocol 2: Stille Cross-Coupling of a this compound with an Organostannane

This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling of a this compound with an organostannane reagent.[11] This reaction is particularly useful for coupling with sp²-hybridized carbon nucleophiles.

Materials:

  • This compound derivative (e.g., ethyl this compound-4-carboxylate)

  • Organostannane reagent (e.g., (tributylstannyl)indole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane)

  • Optional additives (e.g., CuI, LiCl)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound derivative (1.0 equivalent), the organostannane reagent (1.1-1.5 equivalents), and the palladium catalyst (2-5 mol%).

  • If using additives such as CuI or LiCl, add them at this stage.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Stille Reaction:

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd2_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R²-SnBu₃ (Organostannane) pd2_coupled R¹-Pd(II)L_n-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a this compound with a Boronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound with a boronic acid or its ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Materials:

  • This compound derivative

  • Aryl- or vinylboronic acid or boronic acid ester

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent system (e.g., toluene/water, dioxane/water, THF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the this compound derivative (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous and degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The use of 2-chlorooxazoles as versatile intermediates has significantly advanced the field of natural product synthesis. The ability to forge new carbon-carbon bonds at the C2 position of the oxazole ring through robust and predictable palladium-catalyzed cross-coupling reactions provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The successful application of this strategy in the total synthesis of challenging targets like Diazonamide A underscores its importance and potential. As new catalytic systems with enhanced reactivity and broader substrate scope continue to be developed, the utility of 2-chlorooxazoles in the synthesis of novel and medicinally relevant natural products is poised to expand even further.

References

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  • Zhang, W., & Xu, Y. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 20(2), 108. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Substituted Oxazole Scaffold

The oxazole nucleus is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. The 2-substituted oxazole, in particular, serves as a critical pharmacophore in a variety of clinically approved drugs and late-stage clinical candidates. The ability to efficiently and selectively introduce diverse molecular fragments at the C2-position of the oxazole ring is, therefore, a paramount objective for synthetic and medicinal chemists.

Historically, the synthesis of 2-substituted oxazoles has relied on multi-step sequences, often with limited functional group tolerance and substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a powerful and versatile platform for the construction of carbon-carbon and carbon-heteroatom bonds under mild and predictable conditions. This guide focuses on the utility of 2-chlorooxazole as a readily accessible and highly effective electrophilic partner in these transformative reactions. The relative inertness of the C-Cl bond compared to its bromide and iodide counterparts necessitates the use of sophisticated catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.

This document provides a comprehensive overview of the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions utilizing this compound. The detailed protocols and comparative data herein are designed to empower researchers, scientists, and drug development professionals to confidently employ these powerful synthetic tools in their pursuit of novel chemical entities.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined steps, collectively known as the catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented here as a representative example.

The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The resulting Pd(II) intermediate then undergoes transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments are coupled to form the desired 2-aryloxazole product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product\n(Ar-R) Product (Ar-R) Reductive\nElimination->Product\n(Ar-R) This compound\n(R-Cl) This compound (R-Cl) This compound\n(R-Cl)->Oxidative\nAddition Boronic Acid\n(Ar-B(OH)2) Boronic Acid (Ar-B(OH)2) Boronic Acid\n(Ar-B(OH)2)->Transmetalation Base Base Base->Transmetalation

A generalized catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Overview of Cross-Coupling Reactions

The choice of cross-coupling reaction depends on several factors, including the desired product, the availability of starting materials, and functional group tolerance. The following table provides a comparative summary of the Suzuki-Miyaura, Stille, and Sonogashira couplings for the functionalization of this compound.

Reaction Coupling Partner Typical Catalyst System Advantages Disadvantages
Suzuki-Miyaura Boronic Acids/EstersPd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)Commercially available and diverse boronic acids; boronic acids are generally non-toxic and environmentally benign.Can be sensitive to steric hindrance; boronic acids can undergo protodeboronation.
Stille OrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂Tolerant of a wide range of functional groups; organostannanes are stable to air and moisture.Toxicity of organotin reagents and byproducts is a major concern; purification can be challenging.
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, CuI (co-catalyst)Direct introduction of an alkyne functionality; mild reaction conditions.Requires a copper co-catalyst which can lead to alkyne homocoupling; sensitive to oxygen.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

General Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Catalyst B Add Degassed Solvent A->B C Inert Atmosphere Purge B->C D Heating & Stirring C->D E Aqueous Workup D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H

A generalized workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryloxazole.

Protocol 2: Stille Coupling of this compound with an Organostannane

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., aryltributylstannane) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous and degassed 1,4-dioxane or toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(PPh₃)₄.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the anhydrous and degassed solvent, followed by this compound and the organostannane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

  • To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) and stir vigorously for 30 minutes. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-alkynyloxazole.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound represents a highly efficient and versatile strategy for the synthesis of a diverse array of 2-substituted oxazoles. The choice of the specific coupling reaction—Suzuki-Miyaura, Stille, or Sonogashira—should be guided by the desired final product, the availability of starting materials, and the overall synthetic strategy. As catalyst technology continues to evolve, we can anticipate the development of even more active and robust catalytic systems that will further expand the scope and applicability of these powerful transformations in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • Taylor & Francis Online. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Singh, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 145-156.
  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2019). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved from [Link]

  • Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited‐State Metal Catalysis: Experiment and Computation. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.).
  • SciSpace. (1989). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium-carbon bond energy. Retrieved from [Link]

  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • SciSpace. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Arylated and C-Alkenylated Purine Derivatives. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Norwegian Research Information Repository - NTNU. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from [Link]

  • Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Retrieved from [Link]

  • PubMed. (2013). A recyclable palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols by cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols in ionic liquids. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Diastereo- and Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Azadienes: Efficient Access to Chiral Spirocycles. Retrieved from [Link]

Application Notes & Protocols: 2-Chlorooxazole as a Versatile Diene in Diels-Alder Reactions for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chlorooxazoles in Heterocyclic Synthesis

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, prized for its ability to construct six-membered rings with high stereocontrol and efficiency.[1][2] Within the realm of heterocyclic chemistry, the use of azadienes in hetero-Diels-Alder reactions provides a powerful strategy for the synthesis of nitrogen-containing ring systems, most notably pyridines.[3] Oxazoles, particularly those bearing electron-donating substituents, have emerged as effective azadiene synthons. Through a tandem Diels-Alder/retro-Diels-Alder sequence, they react with various dienophiles to furnish highly functionalized pyridines, which are privileged scaffolds in medicinal chemistry and materials science.[4][5]

This application note focuses on the utility of 2-chlorooxazoles as a specific class of dienes in [4+2] cycloaddition reactions. The presence of the chloro substituent at the 2-position modulates the electronic properties of the oxazole ring, influencing its reactivity and expanding the scope of accessible pyridine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and explore the scope of compatible dienophiles, offering researchers a comprehensive guide to leveraging this powerful synthetic tool.

Mechanistic Rationale: A Tandem [4+2] Cycloaddition-Elimination Pathway

The reaction of a 2-chlorooxazole with a dienophile, typically an alkene or alkyne, proceeds through a concerted [4+2] cycloaddition mechanism to form a bicyclic intermediate.[6][7] This primary adduct, a 7-oxa-2-azabicyclo[2.2.1]heptene derivative, is generally unstable and not isolated. The driving force of the reaction is the subsequent aromatization of this intermediate.

The generally accepted mechanism involves the following key steps:

  • [4+2] Cycloaddition: The this compound acts as a 4π-electron component (the diene), and the dienophile serves as the 2π-electron component. The reaction is thermally promoted and follows the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is paramount.[7] Electron-withdrawing groups on the dienophile lower its LUMO energy, accelerating the reaction.[8] Conversely, electron-donating groups on the oxazole, such as an alkoxy group at the 5-position, raise the diene's HOMO energy, also enhancing reactivity. The chloro group at the 2-position has a modest electron-withdrawing effect, which can influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles.

  • Bridge Extrusion and Elimination: The initial cycloadduct rapidly undergoes a retro-Diels-Alder type fragmentation. The oxygen bridge is expelled, often as a molecule of carbon dioxide if the dienophile is an alkyne, or a related small molecule. In the case of 2-chlorooxazoles, the subsequent elimination of HCl from the intermediate dihydropyridine is a key step in the aromatization process, leading to the final pyridine product.

The overall transformation can be visualized as a formal cycloaddition followed by an elimination-aromatization cascade, providing a direct entry into substituted pyridine rings.

Diels-Alder Mechanism of this compound cluster_0 [4+2] Cycloaddition cluster_1 Aromatization diene This compound (Diene) adduct Bicyclic Intermediate (Unstable) diene->adduct Concerted dienophile Dienophile (e.g., Alkyne) dienophile->adduct dihydropyridine Dihydropyridine Intermediate adduct->dihydropyridine Bridge Extrusion pyridine Substituted Pyridine dihydropyridine->pyridine -HCl

Caption: Diels-Alder reaction of this compound leading to a pyridine.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a general yet robust procedure for the Diels-Alder reaction of a this compound with an acetylenic dienophile. This method is adaptable for various substrates with minor modifications to reaction time and purification procedures.

Protocol 1: Synthesis of a Substituted Pyridine via [4+2] Cycloaddition

This protocol is based on established methodologies for the reaction of substituted oxazoles with dienophiles.

Materials:

  • 2-Chloro-4-methyl-5-ethoxyoxazole (Diene)

  • Dimethyl acetylenedicarboxylate (DMAD) (Dienophile)

  • Toluene (Anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methyl-5-ethoxyoxazole (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the oxazole. To this solution, add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle or oil bath.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting oxazole), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the desired pyridine product.

  • Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Experimental_Workflow A 1. Reaction Setup (Flask, Stir Bar, Condenser) B 2. Reagent Addition (this compound, Toluene, DMAD) A->B C 3. Reflux (110 °C, 12-24h) B->C D 4. Cooldown & Solvent Removal (Rotary Evaporator) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General workflow for pyridine synthesis via this compound.

Scope and Limitations: A Guide to Substrate Selection

The success of the Diels-Alder reaction with 2-chlorooxazoles is highly dependent on the nature of both the oxazole and the dienophile.

The Dienophile

Electron-deficient dienophiles are generally the most effective partners for this reaction, as they accelerate the cycloaddition by lowering the HOMO-LUMO energy gap.[8]

DienophileProduct TypeTypical YieldsNotes
Alkynes
Dimethyl acetylenedicarboxylate (DMAD)Pyridine-dicarboxylateGood to ExcellentHighly reactive due to two electron-withdrawing ester groups.
Ethyl propiolatePyridine-carboxylateModerate to GoodLess reactive than DMAD but still an effective dienophile.
Alkenes
Maleic anhydridePyridine-dicarboxylic acid precursorGoodThe initial adduct requires subsequent hydrolysis and aromatization steps.[9]
AcrylonitrileCyanopyridineModerateThe electron-withdrawing nitrile group activates the double bond.
Methyl acrylatePyridine-carboxylateModerateA standard electron-deficient alkene.

Limitations:

  • Electron-rich or unactivated alkenes: These dienophiles generally exhibit low reactivity towards 2-chlorooxazoles under standard thermal conditions.[10]

  • Steric Hindrance: Highly substituted dienophiles may react sluggishly or not at all due to steric hindrance in the transition state.

The this compound Diene

The substitution pattern on the oxazole ring also plays a critical role in its reactivity.

  • Electron-Donating Groups: The presence of an electron-donating group, such as an alkoxy group at the 5-position, significantly enhances the reactivity of the oxazole as a diene. This is due to the raising of the HOMO energy level, which facilitates the interaction with the dienophile's LUMO.

  • Alkyl Substituents: Alkyl groups at the 4- and 5-positions are well-tolerated and can be used to introduce further substitution into the final pyridine product.

Conclusion and Future Outlook

The use of 2-chlorooxazoles as dienes in Diels-Alder reactions represents a versatile and powerful strategy for the synthesis of a wide array of functionalized pyridines. The tandem [4+2] cycloaddition-aromatization pathway provides a direct and often high-yielding route to these important heterocyclic scaffolds. The reaction is particularly effective with electron-deficient dienophiles and benefits from the presence of electron-donating groups on the oxazole ring.

Future research in this area may focus on expanding the scope of the reaction to include a broader range of dienophiles, potentially through the use of Lewis acid catalysis to activate less reactive partners.[6] Furthermore, the development of asymmetric variants of this reaction would provide a valuable tool for the enantioselective synthesis of chiral pyridine derivatives, which are of significant interest in drug discovery and development. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore and exploit the synthetic potential of 2-chlorooxazoles in their own work.

References

  • Synthesis of fused dihydropyrano(furano)pyridines via [4 + 2]-cycloaddition of 5-alkenoxy substituted oxazoles. PubMed. [Link]

  • Scope of dienophiles and dienes applied for Diels-Alder cycloaddition a. ResearchGate. [Link]

  • Mechanistic Aspects of Diels‐Alder Reactions: A Critical Survey. Semantic Scholar. [Link]

  • Experiment 2 DIELS ALDER REACTION. Dominican University. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

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  • 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition. Daley & Daley. [Link]

  • Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. PubMed Central. [Link]

  • 14.4 The Diels–Alder Cycloaddition Reaction - Organic Chemistry | OpenStax. OpenStax. [Link]

  • Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. PubMed Central. [Link]

  • (PDF) Iron(II)-Catalyzed [2 + 2 + 2] Cycloaddition for Pyridine Ring Construction. ResearchGate. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. PubMed Central. [Link]

  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]

  • Retro Diels Alder protocol for regioselective synthesis of novel[4][9][11]triazolo[4,3-a]pyrimidin-7(1H)-ones. National Institutes of Health. [Link]

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Sources

Synthesis of Oxazole-Containing Ligands from 2-Chlorooxazole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal scaffold for designing ligands that can selectively interact with biological targets. The strategic functionalization of the oxazole ring is therefore of paramount importance in the development of novel therapeutics. 2-Chlorooxazole serves as a versatile and readily accessible starting material for the synthesis of a wide range of oxazole-containing ligands. The presence of the chloro substituent at the C2 position provides a reactive handle for a variety of powerful cross-coupling and substitution reactions, enabling the introduction of diverse molecular fragments.

This comprehensive guide provides detailed application notes and protocols for the synthesis of oxazole-containing ligands starting from this compound. We will delve into the mechanistic underpinnings and practical considerations of key synthetic transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, and Sonogashira), Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound.[3][4] These reactions proceed through a common catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a Pd(0) species.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X R-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' R'-M Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add_Reactants Add this compound, Terminal Alkyne, and Base Add_Catalysts Add Pd and Cu Catalysts Add_Reactants->Add_Catalysts Inert_Atmosphere Establish Inert Atmosphere Add_Catalysts->Inert_Atmosphere Heat_Stir Heat and Stir Inert_Atmosphere->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Addition (Rate-determining) Product 2-Substituted Oxazole + Cl⁻ Meisenheimer->Product Elimination

Sources

Application Notes and Protocols: The Strategic Coupling of 2-Chlorooxazoles with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 2-Substituted Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional materials. The ability to selectively introduce diverse substituents at the C2-position of the oxazole ring is therefore of paramount importance for the rapid generation of molecular diversity and the exploration of structure-activity relationships (SAR). The reaction of 2-chlorooxazoles with Grignard reagents, typically via a transition-metal-catalyzed cross-coupling reaction, has emerged as a powerful and versatile strategy for forging new carbon-carbon bonds at this critical position. This application note provides a comprehensive technical guide to this transformation, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice for researchers in the field.

Mechanistic Insights: The Kumada-Corriu Cross-Coupling Pathway

The reaction between a 2-chlorooxazole and a Grignard reagent is not a simple nucleophilic aromatic substitution. Instead, it proceeds efficiently through a catalytic cycle known as the Kumada-Corriu cross-coupling reaction.[1][2][3] This process is typically catalyzed by nickel or palladium complexes.[1][2][3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent metal catalyst, typically a Ni(0) or Pd(0) species. This step involves the insertion of the metal center into the carbon-chlorine bond, forming a new organometallic complex where the metal is in a higher oxidation state (e.g., Ni(II) or Pd(II)).

2. Transmetalation: The organometallic intermediate then undergoes transmetalation with the Grignard reagent (R-MgX). In this step, the organic group (R) from the Grignard reagent is transferred to the metal center, displacing the halide and forming a diorganometallic complex.

3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the metal center, which forms the desired C-C bond and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

Kumada_Coupling_Mechanism Catalyst M(0)Ln OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition Intermediate1 R'-M(II)Ln(X) OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 R'-M(II)Ln(R) Transmetalation->Intermediate2 Byproduct MgX2 Transmetalation->Byproduct ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product R'-R ReductiveElimination->Product StartingMaterial1 R'-X (this compound) StartingMaterial1->OxidativeAddition StartingMaterial2 R-MgX (Grignard Reagent) StartingMaterial2->Transmetalation

Caption: Catalytic cycle of the Kumada-Corriu cross-coupling reaction.

Data Presentation: Catalyst and Condition Screening

The choice of catalyst and reaction conditions is critical for a successful Kumada coupling. Both nickel and palladium catalysts have been effectively employed, often with phosphine or N-heterocyclic carbene (NHC) ligands. The following table summarizes representative conditions and outcomes for the coupling of aryl chlorides, which serve as a good starting point for the optimization of this compound couplings.

Catalyst PrecursorLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosToluene/THF501285-96[4]
NiCl₂(dppp)-Diethyl ether/THFReflux1-2High[2]
Pd₂ (dba)₃IPr·HClDioxane/THF802up to 99[5]
NiCl₂(PCy₃)₂-THFRT1-4High[6]
Fe(acac)₃-THF/NMPRT<1High[7]

Note: Yields are representative and highly dependent on the specific substrates.

Experimental Protocols

Part 1: Synthesis of this compound Precursor

A common route to 2-chlorooxazoles involves the chlorination of the corresponding 2-oxazolone.

Protocol 1: Preparation of a Representative this compound

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-Oxazolone derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or other suitable base

  • Anhydrous toluene or other high-boiling aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the 2-oxazolone (1.0 equiv) in anhydrous toluene (5-10 mL per gram of oxazolone) under an inert atmosphere (nitrogen or argon), add N,N-dimethylaniline (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and saturated aqueous NaHCO₃. Caution: This quenching step is exothermic and may release HCl gas. Perform in a well-ventilated fume hood.

  • Stir the mixture vigorously until all the ice has melted and gas evolution has ceased.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Part 2: Kumada-Corriu Cross-Coupling of this compound with a Grignard Reagent

This protocol provides a general framework for the nickel- or palladium-catalyzed cross-coupling of a this compound with an aryl or alkyl Grignard reagent.

Protocol 2: General Procedure for the Synthesis of 2-Aryl(alkyl)oxazoles

Materials:

  • This compound derivative (from Protocol 1)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Palladium(II) acetate (Pd(OAc)₂) or Nickel(II) chloride (NiCl₂)

  • Ligand (e.g., SPhos, XPhos, dppp, or an NHC precursor like IPr·HCl)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add the catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF (or diethyl ether) to dissolve the catalyst and ligand.

  • Add the this compound (1.0 equiv) to the flask.

  • Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution at room temperature. For substrates with sensitive functional groups, cooling the reaction to 0 °C or below and adding the Grignard reagent via syringe pump over an extended period can improve chemoselectivity.[8]

  • After the addition is complete, heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-substituted oxazole.

Experimental_Workflow Start Starting Materials: This compound & Grignard Reagent Setup Inert Atmosphere Reaction Setup (Flame-dried flask, N₂/Ar) Start->Setup Catalyst Catalyst & Ligand Addition in Anhydrous Solvent Setup->Catalyst Substrate This compound Addition Catalyst->Substrate Grignard Slow Addition of Grignard Reagent (Control of Exotherm & Selectivity) Substrate->Grignard Reaction Reaction at Elevated Temperature (Monitoring by TLC/GC-MS) Grignard->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Drying, Concentration, Chromatography) Workup->Purification Product Pure 2-Substituted Oxazole Purification->Product

Caption: General experimental workflow for the Kumada coupling of 2-chlorooxazoles.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. Key checkpoints include:

  • TLC Analysis: Throughout the reaction, thin-layer chromatography should be used to monitor the consumption of the starting this compound and the appearance of the product. A well-run reaction will show a clean conversion with minimal side products.

  • Spectroscopic Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the characteristic signals for the this compound and the appearance of signals corresponding to the newly introduced substituent will validate the success of the coupling.

  • Yield Calculation: An accurate determination of the isolated yield provides a quantitative measure of the reaction's efficiency.

Challenges and Troubleshooting

The primary challenge in Kumada-Corriu couplings is the high reactivity of the Grignard reagent, which can lead to poor functional group tolerance and side reactions.[9][10]

  • Homocoupling: The Grignard reagent can couple with itself, especially at higher temperatures or with certain catalysts. Using a less reactive catalyst or lower temperatures can mitigate this.

  • Reaction with Functional Groups: Grignard reagents will react with acidic protons (e.g., alcohols, amines) and electrophilic functional groups (e.g., esters, ketones, nitriles). If such groups are present on the this compound, they may need to be protected prior to the coupling reaction. Alternatively, a recent strategy involves the slow addition of the Grignard reagent via syringe pump to maintain a low concentration, thereby favoring the cross-coupling pathway over side reactions.[8]

  • Low Yields: If the reaction is sluggish or gives low yields, consider screening different catalysts, ligands, and solvents. Nickel catalysts are often more cost-effective, while palladium catalysts may offer better functional group tolerance.[11] The choice of ligand is crucial and can significantly impact the reaction's efficiency.[5] The use of additives like LiCl has also been shown to improve the formation and reactivity of Grignard reagents.[12]

Conclusion

The Kumada-Corriu cross-coupling of 2-chlorooxazoles with Grignard reagents is a robust and highly effective method for the synthesis of a wide range of 2-substituted oxazoles. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can leverage this powerful transformation to accelerate their drug discovery and materials science programs. The protocols and insights provided in this application note serve as a valuable resource for the successful implementation of this important synthetic methodology.

References

  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025). Industrial Chemistry Insights. [Link]

  • Frisch, A. C., Shaikh, N., Zapf, A., & Beller, M. (2002). Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. Angewandte Chemie International Edition, 41(21), 4056-4059. [Link]

  • Kumada Coupling. Organic Chemistry Portal. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. Chemical Reviews, 102(5), 1359-1469. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Hua, X., Makdissi, J. M., Sullivan, R. J., & Newman, S. G. (2016). Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction. Organic Letters, 18(20), 5312-5315. [Link]

  • Lou, S., & Fu, G. C. (2010). Nickel/bis(oxazoline)-catalyzed asymmetric Kumada reactions of alkyl electrophiles: cross-couplings of racemic α-bromoketones. Journal of the American Chemical Society, 132(4), 1264-1266. [Link]

  • Kumada-Tamao-Corriu Cross Coupling. Chem-Station. [Link]

  • Methods for Synthesis of Oxazolones: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of oxazolones (2-7). ResearchGate. [Link]

  • Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889-9890. [Link]

  • Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. (2017). Organic Process Research & Development. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Coupling with a Pinch of Salt. (2012). ChemistryViews. [Link]

  • Imao, D., Itami, K., & Yoshida, J. I. (2007). Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents. Organic Letters, 9(18), 3539-3542. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527. [Link]

  • Böhm, V. P., Weskamp, T., Gstöttmayr, C. W., & Herrmann, W. A. (2000). Nickel-catalyzed cross-coupling of aryl chlorides with aryl Grignard reagents. Angewandte Chemie International Edition, 39(9), 1602-1604. [Link]

  • Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-coupling reactions: a practical guide. Springer Science & Business Media. [Link]

  • Terao, J., Kambe, N., et al. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Journal of the American Chemical Society, 124(16), 4222-4223. [Link]

  • Beller, M., et al. (2002). Palladium-Catalyzed Coupling of Alkyl Chlorides and Grignard Reagents. Angewandte Chemie International Edition, 41(21), 4056-4059. [Link]

  • Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of chemical research, 41(11), 1545-1554. [Link]

  • Vulovic, B., Cinderella, A. P., & Watson, D. A. (2017). Palladium-Catalyzed Cross-Coupling of Monochlorosilanes and Grignard Reagents. ACS Catalysis, 7(12), 8113-8117. [Link]

  • Terao, J., Naitoh, Y., Kuniyasu, H., & Kambe, N. (2007). Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts. Chemical Communications, (8), 825-827. [Link]

  • Malapit, C. A., Visco, M. D., Reeves, J. T., Busacca, C. A., Howell, A. R., & Senanayake, C. H. (2015). Nickel-or Cobalt-Catalyzed Cross-Coupling of Arylsulfonic Acid Salts with Grignard Reagents. Advanced Synthesis & Catalysis, 357(10), 2199-2204. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 2-Aminooxazoles from 2-Chlorooxazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, serving as a key structural component in a diverse range of biologically active compounds.[1][2][3][4] Its role as a bioisostere for the more extensively studied 2-aminothiazole has driven the development of novel synthetic strategies to access this valuable core.[4][5][6] This guide provides a detailed technical overview and actionable protocols for the preparation of N-substituted 2-aminooxazoles, a critical class of compounds in drug discovery, starting from readily accessible 2-chlorooxazole intermediates. We will explore two primary synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling, offering researchers a comprehensive toolkit for their synthetic campaigns.

Introduction: The Strategic Value of the 2-Aminooxazole Core

The 2-aminooxazole framework is increasingly recognized for its potential to modulate biological targets with high efficacy and specificity. As a bioisosteric replacement for the 2-aminothiazole ring, it can offer distinct advantages, such as altered metabolic stability—by replacing the oxidizable sulfur atom—and improved physicochemical properties like solubility.[6] However, the synthesis of N-substituted 2-aminooxazoles is not always as straightforward as their thiazole counterparts, necessitating the development of robust and versatile synthetic methodologies.[2][3][6]

This document focuses on the conversion of 2-chlorooxazoles to 2-aminooxazoles. This transformation is a cornerstone reaction, as the chloro-substituent serves as an excellent leaving group for both direct substitution and metal-catalyzed cross-coupling reactions, providing a versatile entry point to a wide array of derivatives.

Mechanistic Overview: Pathways to C-N Bond Formation

The formation of a C-N bond at the C2-position of the oxazole ring from a this compound precursor is typically achieved via one of two powerful mechanistic pathways. The choice of method depends largely on the nucleophilicity of the amine and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient oxazole ring, followed by the elimination of the chloride leaving group.[7][8] The oxazole ring's heteroatoms help to stabilize the negative charge in the intermediate (a Meisenheimer-like complex), facilitating the reaction. This pathway is generally effective for nucleophilic amines and can often be performed under metal-free conditions.

Caption: General workflow for the SNAr mechanism.

Buchwald-Hartwig Cross-Coupling

For less nucleophilic amines, particularly aryl amines and certain heterocycles, the Buchwald-Hartwig amination is a superior method.[6] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and typically proceeds under milder conditions than high-temperature SNAr reactions.[9] The catalytic cycle involves oxidative addition of the this compound to a Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the catalyst.

buchwald_hartwig_cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_complex Oxidative Addition Intermediate pd0->pd2_complex + R-Cl amine_coord Amine Coordination pd2_complex->amine_coord + R'-NH2 reductive_elim Reductive Elimination Intermediate amine_coord->reductive_elim - Base-H+ reductive_elim->pd0 - R-NH-R'

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Direct SNAr Amination of this compound with a Secondary Aliphatic Amine

This protocol describes a general procedure for the direct displacement of the C2-chloride with a nucleophilic amine like morpholine.

A. Materials and Reagents

  • 4-Phenyl-2-chlorooxazole (1.0 eq)

  • Morpholine (2.0 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.2 M)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

B. Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

C. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask, add 4-phenyl-2-chlorooxazole (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add DMF to achieve a concentration of approximately 0.2 M. Add morpholine (2.5 eq) to the suspension.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(morpholin-4-yl)-4-phenyloxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aryl Amine

This protocol is adapted for coupling less nucleophilic aryl amines, a reaction for which the Buchwald-Hartwig methodology is exceptionally well-suited.[6]

A. Materials and Reagents

  • 4-Phenyl-2-chlorooxazole (1.0 eq)

  • Aniline (or substituted aniline) (1.2 eq)

  • S-Phos Pd G2 precatalyst (2-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like S-Phos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene or Dioxane (0.1 M)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

  • Silica gel for column chromatography

B. Equipment

  • Schlenk flask or oven-dried vial with a septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

C. Step-by-Step Procedure

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., S-Phos Pd G2, 3 mol%), the phosphine ligand (if not using a precatalyst), and sodium tert-butoxide (1.5 eq).

  • Reagent Addition: In sequence, add the 4-phenyl-2-chlorooxazole (1.0 eq) and the aryl amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.

  • Heating: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and quench by carefully adding saturated aqueous NH₄Cl.

    • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-phenyl-2-aminooxazole.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Method Selection and Optimization

The choice between SNAr and Buchwald-Hartwig coupling is a critical decision in the synthetic design process. The following diagram and table provide guidance for selecting and optimizing the appropriate protocol.

decision_workflow start Start: Synthesize 2-Aminooxazole amine_type What is the nature of the amine? start->amine_type snar Protocol 1: Direct S_NAr amine_type->snar Strongly Nucleophilic (e.g., secondary alkyl amine) buchwald Protocol 2: Buchwald-Hartwig amine_type->buchwald Weakly Nucleophilic (e.g., aryl amine, N-heterocycle) optimize_snar Optimize: - Temperature (80-120 °C) - Base (K2CO3, Cs2CO3) - Solvent (DMF, DMSO) snar->optimize_snar optimize_buchwald Optimize: - Catalyst/Ligand (e.g., SPhos, XPhos) - Base (NaOtBu, LHMDS) - Solvent (Toluene, Dioxane) buchwald->optimize_buchwald

Sources

Application Note: Strategic Use of 2-Chlorooxazoles for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The oxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, known for its ability to form key interactions with the hinge region of kinase active sites.[1] This application note provides a detailed guide for the strategic use of 2-chlorooxazole as a versatile building block in the synthesis of potent and selective kinase inhibitors. We present field-proven insights and step-by-step protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, which are instrumental in constructing diverse kinase inhibitor libraries.[2][3] This guide is designed to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery of next-generation therapeutics.

The this compound Moiety: A Versatile Synthetic Handle

The oxazole nucleus is a cornerstone in the design of kinase inhibitors due to its unique electronic and structural properties.[4] These five-membered aromatic rings, containing nitrogen and oxygen atoms, can engage with enzymes and receptors through various non-covalent bonds.[1] The this compound derivative is particularly valuable as the chlorine atom at the C2 position serves as an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient introduction of diverse chemical functionalities, which is essential for exploring the structure-activity relationships (SAR) of novel inhibitor candidates.[5][6]

Key Advantages of this compound:

  • Versatile Reactivity: The C2-chloro group readily participates in a range of C-C and C-N bond-forming reactions.

  • Scaffold Rigidity: The planar oxazole ring provides a rigid core, which can help to pre-organize appended functional groups for optimal binding to the target kinase.

  • Hinge-Binding Motif: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Oxazole-Based Inhibitor hinge Hinge Region (e.g., Met residue) gatekeeper Gatekeeper Residue d_loop DFG Motif oxazole Oxazole Core r1 R1 Group (from cross-coupling) oxazole->r1 r2 R2 Group oxazole->r2 r1->hinge H-Bond Interaction r2->gatekeeper Hydrophobic Interaction

Figure 1: General binding mode of an oxazole inhibitor in a kinase active site.

Core Synthetic Strategies & Protocols

The construction of 2-substituted oxazole kinase inhibitors predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance and generally proceed under mild conditions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the this compound core and various aryl or heteroaryl boronic acids or esters.[7][8] This reaction is fundamental for introducing substituents that can occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.[9][10]

Expert Insights: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.[11] For electron-deficient heteroaryl chlorides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[12] The use of a mixed solvent system, such as 1,4-dioxane and water, is common, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[8]

Protocol: Suzuki-Miyaura Coupling of this compound with 4-Pyridinylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-pyridinylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the solution by bubbling with argon for 15 minutes. Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(pyridin-4-yl)oxazole.

Table 1: Typical Suzuki-Miyaura Reaction Parameters

Parameter Value/Condition
Substrates This compound, Aryl/Heteroaryl Boronic Acid
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand SPhos, XPhos (if using a Pd source without a ligand)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80-110 °C

| Typical Yield | 60-95% |

G A 1. Combine Reactants: This compound, Boronic Acid, Base B 2. Add Solvent & Degas A->B C 3. Add Pd Catalyst under Inert Gas B->C D 4. Heat Reaction (e.g., 90 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Work-up E->F G 7. Column Chromatography F->G H Purified Product G->H

Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13][14] This reaction is indispensable in kinase inhibitor synthesis, as an amino linkage is a common feature in many approved drugs, often serving as a key hydrogen-bonding moiety or a linker to other parts of the molecule.[3]

Expert Insights: The Buchwald-Hartwig reaction is highly sensitive to the choice of ligand and base.[15][16] Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which forms the C-N bond.[17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine, making it a more effective nucleophile.[16] Care must be taken to ensure anhydrous and oxygen-free conditions, as the palladium(0) catalyst and the phosphine ligands are sensitive to air and moisture.

Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), aniline (1.1 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Catalyst and Ligand: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand such as Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 18-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain N-phenyl-oxazol-2-amine.

Table 2: Typical Buchwald-Hartwig Amination Parameters

Parameter Value/Condition
Substrates This compound, Primary/Secondary Amine
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos
Base NaOtBu, K₃PO₄, LHMDS
Solvent Toluene, Dioxane, THF (anhydrous)
Temperature 80-120 °C

| Typical Yield | 55-90% |

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

To illustrate the application of these methodologies, we outline the synthesis of a simplified analog of a p38 MAP kinase inhibitor, which is a key target in inflammatory diseases.[18][19][20] The synthesis involves a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

G A 2-Chloro-4-methyloxazole B Suzuki Coupling (4-Fluorophenylboronic acid, Pd(PPh3)4, K2CO3) A->B Step 1 C Intermediate: 2-(4-Fluorophenyl)-4-methyloxazole B->C D Buchwald-Hartwig Amination (4-Aminopyridine, Pd2(dba)3, Xantphos, NaOtBu) C->D Step 2 E Final Product: p38 Inhibitor Analog D->E

Figure 3: Synthetic route for a p38 MAPK inhibitor analog.

This two-step sequence demonstrates how the this compound scaffold can be rapidly elaborated to access complex molecular architectures relevant to kinase inhibitor design. The fluorophenyl group is a common feature in p38 inhibitors, often occupying a hydrophobic pocket, while the aminopyridine moiety typically forms a crucial hydrogen bond with the kinase hinge region.[18]

Biochemical Validation and Characterization

Once synthesized, the novel compounds must be characterized and evaluated for their biological activity.

Standard Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should typically be >95% for biological testing.

In Vitro Kinase Assay: The inhibitory potency of the synthesized compounds is determined using an in vitro kinase assay, such as an ADP-Glo™ or LanthaScreen™ assay. These assays measure the amount of ADP produced or the phosphorylation of a substrate, respectively, in the presence of the inhibitor.

Protocol: General In Vitro Kinase Assay

  • Prepare Reagents: Dilute the kinase (e.g., p38α), substrate (e.g., a specific peptide), and ATP to their final concentrations in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • Assay Plate: Add the kinase, substrate, and inhibitor to a 384-well plate.

  • Initiate Reaction: Add ATP to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) and incubate to generate a luminescent signal.

  • Data Analysis: Measure the signal using a plate reader. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 3: Example IC₅₀ Data for Hypothetical Inhibitors

Compound Target Kinase IC₅₀ (nM)
Analog A p38α 50
Analog B VEGFR-2 150

| Sorafenib (Control) | VEGFR-2 | 48[21] |

Safety and Handling

  • This compound: This reagent is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric. Handle them in an inert atmosphere (glovebox or under argon).

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care and store under inert gas.

  • Solvents: Anhydrous solvents like toluene and dioxane are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a robust platform for generating diverse chemical libraries. By understanding the principles behind these reactions and adhering to detailed protocols, researchers can efficiently synthesize and evaluate novel inhibitor candidates, accelerating the path toward new therapeutic agents.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24. Link

  • El-Damasy, A. K., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Scientific Reports, 12(1), 12678. Link

  • Gopishetti, S., et al. (2023). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery, 20(9), 1141-1153. Link

  • Fares, M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(15), 4721. Link

  • Abdel-Maksoud, M. S., et al. (2023). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 28(15), 5821. Link

  • Yurttaş, L., et al. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Drug Development Research, 85(4). Link

  • Singh, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(10), 4734-4745. Link

  • Tsuruoka, H., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry Letters, 19(5), 1321-1325. Link

  • Ahmad, S. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Link

  • Boger, D. L., et al. (2005). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 48(6), 1849-1860. Link

  • Sci-Hub. (n.d.). Structure—Activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development. Journal of Medicinal Chemistry, 48(22), 6829–6842*. Link

  • G., S. (2020). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1786-1805. Link

  • Singh, P., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Archiv der Pharmazie. Link

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Link

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Link

  • Park, S. B., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2206-2209. Link

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link

  • Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, 22(10), 1399-1405*. Link

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Link

  • Zarghi, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(3), 365-371. Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • Hughes, D. L. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(15), 1599-1604*. Link

  • El-Damasy, A. K., et al. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(10), 2545. Link

  • Laufer, S. A., et al. (2013). The path of p38α MAP kinase inhibition. University of Tübingen. Link

  • Chimenti, F., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735*. Link

  • Chimenti, F., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735. Link

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Link

  • ResearchGate. (n.d.). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Link

  • Al-Hadedi, A. A. M., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Chemistry & Biodiversity. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Advances, 1(8), 1335-1368*. Link

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  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Link

  • Hazra, A., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3146-3160. Link

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Application Notes & Protocols: A Guide to the Negishi Coupling of 2-Chlorooxazole with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and pharmaceuticals. The ability to forge carbon-carbon bonds at the C2 position of the oxazole ring is a critical transformation for the synthesis of these complex molecules. Among the arsenal of cross-coupling reactions, the Negishi coupling offers a powerful and versatile method for constructing these bonds, particularly due to the high functional group tolerance of organozinc reagents.[1] This guide provides a comprehensive overview and detailed protocols for the successful execution of the Negishi coupling between 2-chlorooxazole and various organozinc reagents, a reaction of significant interest to researchers in drug development and organic synthesis.

Reaction Mechanism and Key Considerations

The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species.[2][3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[4]

  • Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium center, displacing the chloride and forming a new Pd(II)-R complex.[2]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Negishi_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd This compound PdII_intermediate [Oxazole-Pd(II)(Cl)L_n] OxAd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation R-ZnX PdII_R_intermediate [Oxazole-Pd(II)(R)L_n] Transmetalation->PdII_R_intermediate - ZnXCl Reductive_Elimination Reductive Elimination PdII_R_intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product 2-R-Oxazole Reductive_Elimination->Product

Figure 1. The catalytic cycle of the Negishi coupling.

Challenges with Heteroaryl Chlorides

The coupling of heteroaryl halides, such as this compound, can present unique challenges. The presence of the heteroatom can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[5] Furthermore, the electronic properties of the heterocyclic ring can influence the rate of oxidative addition.[6] The choice of an appropriate catalyst system, particularly the ligand, is crucial to overcome these challenges.[7]

Preparation of Organozinc Reagents

The success of the Negishi coupling is highly dependent on the quality of the organozinc reagent. Several methods are available for their preparation, each with its own advantages.

Common Preparative Methods
MethodDescriptionKey Considerations
Transmetalation Reaction of a Grignard or organolithium reagent with a zinc halide (e.g., ZnCl₂, ZnBr₂).[8]Allows for a wide variety of organozinc reagents. The presence of lithium salts can be beneficial.[9]
Direct Insertion Oxidative addition of zinc metal to an organic halide.[9]Requires activated zinc (e.g., Rieke® Zinc) or the use of activating agents like I₂, TMSCl, or LiCl.[1][9]
In Situ Generation Formation of the organozinc reagent in the same pot as the cross-coupling reaction.[10]Simplifies the procedure and is suitable for unstable organozinc species.

Experimental Protocols

The following protocols provide a general framework for the Negishi coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Negishi Coupling of this compound with an Arylzinc Reagent

This protocol details the coupling of this compound with a pre-formed arylzinc reagent.

Materials:

  • This compound

  • Arylzinc reagent (e.g., Phenylzinc chloride, solution in THF)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and the ligand (1.1-1.2 equivalents relative to palladium).

  • Solvent Addition: Add anhydrous THF to dissolve the catalyst and ligand.

  • Reagent Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Organozinc Addition: Slowly add the arylzinc reagent (1.2-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_protocol Experimental Workflow Setup Inert Atmosphere Setup Catalyst_Ligand Add Pd Catalyst & Ligand Setup->Catalyst_Ligand Solvent Add Anhydrous Solvent Catalyst_Ligand->Solvent Chlorooxazole Add this compound Solvent->Chlorooxazole Organozinc Add Organozinc Reagent Chlorooxazole->Organozinc Reaction Stir & Monitor Organozinc->Reaction Workup Quench & Extract Reaction->Workup Purification Purify Workup->Purification

Figure 2. A typical experimental workflow for the Negishi coupling.

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for a successful reaction, especially with challenging heteroaryl chlorides.[7]

Catalyst / PrecatalystLigandTypical LoadingComments
Pd₂(dba)₃XPhos1-2 mol%A robust system for many heteroaryl couplings.[11]
Pd(OAc)₂SPhos2-5 mol%Effective for electron-rich and sterically hindered substrates.
PEPPSI™-IPr-2-5 mol%A pre-catalyst that is often effective for challenging couplings.
Pd(P(t-Bu)₃)₂-1-3 mol%A commercially available and highly active catalyst for aryl chlorides.[12]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure inert atmosphere conditions are maintained.
Poor quality organozinc reagentPrepare fresh organozinc reagent and titrate before use.
Catalyst inhibitionIncrease catalyst loading or screen different ligands.
Formation of Homocoupled Product Impurities in organozinc reagentEnsure complete conversion of the starting halide during organozinc preparation.
Side reactionsLower the reaction temperature.
Decomposition of Starting Material Reaction temperature too highRun the reaction at a lower temperature.
Presence of water or oxygenEnsure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.

Conclusion

The Negishi coupling of this compound with organozinc reagents is a highly effective method for the synthesis of 2-substituted oxazoles. Careful consideration of the reaction parameters, particularly the preparation of the organozinc reagent and the selection of the catalyst system, is paramount for achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]

  • Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central. [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications. [Link]

  • Negishi cross-coupling reaction. YouTube. [Link]

  • Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. National Institutes of Health. [Link]

  • Commonly employed techniques for the preparation of organozinc... ResearchGate. [Link]

  • Palladium-Catalyzed Linear-Selective Negishi Cross-Coupling of Allylzinc Halides. Thieme. [Link]

  • The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. ResearchGate. [Link]

  • Negishi cross‐coupling reaction of solid organozinc reagents and various electrophiles enabled by palladium catalysts. ResearchGate. [Link]

  • Negishi Coupling. Royal Society of Chemistry. [Link]

  • Negishi cross-coupling reaction. Name-Reaction.com. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Ligand Effects on Negishi Couplings of Alkenyl Halides. National Institutes of Health. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

  • Ligand Effects on Negishi Couplings of Alkenyl Halides. PubMed. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ACS Publications. [Link]

  • Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Chemistry Portal. [Link]

  • A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. europepmc.org. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

Sources

Application Notes & Protocols: Sonogashira Coupling of 2-Chlorooxazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to couple terminal alkynes with 2-chlorooxazoles. The 2-alkynyl-oxazole motif is a valuable scaffold in medicinal chemistry and materials science. However, the low reactivity of the C–Cl bond on the electron-rich oxazole ring presents a significant synthetic challenge.[1][3] This guide delves into the mechanistic nuances, provides detailed, field-proven protocols, and offers expert insights into overcoming the inherent difficulties of this transformation. We will explore both traditional copper-cocatalyzed and modern copper-free systems, explaining the causality behind catalyst selection, ligand choice, and reaction parameter optimization to ensure reproducible and high-yielding results.

Mechanistic Insights: Understanding the Catalytic Cycles

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing the coupling of challenging substrates like 2-chlorooxazoles. The Sonogashira reaction can proceed through two primary pathways: the classical palladium/copper co-catalyzed cycle and the increasingly popular copper-free variant.

The Classical Pd/Cu Co-Catalyzed Cycle

The traditional Sonogashira reaction employs a dual catalytic system.[4][5] Two interconnected cycles, one for palladium and one for copper, work in concert to achieve the cross-coupling.[6][7]

  • Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition into the 2-chlorooxazole C–Cl bond, forming a Pd(II) intermediate.[8][9] This step is typically the rate-limiting step, especially for less reactive aryl chlorides.[1]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The crucial C–C bond-forming step involves the transfer of the acetylide group from copper to the palladium(II) center, regenerating the copper(I) catalyst.[8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-oxazole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Oxazole-Pd(II)L₂-Cl pd0->pd2_ox Oxidative Addition (this compound) pd2_trans Oxazole-Pd(II)L₂(C≡CR') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product 2-Alkynyl-oxazole pd2_trans->product Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_ox Key Transfer Step cu_acetylide->cu_halide Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base)

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chlorooxazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of 2-Aminooxazoles

The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, from kinase inhibitors to antitubercular agents. Its prevalence drives the need for efficient and versatile synthetic methods. The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1] This guide provides a detailed exploration of the application of the Buchwald-Hartwig amination to a particularly valuable, yet challenging substrate: 2-chlorooxazole.

This document will delve into the mechanistic intricacies of this reaction, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. By understanding the "why" behind each experimental choice, researchers can confidently adapt and optimize this methodology for their specific synthetic targets.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established palladium-catalyzed cycle.[1][2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The key steps involve the transformation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound (Ar-Cl) Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination + Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Amine (HNR'R'') Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A Deeper Dive into the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4]

  • Ligand Exchange and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the formation of the desired C-N bond through reductive elimination, which regenerates the active Pd(0) catalyst and releases the 2-aminooxazole product.[1]

Critical Parameters for Success: A Scientist's Perspective

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. Given that electron-rich N-heterocycles can be challenging substrates, understanding these factors is crucial.

Parameter Recommendation for this compound Rationale and Field-Proven Insights
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3)Precatalysts offer superior air and moisture stability and generate the active monoligated Pd(0) species more reliably than using separate Pd sources and ligands. This is especially important for challenging substrates.
Ligand Bulky, electron-rich biaryl phosphines (e.g., BrettPhos, RuPhos)These ligands promote the crucial oxidative addition step with aryl chlorides and facilitate the final reductive elimination. Their steric bulk can also prevent catalyst deactivation.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)A strong base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, potassium phosphate or cesium carbonate can be effective alternatives.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane)These solvents are generally effective for Buchwald-Hartwig reactions. It is critical to use anhydrous solvents to prevent catalyst deactivation.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and some ligands are sensitive to oxygen, so maintaining an inert atmosphere is essential for reproducibility.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd precatalyst, ligand, and base to an oven-dried flask. B Evacuate and backfill the flask with N₂/Ar (3x). A->B C Add anhydrous solvent. B->C D Add this compound and amine. C->D E Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench the reaction. F->G H Perform aqueous work-up (e.g., extraction with an organic solvent). G->H I Dry the organic layer, concentrate, and purify by column chromatography. H->I

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Oven-dried reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • This compound

  • Amine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., BrettPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (1-3 mol%), ligand (if applicable, 1-3 mol%), and base (1.5-2.0 equivalents).

    • Scientist's Insight: Using a precatalyst simplifies this step and often leads to more consistent results. The exact catalyst and ligand loading should be optimized for each specific substrate combination.

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas three times. Add the anhydrous solvent, followed by the this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

    • Scientist's Insight: Adding the solids first, followed by degassing, and then adding the liquids ensures a consistently inert environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a fresh bottle of precatalyst.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate ligand/base combinationScreen different bulky biarylphosphine ligands and strong bases.
Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation pathwayA change in ligand or a lower reaction temperature may mitigate this. Beta-hydride elimination can be a competing pathway.[1]
Difficulty with Purification Residual palladiumConsider a post-purification treatment with a palladium scavenger.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable 2-aminooxazole derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can overcome the inherent challenges of working with this electron-rich heterocycle. The protocol and insights provided in this guide are intended to serve as a strong foundation for the successful application of this powerful C-N bond-forming reaction in the pursuit of novel chemical entities.

References

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. National Institutes of Health. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. denver.sites.chem.colostate.edu. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

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Application Notes and Protocols: 2-Chlorooxazole as a Versatile Building Block in the Synthesis of Substituted Oxazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2][3][4] The efficient construction of diverse oxazole libraries is therefore a critical task in modern drug discovery. This application note details the utility of 2-chlorooxazole as a versatile and strategic starting material for the synthesis of substituted oxazole libraries. We provide an in-depth analysis of key palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, that leverage the reactivity of the C2-chloro substituent. Detailed, field-proven protocols, mechanistic insights, and data-driven guidance are presented to empower researchers in the rapid and efficient generation of novel oxazole-based chemical entities.

Introduction: The Strategic Advantage of this compound

The oxazole ring system is a cornerstone of many therapeutic agents due to its ability to engage in various non-covalent interactions and its metabolic stability.[4] The generation of libraries of substituted oxazoles is a key strategy for exploring the structure-activity relationships (SAR) of this important heterocycle. While numerous methods exist for the synthesis of the oxazole core, the post-synthetic functionalization of a pre-formed ring offers a more convergent and efficient approach to library synthesis.[5][6]

This compound emerges as a highly valuable building block in this context. The chloro-substituent at the 2-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents with high regioselectivity. This approach offers significant advantages over de novo synthesis for each new analogue, including:

  • Modularity and Convergence: A common this compound intermediate can be coupled with a diverse set of building blocks to rapidly generate a large library of analogues.

  • Access to Diverse Chemical Space: Palladium-catalyzed cross-coupling reactions are well-established and tolerate a broad range of functional groups, enabling the introduction of aryl, heteroaryl, alkyl, and amino moieties.[7][8][9]

  • Predictable Reactivity: The reactivity of the C-Cl bond is well-understood, allowing for the rational design of synthetic routes and the optimization of reaction conditions.

This guide will focus on three principal transformations of this compound: Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Stille coupling for C-C bond formation with organostannanes, and Buchwald-Hartwig amination for C-N bond formation with amines.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The reactivity of the 2-chloro substituent on the oxazole ring makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations is depicted below.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex R-X Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')L2 Transmetalation->Pd(II)_Intermediate R'-M Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl Oxazoles

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[9][10][11] In the context of this compound, this reaction allows for the efficient introduction of a diverse range of aromatic and heteroaromatic substituents at the 2-position.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is crucial for achieving high yields and broad substrate scope. A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, with a bulky, electron-rich phosphine ligand, like SPhos or XPhos, is often effective for the coupling of aryl chlorides.[11] These ligands facilitate the oxidative addition step, which can be challenging for less reactive aryl chlorides.

  • Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases such as K₂CO₃ or K₃PO₄ are commonly used and offer good functional group tolerance. The choice of base can influence the reaction rate and the stability of sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically employed. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings with this compound

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Phenyloxazole85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)oxazole92
33-Pyridinylboronic acid2-(3-Pyridinyl)oxazole78
42-Thienylboronic acid2-(2-Thienyl)oxazole81
Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling provides a complementary method to the Suzuki reaction for C-C bond formation, utilizing organostannane reagents.[8][12] While organostannanes are toxic and require careful handling, they are often highly reactive and can be successful in cases where Suzuki couplings are sluggish.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings. The tetrakis(triphenylphosphine)palladium(0) complex is a direct source of the active Pd(0) catalyst.

  • Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step and improve reaction yields, a phenomenon known as the Stille-Kelly coupling.[12]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reactants and the catalyst.

Experimental Protocol: General Procedure for Stille Coupling of this compound

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the organostannane reagent (1.1-1.3 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • If desired, add copper(I) iodide (CuI, 0.1 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed DMF or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Stille_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Stille Coupling This compound->Reaction Organostannane Organostannane Organostannane->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Solvent DMF or Dioxane Solvent->Reaction Heat 80-110 °C Heat->Reaction Product 2-Substituted Oxazole Reaction->Product

Caption: Workflow for the Stille coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Aminooxazoles

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides and amines.[7][15][16][17] Applying this reaction to this compound provides a direct route to 2-aminooxazoles, a scaffold of significant interest in medicinal chemistry.[6]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential for the successful amination of aryl chlorides.[18] Ligands such as BrettPhos or RuPhos, in combination with a palladium precatalyst like Pd₂(dba)₃, are highly effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[17] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 equiv), and the phosphine ligand (e.g., BrettPhos, 0.02-0.04 equiv).

  • Add sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling Considerations

  • This compound: This compound is a halogenated heterocycle and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Organostannanes: Organotin compounds are highly toxic and should be handled with extreme caution in a fume hood.[12][14] All waste containing organostannanes must be disposed of according to institutional guidelines for heavy metal waste.

  • Strong Bases: Sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle these reagents under an inert atmosphere.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of substituted oxazole libraries. The palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding methods for the introduction of a wide range of substituents at the C2 position. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the efficient exploration of the chemical space around the privileged oxazole scaffold.

References

  • Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. Org Lett. 2025 Jun 13;27(23):6122-6126.
  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.
  • The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A G
  • Buchwald–Hartwig amin
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  • Stille reaction. Wikipedia.
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  • Examples of bioactive molecules and natural products containing oxazole moiety.
  • Stille Cross-Coupling. J&K Scientific LLC.
  • Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif.
  • Recent Achievements in the Synthesis of Oxazoles. Bentham Science Publisher.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Synfacts.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
  • Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads. MDPI.
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  • Feature Reviews in Medicinal Chemistry. MDPI.
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Application Notes & Protocols: Strategic Functionalization of 2-Chlorooxazole at the C4 and C5 Positions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Chlorooxazole Scaffold - A Privileged Starting Point in Medicinal Chemistry

The oxazole motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a sought-after heterocycle in drug design. The 2,4,5-trisubstituted oxazole, in particular, offers a versatile three-dimensional scaffold for probing biological targets.[1] Among the various starting points for the synthesis of these complex molecules, this compound stands out as a readily accessible and highly versatile building block. The presence of the chloro substituent at the C2 position not only provides a handle for late-stage functionalization but also electronically influences the reactivity of the C4 and C5 positions, opening up a diverse range of synthetic possibilities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key strategies for the functionalization of this compound at the C4 and C5 positions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering you to effectively leverage this valuable scaffold in your research endeavors.

Strategic Approaches to C4 and C5 Functionalization

The functionalization of the this compound core at the C4 and C5 positions can be broadly categorized into two main strategies:

  • Direct C-H Functionalization: This modern approach aims to directly convert the C-H bonds at the C4 and C5 positions into new C-C or C-heteroatom bonds, offering a more atom-economical and streamlined synthetic route.

  • Halogenation-Cross-Coupling Cascade: A more traditional and robust strategy that involves the initial regioselective halogenation of the C4 or C5 position to install a reactive "handle" (typically bromine or iodine), followed by a plethora of well-established palladium-catalyzed cross-coupling reactions.

A third powerful, yet often substrate-dependent, method involves regioselective metalation (typically lithiation) followed by quenching with a suitable electrophile.

Below, we will explore these strategies in detail, providing both the theoretical framework and practical guidance for their successful implementation.

I. Halogenation-Cross-Coupling Cascade: A Robust and Versatile Strategy

This two-step approach is a workhorse in medicinal chemistry due to its reliability and the vast commercial availability of cross-coupling reagents. The success of this strategy hinges on the ability to regioselectively install a halogen at either the C4 or C5 position of the this compound ring.

A. Regioselective Halogenation of the Oxazole Ring

The inherent electronic nature of the oxazole ring makes direct electrophilic halogenation challenging and often results in mixtures of products. A more controlled and regioselective approach involves a deprotonation-halogenation sequence. While direct halogenation protocols for this compound are not extensively documented, a highly effective method for the C4-bromination of 5-substituted oxazoles has been reported, which can be conceptually adapted.[2] This method relies on the kinetic deprotonation at C2, followed by equilibration to a more stable acyclic isonitrile enolate, which then directs bromination to the C4 position.

This protocol describes the C4-bromination of 5-(thiophen-2-yl)oxazole and serves as a foundational method that could be optimized for a this compound substrate, potentially with a protecting group or substituent at C5.[2]

Reaction Scheme:

Caption: Conceptual scheme for C4-bromination.

Materials:

  • 5-Substituted Oxazole (e.g., 5-(thiophen-2-yl)oxazole)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)[3][4]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

  • Hexanes

Procedure:

  • Dissolve the 5-substituted oxazole (1.0 equiv) in anhydrous THF (0.5 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, prepare a solution of bromine (1.2 equiv) in anhydrous DMF (1.0 M).

  • Transfer the lithiated oxazole solution via cannula into the bromine/DMF solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution and extract the mixture with MTBE (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • n-BuLi: A strong base required to deprotonate the acidic C2 proton of the oxazole ring.[3]

  • -78 °C: Low temperature is crucial to control the initial kinetic deprotonation and prevent side reactions.

  • DMF as Solvent and Aging: The use of DMF as the solvent for the bromine and allowing the lithiated species to "age" is critical for achieving high C4-regioselectivity. This promotes the equilibrium from the C2-lithiated oxazole to the more stable acyclic isonitrile enolate, which preferentially reacts at the C4 position upon quenching with bromine.[2]

B. Palladium-Catalyzed Cross-Coupling Reactions

With a halogen handle installed at the C4 or C5 position, a vast array of palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents. The most common and versatile of these are the Suzuki-Miyaura, Stille, and Sonogashira couplings.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[5][6]

General Workflow for Suzuki-Miyaura Coupling:

G start C4/C5-Bromo-2-chlorooxazole + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents Combine reaction Reaction at Elevated Temperature (e.g., 80-100 °C) reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product C4/C5-Aryl-2-chlorooxazole purification->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Transmetalation Transmetalation Oxidative Addition->Transmetalation [Pd(II)] Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination R-C≡C-R' complex Reductive Elimination->Pd(0)L2 Product R-C≡C-R' Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Cu(I), Base Copper Acetylide->Transmetalation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of these important heterocyclic compounds.

Introduction

2-Substituted oxazoles are a vital class of heterocycles frequently found in biologically active natural products and pharmaceuticals.[1][2] Their synthesis often results in complex reaction mixtures containing starting materials, reagents, and various byproducts. The successful isolation of the desired oxazole in high purity is a critical step for subsequent applications. This guide provides a framework for developing a robust purification strategy, addressing potential pitfalls, and offering solutions to common problems.

Oxazoles are generally thermally stable aromatic compounds.[2] However, their stability can be influenced by the nature of their substituents. For instance, certain functional groups, like a 5-hydroxy group, can render the oxazole ring susceptible to degradation, particularly on acidic stationary phases like silica gel.[3][4] Understanding the inherent stability of your target molecule is the first step in designing an effective purification protocol.

Core Purification Strategies

The choice of purification method is dictated by the physical properties of the 2-substituted oxazole (solid vs. liquid, polarity) and the nature of the impurities. A multi-step approach is often necessary to achieve high purity.

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a 2-substituted oxazole from a crude reaction mixture.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench & Dilute Crude Extract Crude Extract Aqueous Workup->Crude Extract Extraction & Drying Column Chromatography Column Chromatography Partially Pure Oxazole Partially Pure Oxazole Column Chromatography->Partially Pure Oxazole Crude Extract->Column Chromatography Crystallization Crystallization Partially Pure Oxazole->Crystallization If Solid Distillation Distillation Partially Pure Oxazole->Distillation If Liquid Pure Oxazole Pure Oxazole Crystallization->Pure Oxazole Distillation->Pure Oxazole

Caption: A general workflow for the purification of 2-substituted oxazoles.

Aqueous Workup and Extraction

This is the essential first step to remove water-soluble impurities such as salts, polar starting materials, and certain reagents.[3]

  • Rationale: The choice of organic solvent for extraction (e.g., ethyl acetate, dichloromethane) is based on the solubility of the target oxazole.[5][6] Acidic or basic washes can be employed to remove basic or acidic impurities, respectively. For example, a dilute acid wash (e.g., 1M HCl) will protonate and move basic impurities into the aqueous layer.[3] Conversely, a base wash (e.g., saturated sodium bicarbonate) can remove acidic byproducts.[3][7]

  • Protocol for a Neutral 2-Substituted Oxazole:

    • Quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate

      • Brine (saturated aqueous sodium chloride)

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Column Chromatography

Silica gel column chromatography is the most common method for purifying oxazoles from non-polar and moderately polar impurities.[1][5][8]

  • Expertise & Experience: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive oxazoles.[3][9] If you observe streaking on your TLC plate or low recovery from the column, consider the following:

    • Deactivating the Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent. This neutralizes the acidic sites on the silica.[3][9]

    • Alternative Stationary Phases: Neutral alumina or Florisil can be effective for purifying basic or acid-sensitive compounds.[9] For highly polar oxazoles, reversed-phase chromatography may be a suitable alternative.[3][9]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for most applications.[10]
Neutral AluminaFor acid-sensitive or basic oxazoles.[9]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientA common starting point for many oxazole derivatives.[5][11]
Dichloromethane/Methanol GradientFor more polar oxazoles.[3]
TLC Analysis Target Rf of 0.25-0.35Provides optimal separation on a column.[12]
Crystallization

For solid 2-substituted oxazoles, crystallization is an excellent final purification step to obtain highly pure material.[3][13]

  • Trustworthiness: The key to successful crystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[13] A mixed-solvent system, using a "good" solvent to dissolve the compound and a "poor" solvent (anti-solvent) to induce precipitation, is often effective.[13]

  • Troubleshooting Crystallization:

    • No Crystals Form: The solution may not be sufficiently saturated. Try slowly evaporating the solvent or adding a seed crystal.[13] Scratching the inside of the flask with a glass rod can also induce nucleation.[13]

    • Oiling Out: This occurs when the compound separates as a liquid. This can be caused by cooling the solution too quickly or the presence of significant impurities.[13] Re-heat the solution to re-dissolve the oil and allow it to cool more slowly.[13] Further purification by chromatography may be necessary if impurities are the cause.[13]

Distillation

For liquid 2-substituted oxazoles, distillation, particularly under reduced pressure (vacuum distillation), can be an effective purification method.[3][11] This technique separates compounds based on differences in their boiling points.

Troubleshooting Guide

Troubleshooting cluster_0 Problem cluster_1 Possible Cause cluster_2 Solution Low Recovery After Column Low Recovery After Column Degradation on Silica Degradation on Silica Low Recovery After Column->Degradation on Silica Irreversible Adsorption Irreversible Adsorption Low Recovery After Column->Irreversible Adsorption Product is Impure Product is Impure Co-eluting Impurity Co-eluting Impurity Product is Impure->Co-eluting Impurity Streaking on TLC Streaking on TLC Compound is too Polar for Eluent Compound is too Polar for Eluent Streaking on TLC->Compound is too Polar for Eluent Compound is Basic Compound is Basic Streaking on TLC->Compound is Basic Use Neutral Alumina or Deactivated Silica Use Neutral Alumina or Deactivated Silica Degradation on Silica->Use Neutral Alumina or Deactivated Silica Add Acetic Acid to Eluent Add Acetic Acid to Eluent Irreversible Adsorption->Add Acetic Acid to Eluent Optimize Solvent System Optimize Solvent System Co-eluting Impurity->Optimize Solvent System Compound is too Polar for Eluent->Optimize Solvent System Add Triethylamine to Eluent Add Triethylamine to Eluent Compound is Basic->Add Triethylamine to Eluent

Caption: A troubleshooting decision tree for common oxazole purification issues.

Frequently Asked Questions (FAQs)

Q1: My 2-substituted oxazole appears to be degrading on the silica gel column. What can I do?

A1: Degradation on silica gel is a common issue, especially for oxazoles with sensitive substituents.[3] The acidic nature of silica can cause decomposition.[9]

  • Solution 1: Deactivate the Silica Gel: Prepare your eluent with 0.1-1% triethylamine. This will neutralize the acidic sites on the silica surface.[3][9]

  • Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[9] For very polar compounds, reversed-phase silica may be a good option.[3][9]

Q2: I'm having trouble separating my 2-substituted oxazole from a byproduct with a very similar Rf value on TLC.

A2: Separating compounds with similar polarities can be challenging.

  • Solution 1: Optimize Your Eluent System: Try a different solvent system. Sometimes switching to a solvent with a different polarity character (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can improve separation.

  • Solution 2: Change the Stationary Phase: If optimizing the eluent doesn't work, try a different stationary phase. The selectivity of alumina or reversed-phase silica may be different enough to resolve the two compounds.

  • Solution 3: Recrystallization: If your product is a solid, careful recrystallization from a well-chosen solvent system can be highly effective at removing closely related impurities.[13]

Q3: My purified 2-substituted oxazole shows extra peaks in the NMR spectrum. What could they be?

A3: Extra peaks in the NMR spectrum often correspond to residual solvents from the purification process.

  • Common Solvents: Consult tables of NMR chemical shifts for common laboratory solvents to identify the impurities.[14][15][16][17] Common culprits include ethyl acetate, hexanes, dichloromethane, and methanol.

  • Removal: To remove residual solvents, you can co-evaporate your product with a lower-boiling point solvent on a rotary evaporator, followed by drying under high vacuum.[3]

Q4: Can I use an acid/base extraction to purify my 2-substituted oxazole?

A4: This depends on the functionality of your oxazole.

  • Acidic or Basic Oxazoles: If your oxazole has an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, an acid/base extraction can be a very effective purification technique.[3][7] By adjusting the pH of the aqueous phase, you can selectively move your compound between the organic and aqueous layers, leaving neutral impurities behind.[3][7][18]

  • Neutral Oxazoles: For neutral oxazoles, this method is not suitable for purification of the product itself, but can be used to remove acidic or basic impurities.[7]

References

  • Jackson, J. J., & Zakarian Group. (n.d.). Reverse-Phase Flash Chromatography. UC Santa Barbara. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Reddy, T. R., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2015). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Vedejs, E., & Fields, S. C. (1995). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing oxazole derivatives.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Retrieved from [Link]

  • American Chemical Society. (n.d.). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • RSC Publishing. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]

  • Sorbead India. (n.d.). Different Types of Silica Gel Column Chromatography. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separation and recovery of oxazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Stoltz, B. M., & Grubbs, R. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2016). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extractions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Journal of the American Chemical Society. (1953). Quaternary Salt Formation of Substituted Oxazoles and Thiazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from [Link]

  • PubMed. (n.d.). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 2-Chlorooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chlorooxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial transformation. The oxazole motif is a key component in numerous biologically active molecules, and mastering its synthesis via robust cross-coupling methods is essential.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

I. Understanding the Challenge: The Nature of 2-Chlorooxazoles in Suzuki Coupling

The Suzuki-Miyaura coupling of 2-chlorooxazoles presents a unique set of challenges primarily due to the inherent properties of the substrate. Aryl chlorides are known to be less reactive electrophiles compared to their bromide and iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the oxazole ring, being a nitrogen-containing heterocycle, can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

Success in this reaction, therefore, hinges on the careful selection of a highly active catalyst system capable of overcoming these hurdles.

II. Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common problems encountered during the Suzuki coupling of 2-chlorooxazoles in a practical question-and-answer format.

Q1: I am observing very low to no conversion of my 2-chlorooxazole starting material. What are the likely causes and how can I fix it?

A1: This is a common issue and typically points to a problem with the catalytic system's activity or the reaction conditions. Let's break down the potential culprits:

  • Inactive Catalyst System: The C-Cl bond in this compound is strong. A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be active enough to facilitate the rate-determining oxidative addition step.[1]

    • Solution: Switch to a more robust catalyst system. The use of bulky, electron-rich phosphine ligands is often necessary to promote the coupling of aryl chlorides.[2] Consider screening ligands such as SPhos , XPhos , or other Buchwald ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2] N-Heterocyclic Carbene (NHC) ligands are also highly effective for activating challenging chloride substrates due to their strong σ-donating properties.[3][4]

  • Catalyst Deactivation by Oxygen: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst, appearing as palladium black precipitation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling with inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Inappropriate Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[5] If the base is too weak or not soluble enough, this step can stall the entire catalytic cycle.

    • Solution: Screen a variety of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings. The choice of base can be highly dependent on the specific substrates and solvent system.[6]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.

    • Solution: Use fresh or properly stored boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester.

Q2: My reaction is producing a significant amount of a dehalogenated byproduct (oxazole) instead of the desired coupled product. What is happening?

A2: The formation of a dehalogenated byproduct arises from the reduction of the this compound. After the oxidative addition to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.

  • Potential Hydride Sources: Solvents (like THF or alcohols) or amine impurities can act as hydride donors.

    • Solution:

      • Solvent Choice: Consider switching to a solvent less prone to acting as a hydride source, such as dioxane or toluene.

      • Reagent Purity: Ensure all reagents are pure and free from contaminants that could serve as hydride sources.

      • Optimize Reaction Conditions: Sometimes, lowering the reaction temperature or reducing the reaction time can minimize this side reaction, provided the desired coupling still proceeds at a reasonable rate.

Q3: I am observing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is typically promoted by the presence of oxygen, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II) species that then engage in this side reaction.

  • Solution: The primary solution is to rigorously exclude oxygen from the reaction mixture.

    • Thorough Degassing: As mentioned in A1, ensure all solvents and the reaction vessel are properly degassed and maintained under a positive pressure of an inert gas.

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources which require in situ reduction.

Q4: The reaction mixture turned black immediately upon heating. Is this normal?

A4: A color change to dark brown or black is common in Suzuki reactions and often indicates the formation of the active Pd(0) species. However, a rapid precipitation of a black solid could signify catalyst decomposition to palladium black, which is catalytically inactive.

  • Troubleshooting:

    • Ligand Choice: If using a Pd(II) source with a phosphine ligand, ensure the ligand is sufficiently bulky and electron-rich to stabilize the Pd(0) nanoparticles and prevent aggregation.

    • Temperature Control: Overheating can accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature.

    • Precatalyst: Consider using a well-defined precatalyst, such as a Buchwald precatalyst or a Pd-NHC complex, which are often more stable and lead to more reproducible results.[5]

III. Frequently Asked Questions (FAQs)

Q1: Which class of ligands is generally best for the Suzuki coupling of 2-chlorooxazoles?

A1: For challenging heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are a highly effective starting point. Ligands from the Buchwald family, such as SPhos and XPhos , are specifically designed to facilitate the difficult oxidative addition of C-Cl bonds and have a proven track record with similar substrates.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating character, which forms a robust bond with palladium and enhances catalytic activity.[4][7]

Q2: What is the optimal catalyst loading for this reaction?

A2: For an initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For a challenging substrate like this compound, starting at 2-3 mol% is reasonable. If the reaction is successful, you can then perform optimization studies to reduce the catalyst loading. Highly active systems may achieve good yields with as little as 0.1-0.5 mol% catalyst.

Q3: What role does water play in the reaction? Should I use anhydrous conditions?

A3: Water can have a beneficial effect on Suzuki couplings. It can help dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and is believed to facilitate the transmetalation step. Often, a mixture of an organic solvent like dioxane or THF with a small amount of water (e.g., a 10:1 ratio) provides optimal results. Completely anhydrous conditions are not always necessary and can sometimes be detrimental, especially with certain bases that require water for their activity. However, excessive water can promote the undesirable protodeboronation of the boronic acid.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted heating can be highly effective for Suzuki couplings, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[8] It is an excellent tool for rapid reaction screening and optimization.

IV. Data Presentation: Catalyst & Ligand Screening

The following table provides a representative summary of how to screen various catalysts and ligands for the Suzuki coupling of this compound with a generic arylboronic acid. The yields are hypothetical and for illustrative purposes to guide your experimental design.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O100<10
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10025
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene11085
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene11092
5Pd(OAc)₂ (2)IPr-HCl (4)K₃PO₄ (2)Dioxane10088
6PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O10065

Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Base (2.0 equiv), Solvent (0.1 M). Reactions run under Argon for 12-24 hours.

V. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and should be optimized for each specific substrate combination.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

Catalyst and Solvent Addition:

  • In a separate vial or under a positive flow of inert gas, prepare a stock solution of the palladium precursor and ligand in the reaction solvent if desired, or add them directly as solids.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%) to the reaction vial under a positive flow of inert gas.

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

Reaction Execution:

  • Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

Monitoring and Work-up:

  • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R1-X (this compound) PdII R1-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans R2-B(OR)2 (Boronic Acid) + Base PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield? CheckCatalyst Is the catalyst system active enough for C-Cl activation? Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckInert Is the inert atmosphere rigorous? YesCatalyst->CheckInert SwitchLigand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or NHC ligand. NoCatalyst->SwitchLigand YesInert Yes CheckInert->YesInert NoInert No CheckInert->NoInert CheckBase Is the base appropriate? YesInert->CheckBase Degas Thoroughly degas solvents and maintain positive inert gas pressure. NoInert->Degas YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase CheckReagents Are reagents (especially boronic acid) high quality? YesBase->CheckReagents ScreenBases Screen stronger bases (K3PO4, Cs2CO3). NoBase->ScreenBases YesReagents Yes CheckReagents->YesReagents NoReagents No CheckReagents->NoReagents OptimizeConditions Consider optimizing temperature and concentration. YesReagents->OptimizeConditions UseFreshReagents Use fresh boronic acid or a stable pinacol ester. NoReagents->UseFreshReagents

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

VII. References

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem Technical Documents.

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Documents.

  • Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Regioselective Suzuki-Miyaura cross-coupling of dihalooxazoles followed by a Stille coupling. Beilstein Journal of Organic Chemistry, 5, 47.

  • ResearchGate. (n.d.). Table 2. Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. Retrieved from ResearchGate.

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry, 6(2), 52. [Link]

  • Szostak, M. (2020). [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products. iScience, 23(9), 101452. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 25(15), 3647–3658. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from ResearchGate.

Sources

2-chlorooxazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2CO-20260111 Version: 1.0

Introduction

This technical guide provides in-depth information on the stability and recommended storage conditions for 2-chlorooxazole (CAS 95458-77-8). As a reactive heterocyclic building block, its integrity is paramount for successful synthetic outcomes in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the optimal performance of this compound in their experimental workflows.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during the storage and handling of this compound, presented in a question-and-answer format.

Question 1: I observe a gradual decrease in the purity of my this compound sample over time, even when stored in the freezer. What is the likely cause?

Answer: The most probable cause is slow hydrolysis due to the presence of trace amounts of moisture. The C2 position of the oxazole ring is activated towards nucleophilic attack, and the chlorine atom is a good leaving group. Water, although a weak nucleophile, can react with this compound over time, especially if the container is not properly sealed or has been opened multiple times in a humid environment. This reaction leads to the formation of oxazol-2(3H)-one and hydrochloric acid. The generated HCl can further catalyze the degradation of the remaining this compound.

To mitigate this, always handle this compound under an inert, dry atmosphere (e.g., in a glovebox or using a Schlenk line). Use anhydrous solvents and reagents in your reactions. For long-term storage, it is advisable to aliquot the material into smaller, tightly sealed vials to minimize exposure of the bulk sample to atmospheric moisture.

Question 2: My reaction involving this compound is giving a complex mixture of byproducts, and I suspect the starting material is degrading under the reaction conditions. What are the potential degradation pathways?

Answer: this compound can be sensitive to several factors during a reaction:

  • Nucleophiles: Besides hydrolysis, other nucleophiles present in your reaction mixture (e.g., amines, alcohols, thiols) can displace the chloride at the C2 position. If your reaction involves a strong nucleophile intended for another part of your molecule, you may see competitive substitution on the this compound.

  • Strong Bases: Strong bases can promote decomposition of the oxazole ring.

  • Elevated Temperatures: While oxazoles are generally thermally stable, prolonged heating at high temperatures (>80-100 °C) can lead to decomposition.[1] The specific decomposition products will depend on the reaction environment, but may involve fragmentation of the oxazole ring.

  • Photodegradation: Exposure to UV or even strong ambient light can induce photochemical reactions. Oxazole rings can undergo photolysis, and chloroaromatic compounds are known to be susceptible to photodegradation, which can involve cleavage of the carbon-chlorine bond.[2][3]

To troubleshoot, consider running your reaction at a lower temperature, protecting it from light by wrapping the reaction vessel in aluminum foil, and carefully controlling the stoichiometry of nucleophilic reagents.

Question 3: I am performing a nucleophilic substitution on this compound with an amine, but the yield is low. What could be the issue?

Answer: Low yields in nucleophilic substitution reactions with this compound can stem from several factors:

  • Basicity of the Amine: While the amine is your desired nucleophile, it is also a base. An excess of a strongly basic amine can lead to side reactions and degradation of the oxazole ring. Consider using a non-nucleophilic external base (e.g., DIPEA, 2,6-lutidine) to scavenge the HCl produced during the reaction.[1]

  • Solvent Choice: Ensure you are using an appropriate anhydrous, aprotic solvent. Protic solvents can compete as nucleophiles.

  • Purity of Starting Material: As discussed, this compound can hydrolyze. The presence of the hydrolysis product, oxazol-2(3H)-one, will reduce the amount of active starting material and can complicate purification. It is crucial to confirm the purity of your this compound before starting the reaction (see Section 3: Quality Control Protocol).

Question 4: What are the expected impurities in a sample of this compound?

Answer: Impurities can arise from the synthesis process or degradation. Common synthetic routes, such as the Van Leusen oxazole synthesis or cyclization reactions, may lead to:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various isocyanides or amide precursors.[4][5][6]

  • Isomeric Byproducts: If the precursors are not symmetric, formation of other oxazole isomers is possible.

  • Solvent Residues: Residual solvents from purification.

The primary degradation impurity to be aware of is oxazol-2(3H)-one , resulting from hydrolysis.

Section 2: Stability and Storage Conditions

To ensure the long-term integrity of this compound, it is imperative to adhere to strict storage and handling protocols.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)To minimize the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent exposure to atmospheric moisture and oxygen.
Light Protect from Light (Amber Vial)To prevent photochemical degradation.[2][3]
Container Tightly Sealed, Gas-Tight VialTo maintain an inert atmosphere and prevent moisture ingress.
Handling Anhydrous conditions in a glovebox or under a stream of inert gas.To prevent hydrolysis upon exposure to ambient air.
Incompatible Materials
  • Strong Oxidizing Agents: Can lead to oxidative degradation of the oxazole ring.

  • Strong Acids and Bases: Can catalyze ring-opening or other decomposition pathways.[1]

  • Water/Moisture: Leads to hydrolysis, as detailed in the FAQs.

  • Strong Nucleophiles: Will react to displace the chlorine atom.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, nucleophilic substitution, and photodegradation.

cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_nucleophilic Nucleophilic Substitution cluster_photo Photodegradation 2_Chlorooxazole This compound Oxazol_2_one Oxazol-2(3H)-one 2_Chlorooxazole->Oxazol_2_one H₂O Substituted_Oxazole 2-Substituted Oxazole 2_Chlorooxazole->Substituted_Oxazole Nu-H Degradation_Products Ring-Opened & Other Degradation Products 2_Chlorooxazole->Degradation_Products hv (UV/Light) HCl HCl HCl_2 HCl

Caption: Key degradation pathways for this compound.

Section 3: Quality Control Protocol - Purity Assessment

Regularly assessing the purity of this compound is crucial. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Purity Analysis by GC-MS

Objective: To determine the purity of this compound and identify volatile impurities, including the primary degradation product, oxazol-2(3H)-one.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a volatile, anhydrous solvent such as ethyl acetate or dichloromethane.

  • GC Parameters (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-200 m/z.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak corresponding to this compound.

    • Impurity Identification:

      • Look for a peak corresponding to oxazol-2(3H)-one (MW: 85.06 g/mol ).

      • Examine the mass spectrum of the this compound peak for the characteristic isotopic pattern of chlorine. You should observe a molecular ion peak cluster at m/z 103 (for the ³⁵Cl isotope) and m/z 105 (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.[7] The presence of this pattern confirms the incorporation of one chlorine atom in the molecule and its fragments.

      • A potential fragmentation pattern would involve the loss of CO and/or HCl.

cluster_workflow GC-MS Quality Control Workflow A Prepare Sample (~1 mg/mL in anhydrous solvent) B Inject into GC-MS A->B C Analyze Chromatogram (Peak Integration) B->C D Analyze Mass Spectrum of Main Peak B->D G Determine Purity C->G E Check for M+ & M+2 peaks (m/z 103 & 105, ~3:1 ratio) D->E F Identify Impurity Peaks (e.g., oxazol-2(3H)-one) D->F

Caption: Workflow for GC-MS analysis of this compound.

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and detect non-volatile impurities.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in an appropriate deuterated solvent (e.g., CDCl₃ or Acetone-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Record ¹H and ¹³C NMR spectra.

  • Expected Chemical Shifts:

    • ¹H NMR: The two protons on the oxazole ring are in different chemical environments and will appear as distinct signals, likely in the aromatic region (δ 7-8 ppm).

    • ¹³C NMR: Based on data for oxazole and its derivatives, the expected chemical shifts are approximately:

      • C2 (bearing Cl): ~150-160 ppm

      • C4: ~125-135 ppm

      • C5: ~140-150 ppm (Note: These are estimates and may vary depending on the solvent and specific electronic effects.)[8]

  • Data Analysis:

    • Integrate the proton signals to confirm the relative number of protons.

    • Check for the presence of unexpected signals that may indicate impurities. For example, the hydrolysis product, oxazol-2(3H)-one, would show a broad N-H proton signal and different shifts for the ring protons and carbons.

References

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 217-231.
  • PubChem. (n.d.). 2-Chloro-1,3-oxazole. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Gao, H., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Science of The Total Environment, 874, 162468. Available at: [Link]

  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Available at: [Link]

  • Clark, J. (n.d.). The mass spectrum of chloroethane. Chemguide. Retrieved January 11, 2026, from [Link]

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. (A. R. Katritzky & C. W. Rees, Eds.). Pergamon Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 11, 2026, from [Link]

  • Zhang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Hydrolysis of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of 2-chlorooxazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with the hydrolytic transformation of this compound.

Introduction: The Dual Reactivity of this compound

This compound is a valuable synthetic intermediate, but its reactivity profile is marked by a susceptibility to hydrolysis that can lead to either desired product formation or unwanted degradation. The oxazole ring is inherently sensitive to both acidic and basic conditions, and the presence of a good leaving group at the C2 position further enhances its reactivity towards nucleophiles like water and hydroxide ions.[1] Understanding the delicate balance between nucleophilic substitution and ring-opening is critical for successful experimentation.

This guide will provide you with the foundational knowledge and practical strategies to control the outcome of your reactions and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the hydrolysis of this compound?

The hydrolysis of this compound can potentially yield two main types of products, depending on the reaction conditions:

  • Oxazol-2(3H)-one: This is the product of a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the C2 position is displaced by a hydroxyl group.

  • Ring-Opened Products: Due to the inherent instability of the oxazole ring, especially under harsh pH conditions, various ring-opened products can be formed.[1]

Q2: How does pH affect the hydrolysis of this compound?

The pH of the reaction medium is a critical parameter that dictates both the rate and the pathway of hydrolysis:

  • Acidic Conditions: Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water. However, strong acidic conditions can also promote cleavage of the oxazole ring.[1]

  • Neutral Conditions: Hydrolysis is generally slower at neutral pH.

  • Basic Conditions: Under basic conditions, the hydroxide ion acts as a potent nucleophile, accelerating the rate of chloride displacement. However, strong bases can also facilitate deprotonation at other positions on the oxazole ring, potentially leading to ring-opening.[1]

Q3: What is the likely mechanism for the hydrolysis of this compound?

The hydrolysis of this compound is expected to proceed primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing character of the ring nitrogen and oxygen atoms polarizes the C2-Cl bond, making the C2 carbon electrophilic and susceptible to attack by nucleophiles.

Troubleshooting Guide

This section addresses common problems encountered during the hydrolysis of this compound and provides a systematic approach to resolving them.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficiently forcing reaction conditions. 2. Poor solubility of this compound. 3. Deactivation of the substrate.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. 2. Co-solvent: If using an aqueous medium, add a water-miscible organic co-solvent (e.g., THF, dioxane, acetonitrile) to improve solubility. 3. pH Adjustment: If operating at neutral pH, consider gentle heating or the addition of a mild acid or base to catalyze the reaction.
Formation of Multiple Products/Ring-Opening 1. Harsh reaction conditions (strong acid or base). 2. Prolonged reaction time.1. Moderate pH: Use a buffered solution or a weaker acid/base. For example, instead of strong HCl, consider using acetic acid. For basic conditions, a carbonate base might be milder than a hydroxide. 2. Monitor Reaction Progress: Use TLC, LC-MS, or NMR to monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.[2]
Inconsistent Results 1. Purity of starting material. 2. Presence of atmospheric moisture. 3. Inaccurate control of pH.1. Purify Starting Material: Ensure the this compound is pure and free from any acidic or basic impurities. 2. Anhydrous Conditions (if applicable): If the reaction is sensitive to precise amounts of water, consider using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use Buffers: Employ a suitable buffer system to maintain a constant pH throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis to Oxazol-2(3H)-one

This protocol provides a general starting point for the conversion of this compound to oxazol-2(3H)-one. Optimization of temperature, reaction time, and solvent composition may be necessary for specific substrates.

Materials:

  • This compound

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.4 or carbonate buffer, pH 9)

  • Water-miscible co-solvent (e.g., THF or Dioxane)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Analytical tools (TLC, LC-MS)

Procedure:

  • Dissolve this compound in a minimal amount of the co-solvent.

  • In a reaction vessel, add the aqueous buffer solution.

  • With stirring, add the solution of this compound to the buffer.

  • Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways involved in the hydrolysis of this compound.

hydrolysis_pathways cluster_substitution Nucleophilic Substitution Pathway cluster_ring_opening Ring-Opening Pathway start_sub This compound intermediate_sub Meisenheimer-like Intermediate start_sub->intermediate_sub + H2O / OH- product_sub Oxazol-2(3H)-one intermediate_sub->product_sub - Cl- start_ro This compound intermediate_ro Ring-Opened Intermediate start_ro->intermediate_ro Harsh Acid/Base product_ro Degradation Products intermediate_ro->product_ro

Caption: Competing pathways in this compound hydrolysis.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues during the hydrolysis of this compound.

troubleshooting_workflow start Reaction Start check_conversion Low/No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_products Multiple Products? check_conversion->check_products No add_cosolvent Add Co-solvent increase_temp->add_cosolvent adjust_ph Adjust pH (Mild Acid/Base) add_cosolvent->adjust_ph adjust_ph->check_products moderate_ph Use Buffer/Weaker Acid/Base check_products->moderate_ph Yes check_consistency Inconsistent Results? check_products->check_consistency No monitor_time Reduce Reaction Time moderate_ph->monitor_time monitor_time->check_consistency purify_sm Purify Starting Material check_consistency->purify_sm Yes success Successful Reaction check_consistency->success No inert_atmosphere Use Inert Atmosphere purify_sm->inert_atmosphere use_buffer Use Buffer inert_atmosphere->use_buffer use_buffer->success

Caption: A decision tree for troubleshooting hydrolysis reactions.

References

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]

  • DiVerdi, J. A. Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263.
  • Wikipedia. (2023). Oxazole. [Link]

Sources

troubleshooting palladium catalyst deactivation with 2-chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting my deep dive by using targeted Google searches. My queries will focus on palladium catalyst deactivation, particularly within cross-coupling reactions involving 2-chlorooxazole. I am compiling search terms related to catalyst poisoning mechanisms and methods for enhancing catalyst stability in such reactions. I plan to refine the search terms.

Refining Search Queries

I've expanded my initial search strategy, initiating more focused Google searches. I'm now using more specific queries like "this compound Suzuki coupling issues" and "mechanisms of palladium catalyst poisoning by heterocycles". I aim to create a detailed technical support center and will structure it logically. The goal is to provide a comprehensive FAQ section addressing challenges, with answers explaining chemical principles and practical troubleshooting steps. I will incorporate tables to summarize catalyst combinations and other data.

Formulating Research Questions

My research has evolved from broad search terms to more specific queries focused on the reactivity of 2-chlorooxazoles. I am focusing now on practical troubleshooting, and I'm planning a detailed technical support center with a logical structure. The center will include an FAQ section and include tables to improve the clarity of crucial information. I am moving towards creating diagrams for visual understanding.

Technical Support Center: Synthesis of 2,4-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common synthetic routes for this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: I am observing a persistent impurity with a similar Rf to my desired 2,4-disubstituted oxazole on the TLC plate. What could it be?

A1: This is a common issue. Depending on the synthetic route, this could be an unreacted starting material or a partially cyclized intermediate. For instance, in the Robinson-Gabriel synthesis, this could be the stable oxazoline intermediate that has failed to dehydrate. In the Van Leusen synthesis, a 4-alkoxy-2-oxazoline byproduct can form, which may have similar polarity to the desired oxazole. It is crucial to use a combination of visualization techniques (e.g., UV lamp and different chemical stains) to differentiate the spots.

Q2: My reaction yields are consistently low despite following the literature procedure. What are the general parameters I should investigate first?

A2: Low yields are often multifactorial. Key parameters to scrutinize include:

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. Accurate stoichiometry is critical, especially in multi-component reactions.

  • Solvent and Atmosphere: Use dry, high-purity solvents and maintain an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to moisture or air.

  • Temperature Control: Precise temperature management is vital. Overheating can lead to decomposition and the formation of tars, while insufficient heat may result in an incomplete reaction.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

Q3: How can I effectively remove byproducts from my crude oxazole product?

A3: Column chromatography on silica gel is the most widely used purification technique.[1] The choice of the eluent system is critical and should be optimized based on the polarity of your target oxazole and the identified byproducts. For less polar byproducts, a higher ratio of a non-polar solvent (e.g., hexane or petroleum ether) in the eluent should suffice. For more polar impurities, a more polar eluent system will be necessary. In some cases, recrystallization from a suitable solvent system can be a highly effective method for purification, especially for crystalline oxazoles.

II. Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for three common methods used to synthesize 2,4-disubstituted oxazoles: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and the Cornforth Rearrangement.

A. Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for oxazole formation via the cyclodehydration of α-acylamino ketones.[2] However, challenges can arise, primarily related to the dehydration step.

Problem 1: Low Yield and/or Incomplete Reaction

  • Causality: The primary cause of low yields is often incomplete cyclodehydration of the α-acylamino ketone starting material or the formation of a stable oxazoline intermediate that fails to eliminate water to form the aromatic oxazole ring. The choice of dehydrating agent and reaction conditions are paramount. Harsh dehydrating agents like concentrated sulfuric acid can also lead to charring and decomposition of the starting material or product.[3]

  • Troubleshooting Strategies:

    Observation Potential Cause Recommended Action
    Starting material is the main component in the crude product.Inefficient dehydration.Optimize the dehydrating agent. Consider milder and more effective reagents such as phosphorus oxychloride (POCl₃) in a suitable solvent, or trifluoroacetic anhydride (TFAA).[2]
    A significant byproduct with a slightly different Rf is observed.Formation of a stable oxazoline intermediate.Increase the reaction temperature or prolong the reaction time to promote the final dehydration step. Ensure the dehydrating agent is used in sufficient stoichiometric amounts.
    Dark, tar-like material is formed.Decomposition due to harsh conditions.Switch to a milder dehydrating agent. If using a strong acid, ensure slow addition and maintain strict temperature control.
  • Experimental Protocol: Optimized Dehydration

    • Dissolve the α-acylamino ketone in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

    • Add the dehydrating agent (e.g., 1.2 equivalents of POCl₃ or TFAA) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Reaction Workflow Diagram:

    Robinson_Gabriel_Workflow start α-Acylamino Ketone cyclization Cyclization to Oxazoline Intermediate start->cyclization + Reagent reagent Dehydrating Agent (e.g., POCl₃, TFAA) dehydration Dehydration cyclization->dehydration byproduct Incomplete Reaction/ Byproducts cyclization->byproduct Stalls product 2,4-Disubstituted Oxazole dehydration->product dehydration->byproduct Side Reactions

    Caption: Workflow for the Robinson-Gabriel Synthesis.

B. Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a mild and versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] When extended to include an additional component, it can be used for 2,4-disubstituted oxazoles. The primary challenges in this synthesis involve controlling the reactivity of the TosMIC anion and preventing side reactions.

Problem 2: Formation of 4-Alkoxy-2-Oxazoline Byproduct

  • Causality: When an alcohol is used as the solvent, the alkoxide can act as a nucleophile and attack an intermediate in the reaction pathway, leading to the formation of a stable 4-alkoxy-2-oxazoline byproduct. This is particularly problematic when using an excess of a primary alcohol.

  • Troubleshooting Strategies:

    Observation Potential Cause Recommended Action
    A significant byproduct is observed, often with a higher Rf than the starting aldehyde.Formation of 4-alkoxy-2-oxazoline.Use a non-alcoholic solvent such as THF or DME. If an alcohol is necessary as a proton source, use it in a stoichiometric amount rather than as the bulk solvent.
    Low yield of the desired oxazole.Competing byproduct formation.Optimize the base and reaction temperature. A stronger base at a lower temperature can favor the desired reaction pathway.
  • Mechanism of Byproduct Formation:

    Van_Leusen_Byproduct intermediate Oxazoline Intermediate byproduct 4-Alkoxy-2-oxazoline intermediate->byproduct Nucleophilic Attack oxazole Desired Oxazole intermediate->oxazole Elimination of TosH alkoxide RO⁻ (from alcohol solvent)

    Caption: Competing pathways in the Van Leusen synthesis.

Problem 3: Formation of Nitrile Byproduct

  • Causality: While the Van Leusen reaction with aldehydes yields oxazoles, the reaction with ketones as the carbonyl component primarily produces nitriles.[5] If your aldehyde starting material is contaminated with a ketone, or if the reaction conditions promote an alternative pathway, nitrile formation can occur.

  • Troubleshooting Strategies:

    Observation Potential Cause Recommended Action
    A byproduct corresponding to the nitrile of the aldehyde is detected (e.g., by IR spectroscopy showing a characteristic C≡N stretch).Ketone impurity or alternative reaction pathway.Ensure the purity of the aldehyde starting material. Optimize the reaction conditions (base, temperature) to favor the oxazole formation pathway.
C. Cornforth Rearrangement

The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole to an isomeric oxazole.[6] The reaction proceeds through a nitrile ylide intermediate, and the stability and reactivity of this intermediate are key to a successful transformation.

Problem 4: Incomplete Rearrangement and Reversion to Starting Material

  • Causality: The Cornforth rearrangement is a reversible process. The nitrile ylide intermediate can either rearrange to the desired product or revert to the starting 4-acyloxazole.[6] The equilibrium is influenced by the relative thermodynamic stabilities of the starting material and the product. If the product is not significantly more stable, the reaction may not proceed to completion.

  • Troubleshooting Strategies:

    Observation Potential Cause Recommended Action
    A mixture of starting material and product is obtained, even after prolonged heating.Unfavorable equilibrium.Increase the reaction temperature to overcome the activation barrier for the forward reaction. However, be cautious of potential decomposition.
    The reaction does not proceed at all.The product is less stable than the starting material.This specific rearrangement may not be feasible for the chosen substrate. Consider an alternative synthetic route.
  • Mechanism and Reversibility:

    Cornforth_Equilibrium start 4-Acyloxazole intermediate Nitrile Ylide Intermediate start->intermediate Thermal Electrocyclic Ring Opening product Isomeric Oxazole intermediate->product Rearrangement

    Caption: Equilibrium in the Cornforth rearrangement.

Problem 5: Formation of Unidentified Byproducts at High Temperatures

  • Causality: Nitrile ylides are highly reactive 1,3-dipoles.[7] At the elevated temperatures required for the Cornforth rearrangement, the nitrile ylide intermediate can potentially undergo side reactions other than the desired rearrangement. These can include cycloaddition reactions if other unsaturated species are present, or decomposition pathways.

  • Troubleshooting Strategies:

    Observation Potential Cause Recommended Action
    Multiple unidentified spots on TLC, especially after prolonged heating at high temperatures.Side reactions of the nitrile ylide intermediate.Optimize the reaction temperature and time to favor the desired rearrangement while minimizing decomposition. Running the reaction in a high-boiling, inert solvent can sometimes help to control the temperature more effectively.
    Formation of polymeric material.Decomposition of the nitrile ylide or other reactive species.Lower the reaction temperature and accept a lower conversion rate, which can then be addressed through purification and recycling of the starting material.

III. Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. The following table provides a general guide to the expected analytical signatures of common byproducts.

Byproduct Synthetic Route ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Mass Spectrometry
Oxazoline Intermediate Robinson-GabrielAliphatic protons in the 4- and 5-positions of the oxazoline ring.Aliphatic carbons in the 4- and 5-positions.Molecular ion peak corresponding to the hydrated oxazole.
4-Alkoxy-2-oxazoline Van LeusenSignals for the alkoxy group protons.Signal for the alkoxy group carbon.Molecular ion peak corresponding to the oxazole plus the alcohol fragment.
Nitrile Van LeusenAbsence of oxazole ring protons.Presence of a nitrile carbon (typically ~115-125 ppm).Molecular ion peak corresponding to the nitrile.

IV. References

  • Van Leusen, D.; Oldenziel, O. H.; van Leusen, A. M. Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A New and Simple Synthesis of Oxazoles from Aldehydes. Tetrahedron Lett.1972 , 13 (31), 3114-3118. [Link]

  • Rearrangements of Aromatic Nitrile Oxides and Nitrile Ylides: Potential Ring Expansion to Cycloheptatetraene Derivatives Mimicking Arylcarbenes - PubMed. [Link]

  • [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions - NIH. [Link]

  • Robinson–Gabriel synthesis - Wikipedia. [Link]

  • mass spectrometry of oxazoles. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. [Link]

  • Robinson-Gabriel Synthesis - SynArchive. [Link]

  • Cornforth rearrangement - Wikipedia. [Link]

  • Nitrenes, Carbenes, Diradicals, and Ylides. Interconversions of Reactive Intermediates | Accounts of Chemical Research - ACS Publications. [Link]

  • Isoxazole to oxazole: a mild and unexpected transformation - PubMed. [Link]

  • Cornforth rearrangement - ResearchGate. [Link]

  • Nitrile ylide - Wikipedia. [Link]

Sources

Technical Support Center: Work-up Procedures for 2-Chlorooxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chlorooxazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving the versatile but sensitive this compound moiety. As a halogenated heterocycle, the this compound scaffold is a powerful building block in medicinal chemistry and materials science, but its reactivity requires careful handling during isolation.[1] This document provides field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental work-up, offering potential causes and step-by-step solutions.

Problem 1: Low or No Recovery of Product After Aqueous Work-up

Potential Cause: The most likely cause is the hydrolytic instability of the this compound ring under inappropriate pH conditions. Both strongly acidic and strongly basic conditions can promote hydrolysis, leading to ring-opening or displacement of the chloride.[2][3] While some related heterocycles show decreased hydrolysis rates in very high acid concentrations, this is not a safe assumption for all derivatives.[4]

Recommended Action:

  • Quench with Care: Quench the reaction by pouring it into a cold, neutral, or weakly acidic/basic solution. Saturated aqueous ammonium chloride (NH₄Cl) is often a safe first choice for quenching reactions involving organometallics or strong bases.

  • Control pH During Extraction: When performing acid-base extractions to remove impurities, use mild reagents and minimize contact time.[5]

    • To remove basic impurities (e.g., pyridine, triethylamine), wash the organic layer with cold, dilute acid like 1M citric acid or saturated NH₄Cl solution instead of strong acids like HCl.

    • To remove acidic impurities, use a saturated sodium bicarbonate (NaHCO₃) solution rather than stronger bases like sodium hydroxide (NaOH).[6]

  • Temperature Control: Perform all aqueous work-up steps in a separatory funnel using cold solutions and an ice bath to reduce the rate of potential decomposition.

  • Check Aqueous Layers: If you suspect your product has high water solubility or has been converted to a water-soluble salt, it's crucial to check the aqueous layers for your product before discarding them.[7] This can be done by basifying an aliquot of the acidic wash (or acidifying the basic wash) and back-extracting with an organic solvent to see if any product is recovered.

Problem 2: Persistent Emulsion During Liquid-Liquid Extraction

Potential Cause: The presence of polar, nitrogen-containing heterocycles, residual high-boiling point polar aprotic solvents (like DMF or DMSO), or fine particulate matter (e.g., catalyst residues) can lead to the formation of stable emulsions.[7]

Recommended Action:

  • Add Brine: The first and most effective step is often to add a significant amount of saturated aqueous sodium chloride (brine) solution.[7][8] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Filter Through Celite®: If solid particulates are suspected, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the solids that are stabilizing the emulsion.

  • Solvent Dilution: Dilute the organic layer with a less polar solvent. For example, if you are using ethyl acetate, adding hexane or toluene can sometimes help.

  • Patience and Physical Methods: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).[7] Gentle swirling or rolling of the funnel, rather than vigorous shaking, can also help. In stubborn cases, centrifugation can be used to separate the layers.

Problem 3: Contamination of Final Product with Palladium Catalyst or Tin/Boron Reagents

Potential Cause: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are common for functionalizing 2-chlorooxazoles.[9][10] However, removing the palladium catalyst and byproducts from boron or tin reagents is a frequent purification challenge.[7][11]

Recommended Action:

  • For Palladium Residues:

    • After the initial work-up, dilute the crude organic solution with the extraction solvent.

    • Filter the solution through a plug of Celite® or silica gel. Often, a significant portion of the palladium catalyst will be adsorbed.[12]

    • Washing the organic layer with an aqueous solution of thiourea or 1M KF can help complex and remove residual palladium.

  • For Boron Compound Residues (from Suzuki Couplings):

    • Perform an aqueous wash with a mild base (e.g., NaHCO₃) to remove boronic acids and their derivatives.

    • A highly effective method is to concentrate the reaction mixture and then repeatedly add and evaporate methanol under reduced pressure. This process forms volatile trimethyl borate ((MeO)₃B), which is removed with the solvent.[7]

    • Washing the organic phase 2-3 times with a 1M KF aqueous solution can precipitate tin byproducts as insoluble fluorides, which can then be removed by filtration through Celite®.[7]

Experimental Protocol: Work-up for a Suzuki-Miyaura Cross-Coupling Reaction
  • Cooling & Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[11]

  • Filtration: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the bulk of the palladium catalyst.[12]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove the base (e.g., K₂CO₃, Cs₂CO₃) and excess boronic acid.

    • Water (1x).

    • Saturated aqueous NaCl (brine) (1x) to facilitate phase separation and remove residual water.[8][11]

  • Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[11][13]

  • Purification: Purify the resulting crude product by column chromatography on silica gel.[11]

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for 2-chlorooxazoles during work-up?

The this compound core is an electron-deficient system. The chlorine at the C2 position is susceptible to nucleophilic displacement, and the oxazole ring itself can be sensitive to harsh conditions.

  • pH Stability: Avoid prolonged exposure to strong acids (pH < 2) and strong bases (pH > 12). Hydrolysis can occur, breaking open the oxazole ring.[2] Use buffered solutions or weak acids/bases for extractions where possible.

  • Temperature Stability: Perform work-up procedures at or below room temperature to minimize degradation.

  • Nucleophiles: Be aware that common nucleophiles (e.g., amines, hydroxides, thiols) can displace the C2-chloride, especially at elevated temperatures.[14][15] Ensure such reagents are fully quenched or removed before any heating steps (like solvent evaporation).

Condition Risk Recommendation
Strong Acid (e.g., conc. HCl)Ring Hydrolysis / DecompositionAvoid. Use 1M citric acid or sat. NH₄Cl for washes.
Strong Base (e.g., >1M NaOH)Ring Hydrolysis / Chloride DisplacementAvoid. Use sat. NaHCO₃ or K₂CO₃ for washes.
High Temperature (> 40 °C)Increased rate of decompositionConcentrate solvent under reduced pressure without excessive heating.
Primary/Secondary AminesNucleophilic Substitution of ChlorideEnsure reaction is complete and amines are quenched or removed via acidic wash.

Table 1. Summary of stability risks and recommendations for this compound work-ups.

Q2: How should I structure a general work-up procedure for a this compound reaction?

A well-structured work-up is essential for isolating a clean product. The following workflow provides a general decision-making process.

G cluster_0 Reaction Completion cluster_1 Quenching & Initial Separation cluster_2 Organic Phase Purification cluster_3 Final Purification A Reaction Mixture (Product, Reagents, Catalyst, Solvent) B Quench Reaction (e.g., add to cold H₂O or sat. NH₄Cl) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water/Brine) B->C D Separate Organic & Aqueous Layers C->D E Organic Layer D->E Organic Phase F Wash with Mild Acid? (e.g., sat. NH₄Cl) Removes basic impurities E->F G Wash with Mild Base? (e.g., sat. NaHCO₃) Removes acidic impurities F->G H Final Wash with Brine G->H I Dry with Na₂SO₄ or MgSO₄ H->I J Filter and Concentrate I->J K Crude Product J->K L Column Chromatography, Recrystallization, or Distillation K->L M Pure this compound Derivative L->M

Caption: General experimental workflow for this compound reaction work-up.

Q3: My this compound product is co-eluting with a byproduct during column chromatography. What can I do?

Co-elution occurs when two compounds have very similar retention times on the chromatography column.[16][17]

Recommended Action:

  • Change the Solvent System: This is the most critical variable.

    • If co-eluting in a non-polar system (e.g., Hexane/Ethyl Acetate), try introducing a more polar or different solvent like Dichloromethane/Methanol.

    • Adding a small amount of a third solvent can dramatically alter selectivity. For example, adding 0.5% triethylamine can help sharpen peaks for basic compounds, while adding 0.5% acetic acid can help for acidic compounds (use with caution given product stability).

  • Change the Stationary Phase: If silica gel is not providing separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

  • Improve Column Efficiency: Ensure you are using a properly packed column with a small sample band loaded onto it. Running the column with slightly lower polarity solvent (slower elution) can often improve resolution between closely eluting spots.

Product Polarity Starting Solvent System (Silica Gel) Notes
Non-polar95:5 to 80:20 Hexanes:Ethyl AcetateIncrease ethyl acetate for more polarity.
Moderately Polar70:30 to 50:50 Hexanes:Ethyl AcetateDichloromethane can be substituted for hexanes for better solubility.
Polar100% Ethyl Acetate or 98:2 Dichloromethane:MethanolFor very polar compounds, slowly increase the percentage of methanol.

Table 2. General guide for selecting a starting mobile phase for silica gel chromatography.

Q4: What are the essential safety precautions when working with 2-chlorooxazoles?

As with all halogenated organic compounds, proper safety measures are paramount. While specific toxicity data may be limited, it is prudent to treat 2-chlorooxazoles and their precursors as hazardous.[1]

  • Engineering Controls: Always handle these compounds inside a certified chemical fume hood to avoid inhalation of vapors or dust.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield if there is a splash hazard, and chemical-resistant gloves (e.g., nitrile or neoprene).[18][19][20]

  • Waste Disposal: Dispose of all chemical waste in designated, labeled containers according to your institution's safety guidelines.[18]

  • Emergency Preparedness: Ensure you know the location and proper use of the safety shower, eyewash station, and fire extinguisher.[19]

References
  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of 2-Chloroethanol. [Link]

  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (1994).
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • ResearchGate. (2004, May). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. [Link]

  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]

  • ResearchGate. Chromatographic Co-elution Chromatography. [Link]

  • ResearchGate. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

  • The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems. YouTube. [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

  • Yang, S. K., & Yang, M. S. (1994). Hydrolysis of 2-oxoquazepam in alkaline solution. Journal of Pharmaceutical Sciences, 83(1), 58–63. [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

  • Szymańska, E., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Metabolites, 11(4), 219. [Link]

  • University of York, Department of Chemistry. Chemically-active extraction. [Link]

  • Texas Department of Insurance. Chlorine Safety. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Barba-Behrens, N., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Mexican Chemical Society, 46(3), 213-219. [Link]

  • ResearchGate. Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. [Link]

  • Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 173. [Link]

  • Purification of 2-keto-L-gulonic acid. (1993).
  • Interscan Corporation. (2024, August 9). Safety Protocols and Precautions for Chlorine Dioxide (ClO2) Leaks. [Link]

  • Kameda, M., et al. (2023). Long-Term Storage Stability of Neutral Electrolyzed Water by Two-Stage Electrolysis: Optimal Storage Conditions for Intraoral Use. Applied Sciences, 13(14), 8196. [Link]

  • Kurasov, D., & Shteingarts, V. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2539. [Link]

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Technical Support Center: Efficient Removal of Tin Byproducts from Stille Coupling Reactions with 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] Its appeal lies in its tolerance for a broad range of functional groups and the stability of the organostannane reagents to air and moisture.[1][2] However, a significant drawback is the formation of stoichiometric amounts of highly toxic organotin byproducts, which can be challenging to remove from the reaction mixture.[3][4] This is a critical issue, especially in drug development, where stringent purity requirements necessitate the reduction of tin residues to parts-per-million (ppm) levels.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of tin byproducts from Stille coupling reactions, with a specific focus on the use of 2-chlorooxazoles as electrophilic partners. Heterocyclic compounds, such as 2-chlorooxazoles, are viable substrates in Stille couplings, further broadening the reaction's synthetic utility.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the purification of Stille coupling products derived from 2-chlorooxazole and provides actionable solutions.

Issue 1: Persistent Organotin Contamination After Standard Aqueous Work-up with Potassium Fluoride (KF)

Question: I've performed an aqueous workup with a saturated potassium fluoride (KF) solution, but my ¹H NMR spectrum still shows significant tributyltin or trimethyltin signals. What went wrong?

Answer: While the aqueous KF wash is a common and often effective first-line method for removing organotin byproducts, its efficacy can be hampered by several factors.[6] The underlying principle is the reaction of organotin halides with fluoride ions to form highly insoluble organotin fluorides (e.g., Bu₃SnF), which can then be removed by filtration.[7][8]

Possible Causes & Recommended Solutions:

  • Inadequate Stirring or Contact Time: The precipitation of organotin fluorides is not instantaneous. Insufficient agitation or a short washing duration can lead to incomplete reaction.

    • Solution: Vigorously shake the separatory funnel for at least one to two minutes for each KF wash.[9] For larger scale reactions, mechanical stirring of the biphasic mixture for at least an hour is recommended.[4]

  • Formation of an Interfacial Precipitate: A thick, white precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers.[9][10] This can trap the desired product and hinder efficient separation.

    • Solution: If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite®.[9][10] Be sure to wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.[11]

  • Suboptimal Quantity of KF: An insufficient amount of KF will lead to incomplete precipitation of the tin byproducts.

    • Solution: Use a saturated aqueous solution of KF and perform multiple washes (2-3 times) to ensure an excess of fluoride ions.[9]

Issue 2: Product Degradation or Low Recovery During Chromatographic Purification

Question: My product, a substituted oxazole, seems to be degrading on the silica gel column, and my overall yield is low. How can I improve this?

Answer: Substituted oxazoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition. Furthermore, product loss can occur due to irreversible adsorption or co-elution with tin byproducts.

Possible Causes & Recommended Solutions:

  • Acid-Sensitivity of the Oxazole Ring: The lone pair of electrons on the nitrogen atom of the oxazole ring can be protonated by the acidic silanol groups on the surface of silica gel, potentially leading to ring-opening or other decomposition pathways.

    • Solution 1: Deactivated Silica Gel: Pre-treat the silica gel by preparing a slurry with an eluent containing 2-5% triethylamine.[9] This will neutralize the acidic sites on the silica surface.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, for chromatographic purification.[11]

  • Co-elution with Non-polar Tin Byproducts: The relatively non-polar nature of many organotin byproducts can cause them to co-elute with the desired product during flash chromatography.[3]

    • Solution: Modified Stationary Phase: A stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be highly effective at retaining organotin impurities, allowing for their separation from the desired product.[4][10]

Issue 3: Difficulty in Removing Tin Byproducts from Highly Polar or Water-Soluble Products

Question: My coupled oxazole product has significant water solubility, making aqueous extractions inefficient and leading to product loss. What are my options?

Answer: For products with appreciable water solubility, extensive aqueous work-ups are not ideal. Non-aqueous purification strategies are preferable.

Possible Causes & Recommended Solutions:

  • Product Partitioning into the Aqueous Layer: During the KF wash, a significant portion of the polar product may be lost to the aqueous phase.

    • Solution 1: Non-Aqueous Work-up and Specialized Chromatography: After the reaction, concentrate the mixture and directly purify it using flash chromatography on a column packed with a mixture of silica gel and 10% potassium fluoride.[4] This method avoids an aqueous work-up altogether.

    • Solution 2: Recrystallization or Precipitation: If the product is a solid, recrystallization can be a highly effective method for purification.[12] Slurrying the crude product in a solvent in which the tin impurities are soluble but the product is not (e.g., methyl tert-butyl ether), followed by filtration, can also be effective.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary organotin byproducts I should expect in a Stille coupling with this compound?

A1: The main byproducts are trialkyltin halides (e.g., Bu₃SnCl from the reaction of the organostannane with the chloride leaving group on the oxazole) and any unreacted organostannane reagent.[3] You may also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) resulting from the homocoupling of the organostannane.[3]

Q2: Are there any alternatives to the aqueous KF wash for removing tin byproducts?

A2: Yes, several other effective methods exist:

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or 1M HCl, can selectively extract basic tin species into the aqueous phase.[10][13]

  • Chemical Scavengers: Treatment with reagents like iodine (I₂) can convert unreacted tin hydrides and distannanes into tin halides, which are more readily removed by a subsequent KF wash.[9]

  • Solid-Phase Scavengers: Using silica-based scavengers with functional groups that bind to tin, such as SiliaMetS Thiol, can be an effective chromatographic method for removing tin residues.[11]

Q3: How can I confirm that all the tin byproducts have been removed?

A3: ¹H NMR spectroscopy is a good initial check for the presence of organotin residues, which typically show characteristic signals in the upfield region (around 0.8-1.5 ppm).[6] For quantitative analysis to ensure tin levels are in the low ppm range, more sensitive techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.[6]

Q4: Can I modify the Stille reaction conditions to minimize the formation of tin byproducts?

A4: While stoichiometric tin byproducts are inherent to the reaction, their overall amount can be minimized by using a slight excess (e.g., 1.05-1.1 equivalents) of the organostannane reagent to ensure complete consumption of the limiting this compound. This avoids having to remove large amounts of unreacted organostannane.

Data Presentation

Table 1: Comparison of Common Methods for Organotin Removal
MethodPrincipleAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble trialkyltin fluoride (R₃SnF).[8]Simple, inexpensive, and often effective for initial bulk removal.[3]Can form emulsions; may not be sufficient for achieving very low ppm levels of tin; can lead to product loss for water-soluble compounds.[3][10]
Chromatography on Triethylamine-Treated Silica Neutralizes acidic sites on silica, preventing product degradation and improving separation.[9]Effective for acid-sensitive products; can be combined with standard column chromatography.May not be as effective as other methods for removing all tin species.
Chromatography on K₂CO₃/Silica Gel Adsorption of organotin compounds onto the basic stationary phase.[10]Highly effective, capable of reducing tin to <15 ppm; avoids aqueous work-up.[4]Requires preparation of the mixed stationary phase.
Acidic Aqueous Wash Protonation and extraction of basic organotin species into the aqueous layer.[13]Can be effective for specific tin byproducts.May not be suitable for acid-sensitive products; efficiency is dependent on the specific organotin species.
Recrystallization/Slurrying Differential solubility of the product and tin byproducts.[12]Can be highly effective for solid products, leading to very pure material.Only applicable to solid products; requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: Standard Aqueous KF Work-up for Tin Byproduct Removal

This protocol outlines the standard procedure for removing organotin byproducts using an aqueous potassium fluoride wash.

  • Reaction Quenching: Once the Stille coupling reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[3]

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride to remove highly polar impurities like DMF.

  • KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF.[9] During each wash, shake the separatory funnel vigorously for at least 1-2 minutes.[9]

  • Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite®.[10] Wash the Celite® pad with the organic solvent to recover the product.

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.

Protocol 2: Chromatographic Removal of Tin Byproducts Using a K₂CO₃/Silica Gel Stationary Phase

This protocol is particularly useful for acid-sensitive products or when an aqueous work-up is undesirable.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[4]

  • Reaction Work-up: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous work-up is generally not necessary.[10]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system (determined by TLC) to separate the product from the immobilized organotin impurities.

  • Collection and Concentration: Collect the fractions containing the purified product and concentrate them under reduced pressure.

Visualizations

Workflow for Tin Byproduct Removal

Stille_Workup_Workflow start Stille Reaction Mixture (Product + Tin Byproducts) dilute Dilute with Organic Solvent start->dilute kf_wash Wash with aq. KF (2-3 times) dilute->kf_wash check_precipitate Precipitate Formed? kf_wash->check_precipitate filter_celite Filter through Celite® check_precipitate->filter_celite Yes separate_layers Separate Organic and Aqueous Layers check_precipitate->separate_layers No filter_celite->separate_layers dry_concentrate Dry and Concentrate Organic Layer separate_layers->dry_concentrate crude_product Crude Product dry_concentrate->crude_product chromatography Purify by Chromatography crude_product->chromatography final_product Pure Product chromatography->final_product

Caption: A general workflow for the removal of tin byproducts using an aqueous KF wash.

References

  • NROChemistry. Stille Coupling. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]

  • Myers, A. The Stille Reaction. Chem 115. Available from: [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. MSU Chemistry. Available from: [Link]

  • Cornerstone University. Optimal Precipitation of Organotin Fluorides by Cation Exchange. Available from: [Link]

  • Chemistry LibreTexts. Stille Coupling. (2023). Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. (2020). Available from: [Link]

  • ResearchGate. The Mechanisms of the Stille Reaction | Request PDF. Available from: [Link]

  • National Institutes of Health. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). Available from: [Link]

  • ResearchGate. Organotin(IV) complexes as radical scavengers. Scheme 4... | Download Scientific Diagram. Available from: [Link]

  • Organic Reactions. The Stille Reaction. Available from: [Link]

  • ResearchGate. Organotin(IV) complexes as HCl scavengers. | Download Scientific Diagram. Available from: [Link]

  • Google Patents. JPH029890A - Method for removing organotin compound.
  • National Institutes of Health. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Available from: [Link]

  • ACS Publications. A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup Tips. Available from: [Link]

  • ResearchGate. Organotin 1 as a HCl scavenger. Available from: [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. Available from: [Link]

  • ScienceDirect. Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. Available from: [Link]

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minimizing homocoupling in 2-chlorooxazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Minimizing Homocoupling in 2-Chlorooxazole Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in palladium-catalyzed cross-coupling reactions. As a challenging electrophile, this compound requires carefully optimized conditions to favor the desired cross-coupling product over undesired homocoupling side reactions, which can lead to the formation of 2,2'-bioxazoles or dimers of the coupling partner.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven strategies. Our goal is to help you diagnose issues, optimize your reaction conditions, and achieve high yields of your target molecule.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section addresses specific problems you may encounter during your experiments. Each entry identifies a common issue, explains the underlying chemical causality, and provides a clear, actionable resolution.

Issue 1: Significant formation of boronic acid homocoupling byproduct (biaryl) in a Suzuki-Miyaura reaction.

You observe a significant amount of a symmetrical biaryl byproduct corresponding to the dimerization of your boronic acid reagent, which complicates purification and reduces the yield of the desired 2-substituted oxazole.

Primary Causes & Solutions:

  • Oxygen in the Reaction Atmosphere: The most frequent cause of boronic acid homocoupling is the presence of oxygen.[1] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2]

    • Technical Explanation: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a stoichiometric reaction with the boronic acid, leading to the formation of the biaryl homocoupling product and regenerating Pd(0).[2][3] This parasitic cycle consumes your nucleophile and can inhibit the main catalytic pathway.

    • Solution: Rigorous Deoxygenation. Before adding the catalyst, you must rigorously deoxygenate your solvent and the reaction headspace.[1][3]

      • Standard Protocol: Sparge (bubble) an inert gas, such as argon or nitrogen, through your solvent for 30-60 minutes.[1] Maintain a positive pressure of the inert gas throughout the reaction setup and duration to prevent atmospheric oxygen from re-entering.[1]

      • High-Purity Protocol: For highly sensitive reactions, the freeze-pump-thaw method is exceptionally effective for removing dissolved oxygen.[1]

  • Use of a Pd(II) Precatalyst: Using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly promote homocoupling.[1]

    • Technical Explanation: The in situ reduction of the Pd(II) precatalyst to the active Pd(0) catalyst can consume the boronic acid as a reductant, leading to the formation of the homocoupled dimer.[1][3]

    • Solution A: Use a Pd(0) Catalyst Source. Employ a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the problematic initial reduction step.[1]

    • Solution B: Add a Mild Reducing Agent. The introduction of a mild reducing agent, such as potassium formate (HCO₂K), can help minimize the concentration of free Pd(II) without disrupting the main catalytic cycle.[3][4] This strategy has been demonstrated to nearly eliminate homocoupling by ensuring the palladium is maintained in its active Pd(0) state.[3][5]

  • Sub-Optimal Reaction Conditions: The choice of base and temperature can influence the relative rates of cross-coupling versus homocoupling.

    • Technical Explanation: A very strong base or excessively high temperature might accelerate the decomposition of the boronic acid or the rate of oxidative homocoupling.[5][6][7]

    • Solution: Screen Weaker Bases and Lower Temperatures. If homocoupling is persistent, consider switching from strong bases like alkoxides to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[6][8] Additionally, running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can sometimes suppress the rate of homocoupling more significantly than the desired cross-coupling.[7][9]

Issue 2: My Sonogashira coupling produces a high yield of a diyne byproduct (Glaser coupling).

When attempting to couple this compound with a terminal alkyne, you isolate a significant amount of the symmetrical diyne, which is the product of alkyne homocoupling.

Primary Causes & Solutions:

  • Oxygen Contamination: As with Suzuki reactions, oxygen is a primary culprit. It promotes the oxidative homocoupling of terminal alkynes, a side reaction often referred to as Glaser coupling.[9][10][11]

    • Solution: Maintain a Strictly Inert Atmosphere. Thoroughly degas all solvents and reagents and run the reaction under a positive pressure of nitrogen or argon.[9][12]

  • Excessive Copper(I) Co-catalyst: While Cu(I) salts (like CuI) are classic co-catalysts used to facilitate the Sonogashira reaction, their presence can also aggressively promote Glaser coupling.[10][13]

    • Solution A: Minimize or Eliminate the Copper Co-catalyst. Reduce the loading of the Cu(I) salt to the minimum required for catalysis. Often, modern catalyst systems do not require copper at all. Running the reaction under "copper-free" conditions is a highly effective strategy for eliminating diyne formation.[9][12]

    • Solution B: Optimize the Amine Base. The choice of amine base (e.g., triethylamine vs. diisopropylethylamine) can influence the extent of homocoupling.[9] It is worth screening different amine bases if diyne formation is a persistent issue.

Issue 3: The primary byproduct is 2,2'-bioxazole, the homocoupling product of my starting material.

Despite consuming the starting this compound, the desired cross-coupled product is formed in low yield, with 2,2'-bioxazole being a major byproduct.

Primary Causes & Solutions:

  • Slow Reductive Elimination: 2-Chlorooxazoles are electron-deficient heteroaryl chlorides, which can be challenging substrates. Oxidative addition of the C-Cl bond to Pd(0) may be slow, and subsequent steps in the catalytic cycle can be sluggish.[14][15]

    • Technical Explanation: If the rate-limiting step is reductive elimination to form the desired product, the organopalladium intermediate has a longer lifetime. This provides an opportunity for side reactions, such as a second oxidative addition/transmetalation sequence leading to homocoupling, to occur.

    • Solution: Employ Bulky, Electron-Rich Ligands. The use of modern, sterically demanding, and electron-rich phosphine ligands is critical for coupling aryl chlorides.[6][15] Ligands such as XPhos, SPhos, and RuPhos accelerate both the oxidative addition and the final reductive elimination step, thereby favoring the desired cross-coupling pathway.[2][6]

  • Inefficient Catalyst System: Using a simple catalyst like Pd(PPh₃)₄ may not be active enough for this transformation.

    • Technical Explanation: The thermal stability and catalytic activity of the palladium complex are highly dependent on the supporting ligand. For challenging substrates, a more robust and active catalyst is required to ensure the catalytic cycle turns over efficiently.[2][15]

    • Solution: Use Modern Precatalysts. Switch to a well-defined, air-stable precatalyst system. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) or PEPPSI-type catalysts are designed for high efficiency in coupling challenging electrophiles and can significantly suppress side reactions.[2][8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing homocoupling.

troubleshooting_workflow start High Homocoupling Observed cat_atmosphere 1. Analyze Reaction Atmosphere start->cat_atmosphere cat_catalyst 2. Evaluate Catalyst System start->cat_catalyst cat_conditions 3. Review Reaction Conditions start->cat_conditions sol_degas Implement Rigorous Degassing (Sparging, Freeze-Pump-Thaw) cat_atmosphere->sol_degas Is O2 present? sol_pd0 Switch to Pd(0) Source (e.g., Pd(PPh3)4, Pd2(dba)3) cat_catalyst->sol_pd0 Using Pd(II)? sol_ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) cat_catalyst->sol_ligand Is cycle slow? sol_base Screen Weaker Bases (K3PO4, Cs2CO3) cat_conditions->sol_base Base too strong? sol_copper Reduce or Eliminate Cu(I) Co-catalyst (Sonogashira) cat_conditions->sol_copper Diyne formation? sol_inert Maintain Positive Inert Gas Pressure sol_degas->sol_inert sol_reductant Add Mild Reductant (e.g., HCO2K) with Pd(II) sol_pd0->sol_reductant sol_precatalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) sol_ligand->sol_precatalyst sol_temp Lower Reaction Temperature sol_base->sol_temp

Caption: A step-by-step workflow for troubleshooting homocoupling issues.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about preventing homocoupling from the outset.

Q1: What exactly is homocoupling in the context of a this compound cross-coupling reaction?

A1: Homocoupling is a common side reaction where two identical molecules couple together instead of the two different desired partners.[6][16] In your reaction, this can manifest in two primary ways:

  • Nucleophile Homocoupling: Two molecules of your organometallic reagent (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) couple to form a symmetrical dimer.[6][9]

  • Electrophile Homocoupling: Two molecules of this compound couple to form 2,2'-bioxazole.

Both pathways consume starting materials, reduce the yield of your desired product, and introduce impurities that can be difficult to separate.[16]

Q2: How does the choice of palladium catalyst and ligand influence homocoupling of this compound?

A2: The choice of catalyst and ligand is arguably the most critical factor for successfully coupling a challenging electrophile like this compound.[8][14]

  • Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the this compound C-Cl bond to the Pd(0) center.[17] This step is often slow for aryl chlorides. Bulky, electron-rich phosphine ligands (like those developed by the Buchwald group) increase the electron density on the palladium center, which promotes and accelerates this difficult step.[2][15]

  • Reductive Elimination: These same bulky ligands also promote the final reductive elimination step that forms the desired C-C bond.[2][15] By accelerating both the first and last steps of the desired cycle, these advanced ligands ensure that the intended pathway significantly outcompetes the side reactions that lead to homocoupling.[6]

Q3: What are the best practices for setting up a Suzuki-Miyaura coupling with this compound to minimize homocoupling from the start?

A3: A proactive approach during setup is the best defense against homocoupling. The following protocol integrates best practices.

Recommended Experimental Protocol for Suzuki-Miyaura Coupling

  • Vessel Preparation: Add the this compound (1.0 eq), arylboronic acid (1.2–1.5 eq), and base (e.g., K₃PO₄, 2.0–3.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) via syringe.[1][14] If a co-solvent like water is used, it must also be thoroughly degassed.[1]

  • Final Degassing: With gentle stirring, bubble the inert gas through the reaction mixture for another 15-20 minutes.[1]

  • Pre-heating (Optional but Recommended): Some protocols recommend pre-heating the mixture of the halide, base, and solvent for about 10 minutes at 60-80 °C before adding the boronic acid and catalyst.[18] This can sometimes help prevent boronic acid homocoupling.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) as a solid.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

Q4: Can you illustrate the catalytic cycle and where homocoupling pathways diverge?

A4: Certainly. The diagram below shows a simplified catalytic cycle for a Suzuki-Miyaura reaction. The main, productive cycle is shown in green, while the key homocoupling side reactions are shown in red.

catalytic_cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R¹-X (this compound) pd2_species Pd(II) pd0->pd2_species pd_intermediate R¹-Pd(II)-X (Oxazole-Pd-Cl) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal R²B(OH)₂ Base pd_diaryl R¹-Pd(II)-R² transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Regenerates Catalyst product R¹-R² (Desired Product) red_elim->product boronic_acid 2 R²B(OH)₂ o2 O₂ homo_product R²-R² (Biaryl Byproduct) pd2_species->homo_product Consumes Boronic Acid

Caption: Suzuki-Miyaura cycle showing the desired pathway (green) and a key homocoupling side reaction (red).

Data Summary: Catalyst System Selection

Choosing the right combination of catalyst, ligand, and base is essential. The following table provides a starting point for optimization, based on literature for challenging heteroaryl chlorides.[8]

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Typical Catalyst Loading (mol%)Performance Notes
Pd(PPh₃)₄ PPh₃K₂CO₃Dioxane/H₂O1003-5Traditional catalyst; may show low reactivity and higher homocoupling with 2-chlorooxazoles.[8]
XPhos Pd G3 XPhosK₃PO₄THF or Toluene80-1001-2Excellent choice. Bulky, electron-rich ligand promotes fast coupling, minimizing side reactions.[8]
SPhos Pd G3 SPhosK₃PO₄1,4-Dioxane1001-2Another highly effective Buchwald system, often providing high yields and low homocoupling.[8]
PEPPSI™-IPr IPr (NHC)K₂CO₃t-BuOH801-3N-Heterocyclic Carbene (NHC) catalyst, known for high stability and activity with aryl chlorides.[8]
References
  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2007). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Reddit. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). nobelprize.org. [Link]

  • Temperature effect on product selectivity. Reaction conditions: 30 bar;... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). MDPI. [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Request PDF. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Loading Optimization for 2-Chlorooxazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in the Suzuki-Miyaura cross-coupling of 2-chlorooxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, reproducibility, and scalability of this critical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2][3] However, the use of electron-rich and potentially coordinating heteroaryl chlorides, such as 2-chlorooxazoles, can introduce specific challenges.[4] Optimizing the palladium catalyst loading is a critical parameter that directly impacts reaction yield, purity, cost, and overall process efficiency.[5]

This guide is structured to address common questions and troubleshooting scenarios encountered in the laboratory, providing a framework for logical and efficient optimization.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst loading for the Suzuki coupling of 2-chlorooxazoles.

Q1: What is a typical starting catalyst loading for the Suzuki coupling of 2-chlorooxazoles?

For initial screening experiments with 2-chlorooxazoles, a palladium catalyst loading in the range of 1-5 mol% is a conventional starting point.[6] Due to the relatively lower reactivity of heteroaryl chlorides compared to bromides or iodides, a slightly higher initial loading is often necessary to ensure reaction initiation.[7] Highly active, modern catalyst systems may allow for significantly lower loadings, sometimes as low as 0.1 mol% or even into the parts-per-million (ppm) range for optimized reactions.[6][8]

Q2: Which palladium catalysts and ligands are most effective for this specific coupling?

The coupling of heteroaryl chlorides like 2-chlorooxazoles generally benefits from catalyst systems employing bulky, electron-rich phosphine ligands.[6][9] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[7][9]

Recommended Catalyst Systems:

Palladium SourceRecommended LigandsKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhosHigh activity for heteroaryl chlorides, commercially available.[6]
Buchwald PrecatalystsIntegrated bulky, electron-rich phosphine ligandsImproved reproducibility and air/moisture stability.
PEPPSI™-type PrecatalystsN-Heterocyclic Carbene (NHC) LigandsHigh stability and efficiency.[10]
Q3: How does catalyst loading affect reaction kinetics and product purity?

Higher catalyst loadings generally lead to faster reaction rates. However, excessively high loadings can increase the likelihood of side reactions, such as homocoupling of the boronic acid, and can lead to the formation of palladium black (inactive aggregated palladium), which reduces catalytic activity.[11] From a process chemistry perspective, minimizing catalyst loading is crucial for reducing costs and simplifying purification by lowering residual palladium levels in the final product.[12]

Q4: My reaction mixture turned black. Is this a sign of failure?

A color change to black is common in Suzuki reactions and often indicates the formation of the active Pd(0) species.[6] However, a rapid precipitation of a black solid, especially upon heating, can be indicative of catalyst decomposition to inactive palladium black.[6][11] The visual appearance of the reaction can vary, and a color change alone is not a definitive indicator of success or failure.[6] Monitoring the reaction progress by techniques like TLC, LC-MS, or NMR is essential for an accurate assessment.[13][14][15][16]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading for 2-chlorooxazole Suzuki coupling.

Issue 1: Low or No Conversion

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for the specific this compound substrate.

    • Action: Screen a panel of catalysts and ligands. Start with a robust system like Pd₂(dba)₃/SPhos or a third-generation Buchwald precatalyst.

  • Low Initial Catalyst Loading: The initial catalyst loading may be too low to overcome the activation barrier for the this compound.

    • Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). If no improvement is seen at higher loadings, other factors are likely at play.

  • Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[6] Certain functional groups on the substrates can also poison the catalyst.

    • Action: Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]

  • Poor Quality Reagents: Degradation of the boronic acid or impurities in the this compound can inhibit the reaction.

    • Action: Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[6] Purify the this compound if necessary.

Issue 2: Reaction Stalls or is Sluggish

Possible Causes & Solutions:

  • Suboptimal Catalyst Loading: The catalyst concentration may be insufficient to maintain a practical reaction rate.

    • Action: In a controlled experiment, systematically increase the catalyst loading and monitor the reaction progress over time. This will help determine if the reaction rate is catalyst-dependent.

  • Inadequate Ligand-to-Palladium Ratio: An incorrect ratio can lead to less stable or less active catalytic species.

    • Action: When using a separate palladium source and ligand, a slight excess of the ligand relative to palladium can sometimes improve catalyst stability.

  • Suboptimal Temperature: The reaction temperature may be too low for efficient catalytic turnover.

    • Action: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that higher temperatures can also increase the rate of side reactions and catalyst decomposition.

Issue 3: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)

Possible Causes & Solutions:

  • Excessive Catalyst Loading: High concentrations of the active catalyst can promote undesired pathways.

    • Action: Once a reasonable yield is achieved, systematically decrease the catalyst loading to find the minimum effective concentration that maintains a good yield and minimizes side products.

  • Presence of Oxygen: As mentioned, oxygen can lead to the formation of Pd(II) species that can promote the homocoupling of boronic acids.[17]

    • Action: Rigorous degassing and maintenance of an inert atmosphere are crucial.

  • Dehalogenation: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base), leading to the formation of the dehalogenated oxazole.[7][17]

    • Action: Select a solvent less prone to acting as a hydride source. Ensure the base is appropriate for the reaction.

III. Experimental Protocols & Workflows

Protocol 1: Catalyst Loading Optimization Screening

This protocol outlines a parallel experiment to efficiently screen for the optimal catalyst loading.

  • Reaction Setup: In a series of oven-dried reaction vials, add the this compound (1.0 equiv) and the desired boronic acid or ester (1.1-1.5 equiv).

  • Base Addition: Add the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Stock Solution Preparation: In a glovebox or under a strong flow of inert gas, prepare a stock solution of the palladium precursor and ligand in degassed solvent. This ensures accurate dispensing of small quantities.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).[6]

  • Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.

  • Reaction Execution: Seal the vials and place them in a pre-heated aluminum block or oil bath. Stir vigorously at the desired temperature.

  • Monitoring and Analysis: At specified time points, take aliquots from each reaction vial and analyze by LC-MS or GC-MS to determine the conversion and yield.

Workflow for Catalyst Loading Optimization

The following diagram illustrates a logical workflow for optimizing catalyst loading.

Catalyst_Optimization_Workflow Catalyst Loading Optimization Workflow start Initial Reaction Setup (1-2 mol% Catalyst) check_conversion Monitor Conversion (TLC, LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion <10% stalled_reaction Sluggish/Stalled Reaction check_conversion->stalled_reaction 10-80% good_conversion Good Conversion (>80%) check_conversion->good_conversion >80% increase_loading Increase Catalyst Loading (e.g., to 5 mol%) low_conversion->increase_loading screen_catalysts Screen Different Catalyst/Ligand Systems low_conversion->screen_catalysts optimize_temp_base Optimize Temperature/Base stalled_reaction->optimize_temp_base check_purity Analyze Purity (Check for side products) good_conversion->check_purity increase_loading->check_conversion screen_catalysts->start optimize_temp_base->check_conversion reduce_loading Systematically Reduce Catalyst Loading final_conditions Final Optimized Conditions reduce_loading->final_conditions high_impurity High Impurity Levels check_purity->high_impurity Yes acceptable_purity Acceptable Purity check_purity->acceptable_purity No high_impurity->reduce_loading acceptable_purity->reduce_loading

Caption: A decision-making workflow for optimizing catalyst loading.

IV. The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][18][19]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For 2-chlorooxazoles, the oxidative addition of the C-Cl bond to the Pd(0) complex is often the most challenging step. The use of electron-rich, bulky ligands is crucial as they increase the electron density on the palladium center, which facilitates its insertion into the carbon-chlorine bond.[9]

V. Conclusion

Optimizing catalyst loading for the Suzuki-Miyaura coupling of 2-chlorooxazoles is a multifactorial process that requires a systematic and informed approach. By starting with a logical catalyst and ligand selection, employing a structured screening protocol, and understanding the underlying catalytic cycle, researchers can significantly improve reaction efficiency, reduce costs, and achieve more reproducible results. This guide provides a foundational framework for these efforts, empowering you to tackle this important transformation with greater confidence and success.

References

  • Al-Amin, M., & El-Faham, A. (2018). Metformin as a versatile ligand for recyclable palladium-catalyzed cross-coupling reactions in neat water. ResearchGate. [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. BYJU'S. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction Mechanism. BYJU'S. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigating the solvent effects on the reactivity of 2-chlorooxazole. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols to assist you in your research. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success and validity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the influence of solvents on the reactivity of this compound, a crucial building block in medicinal chemistry.

Q1: Why is the choice of solvent so critical when studying the reactivity of this compound?

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism, influencing both the rate and the outcome. For this compound, which typically undergoes nucleophilic substitution, the solvent's properties—polarity, proticity (ability to donate hydrogen bonds), and coordinating ability—can dictate the reaction pathway.[1][2][3][4] For instance, a polar protic solvent can stabilize both the departing chloride ion and the incoming nucleophile, but it may also solvate the nucleophile so strongly that its reactivity is diminished.[1][3] Conversely, a polar aprotic solvent may enhance nucleophilicity by solvating the counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive.[2][5]

Q2: My reaction of this compound with a nucleophile is sluggish. Could the solvent be the issue?

Absolutely. A slow reaction rate is a classic indicator of a suboptimal solvent choice. Several factors could be at play:

  • Poor Solubility: Ensure all reactants are fully dissolved.[3] Incomplete dissolution reduces the effective concentration of reactants.

  • Nucleophile Solvation: If you are using a polar protic solvent (e.g., methanol, water), it may be strongly solvating your nucleophile through hydrogen bonding, thereby reducing its reactivity.[1][2][3] Consider switching to a polar aprotic solvent like DMSO or DMF.

  • Reaction Mechanism: The reaction could be proceeding via an SN1-like or SN2-like pathway. Polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents are generally preferred for SN2 reactions.[6][7] Understanding the likely mechanism is key to selecting the right solvent.

Q3: I am observing multiple products in my reaction. How can solvent choice help improve selectivity?

The formation of multiple products often points to competing reaction pathways. Solvents can modulate the energy barriers of these different pathways. For example, in reactions of chloroaryl triflates, changing from a nonpolar solvent like THF to a coordinating polar solvent like acetonitrile can completely reverse the selectivity of a Suzuki-Miyaura coupling.[8] While not a direct analogue, this illustrates the powerful influence of the solvent. To improve selectivity in your this compound reaction:

  • Systematically Vary Solvent Polarity: Test a range of solvents with varying dielectric constants.

  • Compare Protic vs. Aprotic Solvents: This can help differentiate between reaction pathways that are sensitive to hydrogen bonding.

  • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties to favor one reaction pathway over another.[9]

Q4: How do I choose an initial solvent for my study on this compound reactivity?

A good starting point is to consider the "like dissolves like" principle.[10] Since this compound and many common nucleophiles are polar, a polar solvent is generally required.[3] The choice between protic and aprotic will depend on the nature of your nucleophile and the suspected reaction mechanism.

  • For strong, anionic nucleophiles (e.g., alkoxides, thiolates): A polar aprotic solvent like DMSO, DMF, or acetonitrile is often a good choice to maximize nucleophilicity.[2][6]

  • For neutral or weaker nucleophiles (e.g., amines, alcohols): A polar protic solvent might be suitable, or a less polar aprotic solvent like THF could be effective.

It is often best to consult the literature for similar reactions involving 2-halooxazoles or other electron-deficient heterocycles to see what solvent systems have been successful.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows mainly starting material.

  • Crude NMR spectrum is dominated by reactant peaks.[11]

Possible Causes & Solutions:

CauseDiagnostic StepRecommended Solution
Inadequate Solubility Visually inspect the reaction mixture for undissolved solids.Try a different solvent in which all reactants are soluble.[3][10] Gentle heating may also improve solubility.
Solvent-Deactivated Nucleophile The reaction is slow in a polar protic solvent (e.g., ethanol).Switch to a polar aprotic solvent (e.g., DMSO, DMF) to "free" the nucleophile from strong solvation.[2]
Solvent Reactivity Run a control experiment with the solvent and this compound (no nucleophile) under the reaction conditions.Choose a less reactive solvent. For example, if using an alcohol as a solvent, it might compete as a nucleophile (solvolysis).[6]
Product Instability After workup, the product disappears or new spots appear on TLC.[11]Your product may be unstable to the acidic or basic conditions of the workup.[11] Test the stability of a small sample of the reaction mixture to the workup reagents before processing the entire batch.
Product Loss During Workup The product is not found in the organic layer after extraction.The product may be water-soluble.[11][12] Check the aqueous layer. Alternatively, the product could be volatile and lost during solvent removal.[11]
Problem 2: Inconsistent Reaction Rates or Results

Symptoms:

  • Difficulty reproducing results from the literature or previous experiments.[11]

  • Reaction kinetics are not following expected trends.

Possible Causes & Solutions:

CauseDiagnostic StepRecommended Solution
Solvent Purity Traces of water or other impurities can dramatically affect reaction rates.[4]Use high-purity, anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves).
Atmospheric Contamination The reaction is sensitive to air or moisture.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Temperature Fluctuations Inconsistent heating or cooling.Use a temperature-controlled reaction setup (e.g., oil bath with a controller) to ensure a stable reaction temperature.
Workflow for Troubleshooting Solvent Selection

The following diagram outlines a logical workflow for optimizing the solvent for your reaction.

troubleshooting_workflow cluster_solvents Solvent Selection cluster_optimization Optimization start Start: Reaction with this compound select_initial Select Initial Solvent (e.g., DMF, MeCN, THF) Based on Literature & Solubility start->select_initial check_yield Is Yield > 50%? check_purity Is Purity > 90%? check_yield->check_purity Yes change_solvent_class Change Solvent Class (Protic vs. Aprotic) check_yield->change_solvent_class No vary_polarity Vary Polarity within Class (e.g., MeCN vs. DMSO) check_purity->vary_polarity No end_success Proceed to Scale-Up check_purity->end_success Yes run_reaction Run Small-Scale Screening Reaction select_initial->run_reaction analyze Analyze Yield & Purity (TLC, LC-MS, NMR) run_reaction->analyze analyze->check_yield change_solvent_class->vary_polarity Still Low Yield check_additives Consider Additives (e.g., Phase-Transfer Catalyst) vary_polarity->check_additives Still Low Yield check_additives->run_reaction end_fail Consult Specialist/ Re-evaluate Reaction Design check_additives->end_fail No Improvement

Caption: A decision-making workflow for solvent optimization.

III. Experimental Protocols

Here we provide a generalized protocol for studying the kinetics of a nucleophilic substitution reaction of this compound.

Protocol: Kinetic Analysis of the Reaction of this compound with a Nucleophile

Objective: To determine the effect of different solvents on the rate constant of the reaction between this compound and a representative nucleophile (e.g., sodium methoxide).

Materials:

  • This compound

  • Sodium methoxide (or other desired nucleophile)

  • Anhydrous solvents (e.g., Methanol, DMSO, Acetonitrile, THF)

  • Internal standard (e.g., dodecane, non-reactive under reaction conditions)

  • Reaction vials, syringes, magnetic stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium methoxide) in the same solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a vial in a heating block at 50 °C), add the solvent and the internal standard.[13]

    • Allow the mixture to equilibrate to the desired temperature.

    • Initiate the reaction by adding the this compound and nucleophile stock solutions simultaneously. The final concentrations should be equal (e.g., 0.1 M each).

  • Reaction Monitoring:

    • At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., dilute acid) to stop the reaction.

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[2-Cl-Ox]) versus time.

    • If the reaction is pseudo-first-order or second-order with equal initial concentrations, this plot should yield a straight line.

    • The slope of this line will be the negative of the observed rate constant (-kobs).

    • Repeat this procedure for each solvent to be tested.

Data Presentation: Comparing Reaction Rates

The results from the kinetic study can be summarized in a table for easy comparison.

SolventDielectric Constant (ε)Solvent TypeObserved Rate Constant (kobs) at 50°C (M-1s-1)
Methanol32.7Polar ProticExperimental Value
Acetonitrile37.5Polar AproticExperimental Value
DMSO46.7Polar AproticExperimental Value
THF7.6Polar AproticExperimental Value
Visualizing Reaction Mechanisms

The choice of solvent can favor different nucleophilic substitution mechanisms.

reaction_mechanisms cluster_sn2 SN2-like Pathway (favored in Polar Aprotic Solvents) cluster_sn1 SN1-like Pathway (favored in Polar Protic Solvents) sn2_start Nu⁻ + 2-Cl-Ox sn2_ts [Nu---C---Cl]⁻ Transition State sn2_start->sn2_ts One Step sn2_end Nu-Ox + Cl⁻ sn2_ts->sn2_end sn1_start 2-Cl-Ox sn1_int Oxazole Cation + Cl⁻ (Carbocation-like Intermediate) sn1_start->sn1_int Step 1: Ionization (Rate-Determining) sn1_end Nu-Ox sn1_int->sn1_end Step 2: Nucleophilic Attack (Fast)

Caption: Competing SN1-like and SN2-like pathways for this compound.

IV. Conclusion

The reactivity of this compound is profoundly influenced by the solvent environment. A systematic and informed approach to solvent selection is critical for achieving high yields, good selectivity, and reproducible results. This guide provides a framework for troubleshooting common issues and rationally designing experiments. By understanding the interplay between the solvent, nucleophile, and substrate, researchers can effectively harness solvent effects to control and optimize their synthetic transformations.

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • St. Paul's Cathedral Mission College. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • ResearchGate. (2025, August 10). Reactivity of 2-halo-2H-azirines. Part II. Thermal ring expansion reactions: Synthesis of 4-haloisoxazoles. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. [Link]

  • ACS Publications - American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

  • Chemistry LibreTexts. (2019, December 30). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • RSC Publishing. Computational study on the mechanisms and kinetics of the CH2BrO2 + ClO reaction in the atmosphere. [Link]

  • MDPI. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. [Link]

  • PubMed. (2019, January 5). Computational Study on the Mechanisms and Kinetics of the CH 2 = CHCH 2 F With O( 3 P) Reaction. [Link]

  • PMC - NIH. Synthesis and Reactivity of[1][2][6]Triazolo-annelated Quinazolines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2022, February 19). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. [Link]

  • ResearchGate. (2018, October 23). (PDF) Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]

  • Solvent-Induced Reversal of Activities between Two Closely Related Heterogeneous Catalysts in the Aldol Reaction. [Link]

  • PubMed. Solvent polarity and organic reactivity in mixed solvents: evidence using a reactive molecular probe to assess the role of preferential solvation in aqueous alcohols. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophile. [Link]

  • ResearchGate. On the kinetics of consecutive, bimolecular reactions. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • Reactivity of heterocyclic ketones towards chlorination by chloramine-T - A kinetic study. [Link]

  • ResearchGate. (2025, August 7). Kinetic Study of the Reactions of Chlorine Atoms and Cl2•- Radical Anions in Aqueous Solutions. II. Toluene, Benzoic Acid, and Chlorobenzene†. [Link]

  • NIH. (2023, June 2). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. [Link]

  • MDPI. Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. [Link]

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Technical Support Center: Temperature Optimization for Stille Reactions of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Stille cross-coupling reactions involving 2-chlorooxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, and often challenging, electrophile. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of 2-Chlorooxazoles in Stille Couplings

The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its tolerance for a wide variety of functional groups makes it particularly valuable in the synthesis of complex molecules.[2] However, the reactivity of the organic halide is a critical factor for success. In the hierarchy of halogen reactivity for palladium-catalyzed cross-coupling reactions, chlorides are notably less reactive than bromides and iodides.[3] This is due to the stronger carbon-chlorine bond, which makes the rate-limiting oxidative addition step of the catalytic cycle more challenging.[4]

2-Chlorooxazoles, as heteroaryl chlorides, present a specific set of challenges. Achieving efficient coupling requires carefully optimized conditions, with temperature being one of the most critical parameters. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive temperatures can cause catalyst decomposition, byproduct formation, or even degradation of the oxazole ring itself. This guide will provide you with the knowledge to navigate these challenges and successfully optimize the temperature for your Stille reactions of 2-chlorooxazoles.

Troubleshooting Guide

This section addresses common issues encountered during the Stille coupling of 2-chlorooxazoles, with a focus on temperature-related solutions.

Q1: My reaction is very slow or has stalled, with a significant amount of 2-chlorooxazole starting material remaining. What should I do?

Answer:

This is a classic symptom of insufficient activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond. Here’s a systematic approach to troubleshoot this issue:

  • Initial Temperature Increase: The most direct approach is to cautiously increase the reaction temperature. For many Stille couplings of aryl chlorides, temperatures in the range of 100-140 °C are often required.[5] If you started at a lower temperature (e.g., 80-90 °C), incrementally increase the temperature by 10-15 °C and monitor the reaction progress by TLC or LC-MS.

  • Catalyst and Ligand System: If increasing the temperature alone is not effective or leads to decomposition, re-evaluate your catalyst system. For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider switching to a more active catalyst system known for activating C-Cl bonds. Catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ are often highly effective.[6][7] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition.[6]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. High-boiling polar aprotic solvents like DMF, DMA, or NMP are often used for challenging couplings as they can facilitate the reaction at higher temperatures and can help to stabilize the polar transition state of the oxidative addition. Toluene and dioxane are also commonly used.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate slow reactions.[4] The rapid and efficient heating provided by a microwave reactor can often drive sluggish couplings to completion in minutes, compared to hours with conventional heating.[9] Typical temperatures for microwave-assisted Stille couplings can range from 110-150 °C.[5]

Q2: My reaction is producing a significant amount of homocoupled organostannane byproduct. How can I minimize this?

Answer:

Homocoupling of the organostannane is a common side reaction in Stille couplings.[10] While not always directly a temperature issue, it can be exacerbated by conditions that do not favor the desired cross-coupling pathway.

  • Optimize Temperature: A reaction temperature that is too low can lead to a slow transmetalation step, giving the organostannane more opportunity to homocouple. Conversely, excessively high temperatures can also sometimes promote this side reaction. A careful temperature screen is recommended to find the optimal balance.

  • Copper(I) Additives: The addition of a copper(I) salt, such as CuI, can have a profound effect on suppressing homocoupling and accelerating the desired cross-coupling.[11] This "copper effect" is thought to have a dual role: it can act as a scavenger for free phosphine ligands that can inhibit the reaction, and it can facilitate a more rapid transmetalation from tin to copper and then to palladium.[10] This acceleration of the productive catalytic cycle can outcompete the homocoupling pathway. The addition of CuI may also allow the reaction to proceed at a lower temperature.

  • Purity of Reagents: Ensure your organostannane reagent is pure. Impurities can sometimes promote homocoupling.

Q3: I am observing decomposition of my starting materials or product, and the reaction mixture is turning black. What is happening and how can I fix it?

Answer:

The formation of a black precipitate is often indicative of the formation of palladium black, which results from catalyst decomposition. This is typically caused by excessively high reaction temperatures.

  • Reduce the Temperature: This is the most critical first step. If you are running the reaction at a high temperature (e.g., >140 °C), try reducing it in 10-15 °C increments.

  • Ligand Selection: The choice of ligand is crucial for catalyst stability at elevated temperatures. The bulky biarylphosphine ligands mentioned earlier (e.g., XPhos) not only enhance reactivity but also provide greater thermal stability to the palladium center, preventing decomposition.[6]

  • Check for Oxygen: While Stille reactions are often tolerant of trace air, running the reaction under a strictly inert atmosphere (argon or nitrogen) can help prevent oxidative degradation of the catalyst, especially at higher temperatures. Ensure your solvent and reagents are properly degassed.

  • Reaction Time: Prolonged heating, even at a seemingly appropriate temperature, can lead to catalyst decomposition. Monitor the reaction closely and work it up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Stille reaction with this compound?

A1: A sensible starting point for a conventional heating setup would be in the range of 100-110 °C . Given the unreactive nature of the C-Cl bond, it is unlikely that the reaction will proceed efficiently at lower temperatures. If using a microwave reactor, a starting temperature of 120-130 °C is a reasonable initial parameter.

Q2: How does temperature influence the key steps of the Stille catalytic cycle for this compound?

A2: Temperature primarily affects the kinetics of the elementary steps in the catalytic cycle:

  • Oxidative Addition: This is often the rate-limiting step for aryl chlorides.[4] Higher temperatures provide the necessary energy to overcome the activation barrier for the insertion of the Pd(0) catalyst into the strong C-Cl bond.

  • Transmetalation: This step can also be temperature-dependent. In some cases, higher temperatures can accelerate a sluggish transmetalation.

  • Reductive Elimination: This final step to form the product is typically fast and less temperature-sensitive than oxidative addition.

Q3: Can I use a lower temperature if I use a more reactive organostannane?

A3: To some extent, yes. The nature of the organostannane's transferable group influences the rate of transmetalation. However, the primary hurdle with this compound is the initial oxidative addition step. While a more reactive organostannane might accelerate the overall catalytic turnover, you will likely still need a sufficiently high temperature to initiate the cycle by breaking the C-Cl bond.

Q4: Are there any specific side reactions for the oxazole ring itself that I should be aware of at high temperatures?

A4: Oxazole rings are generally robust, but under very harsh conditions (e.g., very high temperatures in the presence of strong acids or bases), ring-opening or decomposition pathways can become a concern. It is always good practice to perform a control experiment by heating the this compound starting material under the proposed reaction conditions (without the catalyst and organostannane) to check for its thermal stability.

Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Stille Coupling of 2-Chlorooxazoles
ParameterConventional HeatingMicrowave Irradiation
Catalyst System Pd₂(dba)₃ (2-5 mol%) / XPhos (4-10 mol%)Pd(OAc)₂ (2-5 mol%) / XPhos (4-10 mol%)
Organostannane 1.1 - 1.5 equivalents1.1 - 1.5 equivalents
Solvent Toluene, Dioxane, or DMF (degassed)Dioxane or DMF (degassed)
Additive CuI (10-20 mol%) (optional)None initially
Starting Temp. 110 °C130 °C
Reaction Time 12 - 24 hours15 - 45 minutes
Protocol 1: General Procedure for Temperature Screening (Conventional Heating)
  • To a flame-dried Schlenk tube under an argon atmosphere, add the this compound (1.0 equiv.), the organostannane (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Add anhydrous, degassed toluene (to make a ~0.1 M solution).

  • Set up three parallel reactions in a heating block at 100 °C, 110 °C, and 120 °C.

  • Monitor the reactions by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by LC-MS to determine the consumption of starting material and formation of the product.

  • Based on the results, the optimal temperature can be identified. If all reactions are slow, consider a higher temperature range or a different solvent.

Protocol 2: Microwave-Assisted Stille Coupling
  • In a microwave reaction vial, combine the this compound (1.0 equiv.), the organostannane (1.2 equiv.), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).

  • Add degassed dioxane (to make a ~0.2 M solution).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 130 °C with a hold time of 20 minutes.

  • After the reaction, cool the vial to room temperature and work up the reaction mixture. Analyze the crude product to determine the conversion. If the reaction is incomplete, increase the temperature or reaction time.

Visualizing the Process

Diagram 1: The Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(L)₂-Cl OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-SnBu₃ PdII_R Ar-Pd(II)(L)₂-R' Transmetalation->PdII_R Byproduct Cl-SnBu₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Product) RedElim->Product Reactants Ar-Cl + R'-SnBu₃

Caption: The catalytic cycle of the Stille reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Temp Increase Temperature (e.g., in 10-15°C increments) Start->Temp Check1 Reaction Improved? Temp->Check1 Success Reaction Optimized Check1->Success Yes Decomp Decomposition Observed? Check1->Decomp No Catalyst Switch to more active catalyst (e.g., Pd/XPhos) Check2 Reaction Improved? Catalyst->Check2 Microwave Use Microwave Irradiation Check2->Microwave No Check2->Success Yes Microwave->Success Decomp->Catalyst No ReduceTemp Reduce Temperature & Re-evaluate Ligand Decomp->ReduceTemp Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Ghosh, A. K., & Shurrush, K. A. (2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. ACS Omega, 5(28), 17577–17585. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Chemistry – A European Journal, 18(6), 1864-1870. [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477–3488. [Link]

  • Marion, N., & Nolan, S. P. (2015). Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides using a Pre-Milled Palladium Acetate and XPhos Catalyst System. The Buchwald Research Group. [Link]

  • Wang, J., Cheng, Y., Xiang, J., & Wu, A. (2019). Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. Synlett, 30(05), 743-747. [Link]

  • Sharma, P., & Kumar, A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1249. [Link]

  • Shaaban, S., & El-Sayed, W. M. (2019). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) -ones via Palladium-Catalyzed Intramolecular C−H Arylation. ResearchGate. [Link]

  • Al-dujaili, A. H., & Al-Masoudi, N. A. (2014). Microwave-Assisted Stille Reactions as a Powerful Tool for Building Polyheteroaryl Systems Bearing a (1H)-1,2,4-Triazole Moiety. Molecules, 19(9), 13746-13761. [Link]

  • Mdluli, S. B., Ramoroka, M., Yussuf, S. T., & Iwuoha, E. I. (2022). Stille Cross-Coupling Reaction: Early Years to the Current State of the Art. ResearchGate. [Link]

  • Roth, G. P., & Farina, V. (2010). Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. Tetrahedron Letters, 36(13), 2191-2194. [Link]

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides using a Pre-Milled Palladium Acetate and XPhos Catalyst System. (2015). The Buchwald Research Group. [Link]

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Technical Support Center: Synthesis and Stabilization of 2-Chlorooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chlorooxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and handling these versatile but often unstable heterocyclic intermediates. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2-chlorooxazole from 2-oxazolone using phosphorus oxychloride (POCl₃) is resulting in a low yield and a complex mixture of byproducts. What is going wrong?

A1: This is a frequent challenge stemming from the inherent reactivity of both the starting material and the product, as well as the harshness of the chlorinating agent. The primary culprits for low yields and byproduct formation are typically:

  • Decomposition at Elevated Temperatures: 2-Chlorooxazoles are often thermally labile. Prolonged heating or excessive temperatures during the reaction or workup can lead to decomposition.

  • Hydrolysis of the Product: The this compound product is highly susceptible to hydrolysis. Any exposure to water during the workup will rapidly convert it back to the starting 2-oxazolone, significantly reducing your isolated yield.[1]

  • Side Reactions with POCl₃: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that can promote side reactions, including the formation of dichlorinated byproducts.[2][3]

To mitigate these issues, it is crucial to maintain strict temperature control, ensure anhydrous conditions throughout the synthesis and workup, and carefully consider the reaction time.

Q2: I observe my desired this compound product by TLC or LC-MS, but I lose it during the aqueous workup. How can I effectively isolate the product?

A2: The loss of product during aqueous workup is a classic sign of the hydrolytic instability of the this compound. The key is to avoid water altogether. A non-aqueous workup is essential for preserving the integrity of your product.

A recommended approach involves:

  • Removal of Excess POCl₃: After the reaction is complete, excess POCl₃ should be removed under reduced pressure.

  • Quenching with a Non-Aqueous Base: The reaction mixture can be carefully quenched with a non-aqueous base, such as pyridine or triethylamine, at low temperatures to neutralize any remaining acidic species.

  • Filtration and Solvent Removal: The resulting salts can be filtered off, and the solvent removed in vacuo to yield the crude product.

Q3: What are some alternative, milder chlorinating agents I can use instead of POCl₃?

A3: If POCl₃ proves to be too harsh for your substrate, several milder chlorinating agents can be employed. These alternatives often require less drastic reaction conditions and can minimize byproduct formation. Some effective options include:

  • Sulfuryl Chloride (SO₂Cl₂): This reagent can be used for the chlorination of oxazolidinones to form dichloro derivatives, which can then be converted to the desired 2-oxazolone.[2]

  • N-Chlorosaccharin: This is an electrophilic chlorinating agent that is known for its high reactivity under mild conditions, making it suitable for sensitive substrates.[4]

  • Oxalyl Chloride or Thionyl Chloride with a Catalytic Amount of DMF: This combination forms the Vilsmeier reagent in situ, which can effectively chlorinate 2-oxazolones under milder conditions than POCl₃ alone.

The choice of reagent will depend on the specific substrate and its tolerance to different reaction conditions.

Troubleshooting Guides

Problem: Low Conversion of 2-Oxazolone to this compound
Potential Cause Troubleshooting Recommendation Scientific Rationale
Insufficient Reagent Activity Increase the reaction temperature cautiously, or add a catalytic amount of a tertiary amine base (e.g., triethylamine, pyridine).The chlorination of the lactam tautomer of the 2-oxazolone is often the rate-limiting step. Increasing the temperature provides the necessary activation energy, while a base can facilitate the formation of the more reactive Vilsmeier-Haack type reagent from POCl₃ and a suitable amide source (like DMF if used as a solvent or additive).
Short Reaction Time Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed.The conversion of the intermediate phosphate ester to the final chloro-derivative may be slow, especially at lower temperatures.
Poor Quality of POCl₃ Use freshly distilled or a new bottle of POCl₃.Phosphorus oxychloride can hydrolyze over time, reducing its efficacy as a chlorinating agent.
Problem: Formation of Dichlorinated or Other Byproducts
Potential Cause Troubleshooting Recommendation Scientific Rationale
Over-chlorination Reduce the amount of chlorinating agent and/or lower the reaction temperature.Excess chlorinating agent or high temperatures can lead to further chlorination of the oxazole ring.[2]
Ring Opening Employ milder chlorinating agents and maintain lower reaction temperatures.Harsh conditions can lead to the cleavage of the oxazole ring, resulting in a complex mixture of degradation products.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound using POCl₃

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Oxazolone (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • Anhydrous toluene or acetonitrile (as solvent, optional)

  • Anhydrous pyridine or triethylamine (for quenching)

  • Anhydrous diethyl ether or dichloromethane (for extraction/filtration)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a thermometer, and an inert gas inlet, add the 2-oxazolone.

  • Under a positive pressure of inert gas, add phosphorus oxychloride. If a solvent is used, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Dilute the residue with an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine or triethylamine to quench the reaction and neutralize any remaining acidic species.

  • Filter the resulting precipitate (pyridinium or triethylammonium salts) under an inert atmosphere.

  • Wash the filter cake with anhydrous solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Chromatography

Due to its instability, purification of this compound requires careful handling.

Materials:

  • Crude this compound

  • Neutralized silica gel or alumina

  • Anhydrous non-polar solvent (e.g., hexane, dichloromethane)

  • Anhydrous polar solvent (e.g., ethyl acetate)

Procedure:

  • Preparation of the Stationary Phase: Neutralize silica gel by preparing a slurry in a solvent system containing 1-2% triethylamine, then pack the column. Alternatively, use commercially available neutral alumina.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of anhydrous dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of anhydrous hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid thermal decomposition.

Visualizing the Process: Diagrams

Logical Flow for Troubleshooting this compound Synthesis

troubleshooting_flow start Low Yield of this compound check_conversion Check Conversion by TLC/LC-MS start->check_conversion workup Aqueous Workup? check_conversion->workup High Conversion byproducts Significant Byproducts? check_conversion->byproducts Low Conversion non_aqueous Implement Non-Aqueous Workup workup->non_aqueous Yes purification Purification Issues? workup->purification No non_aqueous->purification temp_control Optimize Temperature Control byproducts->temp_control reagent Consider Milder Chlorinating Agent temp_control->reagent reagent->purification neutral_chrom Use Neutralized Chromatography purification->neutral_chrom end Improved Yield and Purity neutral_chrom->end

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

Proposed Mechanism of 2-Oxazolone Chlorination with POCl₃

chlorination_mechanism oxazolone 2-Oxazolone lactim Lactim Tautomer oxazolone->lactim Tautomerization intermediate Phosphate Ester Intermediate lactim->intermediate + POCl₃ POCl3 POCl₃ product This compound intermediate->product + Cl⁻ (SN2) chloride Cl⁻ side_product HCl + PO₂Cl

Sources

Validation & Comparative

A Comparative Guide to 2-Chlorooxazole vs. 2-Bromooxazole Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Halooxazoles in Synthesis

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and hetero-biaryl structures that are prevalent in modern pharmaceuticals.[2] Consequently, the functionalization of a 2-halooxazole core via Suzuki coupling is a critical strategy for drug development professionals.

The choice of the halogen atom on the oxazole ring—typically bromine or chlorine—is a pivotal decision that profoundly influences the synthetic strategy. While historically 2-bromooxazoles have been favored for their higher reactivity, recent advancements in catalyst technology have rendered the more economical and readily available 2-chlorooxazoles as highly viable, and often preferable, substrates.[3][4] This guide provides an in-depth comparison of their reactivity profiles, supported by mechanistic insights and experimental data, to empower researchers to make informed decisions for their synthetic targets.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between 2-bromooxazoles and 2-chlorooxazoles in palladium-catalyzed cross-coupling is dictated by the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger (approx. 84 kcal/mol) than the C-Br bond (approx. 71 kcal/mol). This difference in bond dissociation energy directly impacts the rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the halo-oxazole to the palladium(0) catalyst.[5][6]

Breaking the stronger C-Cl bond requires a higher activation energy, necessitating more forcing reaction conditions, such as higher temperatures and, crucially, more sophisticated catalyst systems. In contrast, the weaker C-Br bond undergoes oxidative addition more readily, allowing for milder reaction conditions.[7]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_adduct R-Pd(II)(X)L_n pd0->oxidative_adduct Oxidative Addition (R-X) transmetalation_complex R-Pd(II)(R')L_n oxidative_adduct->transmetalation_complex Transmetalation (R'-B(OR)2) transmetalation_complex->pd0 Reductive Elimination (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical Oxidative Addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the 2-halooxazole. This is the stage where the difference between chlorine and bromine manifests most significantly.

Oxidative_Addition_Comparison cluster_br Lower Activation Energy cluster_cl Higher Activation Energy pd0_br Pd(0)L_n + 2-Bromooxazole ts_br [TS_Br]‡ pd0_br->ts_br pd0_cl Pd(0)L_n + 2-Chlorooxazole ts_cl [TS_Cl]‡ pd0_cl->ts_cl product_br Oxidative Adduct (Br) ts_br->product_br product_cl Oxidative Adduct (Cl) ts_cl->product_cl

Caption: Energy profile comparison for oxidative addition of 2-bromo- vs. This compound.

Comparative Performance: A Data-Driven Analysis

While 2-bromooxazoles are inherently more reactive, the development of highly active catalyst systems has bridged the reactivity gap, making 2-chlorooxazoles efficient coupling partners. The choice of ligand is paramount for the successful coupling of 2-chlorooxazoles. Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[3][9]

Halide SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-N-Boc-imidazoleArylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100Good-Excellent[10]
4-Aryl-2-chlorooxazoleArylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene10070-95[11]
3-ChloroindazoleArylboronic AcidXPhos PrecatalystK₃PO₄Dioxane/H₂O10091-99[12]
Aryl BromideArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100High[13]
Aryl ChlorideArylboronic AcidPd₂(dba)₃ / IMesCs₂CO₃Dioxane8096[9]
Note: Data for closely related N-heterocycles are included to illustrate the general principles and catalyst systems applicable to halooxazoles.

This data illustrates a clear trend: while bromides can be coupled effectively with standard catalysts like Pd(dppf)Cl₂, chlorides necessitate the use of specialized, electron-rich ligands like SPhos or NHCs (e.g., IMes) to achieve high yields.[9][10][11]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, validated methodologies for the Suzuki coupling of both 2-bromo- and 2-chlorooxazoles, highlighting the key differences in experimental setup.

Protocol 1: Suzuki Coupling of a 2-Bromooxazole Derivative (General Procedure)

This protocol employs a standard palladium catalyst suitable for the more reactive bromo-substrate.

Protocol_1 start Start combine Combine 2-Bromooxazole, Arylboronic Acid, and Base in a dry flask. start->combine purge Purge flask with Inert Gas (Ar or N₂) for 10-15 min. combine->purge add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) purge->add_catalyst add_solvent Add Anhydrous Solvent (e.g., Dioxane/H₂O) add_catalyst->add_solvent heat Heat reaction to 80-100 °C and stir. add_solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup Perform Aqueous Workup & Extraction. monitor->workup purify Purify by Column Chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling of a 2-bromooxazole.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-dried reaction vessel, add the 2-bromooxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.[10] The presence of water can be beneficial, often accelerating the transmetalation step.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxazole.

Protocol 2: Suzuki Coupling of a this compound Derivative (Advanced Procedure)

This protocol utilizes a more active Buchwald precatalyst and ligand, essential for activating the less reactive chloro-substrate.

Protocol_2 start Start combine Combine this compound, Arylboronic Acid, Base (K₃PO₄), Precatalyst, and Ligand. start->combine purge Evacuate and backfill with Inert Gas (x3). combine->purge add_solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) purge->add_solvent heat Heat reaction to 100-120 °C and stir. add_solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup Perform Aqueous Workup & Extraction. monitor->workup purify Purify by Column Chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling of a this compound.

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), a strong base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a precatalyst) to a dry reaction vessel.[12] The use of a strong, non-aqueous base like K₃PO₄ is often preferred for these systems.

  • Inert Atmosphere: If not using a glovebox, seal the vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to a higher temperature (typically 100-120 °C) and stir vigorously. The reaction progress should be monitored carefully by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedures as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between this compound and 2-bromooxazole is a strategic one, balancing reactivity with cost and availability.

  • Choose 2-Bromooxazoles when:

    • Working with sensitive substrates that cannot tolerate high temperatures.

    • Rapid reaction optimization is desired with standard, readily available catalysts.

    • The bromo-derivative is easily accessible and cost is not the primary driver.

  • Choose 2-Chlorooxazoles when:

    • Cost-effectiveness and atom economy are critical, especially for large-scale synthesis.

    • The corresponding bromo-analog is unstable or difficult to prepare.

    • Access to modern, highly active catalyst systems (e.g., Buchwald or NHC-based catalysts) is available.[3]

Ultimately, the expansion of the palladium-catalyzed cross-coupling toolbox has made both substrates powerful tools in the synthetic chemist's arsenal. By understanding the fundamental principles of their reactivity and selecting the appropriate catalytic system, researchers can efficiently construct complex oxazole-containing molecules for the advancement of drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(13), 2495–2498.
  • Semantic Scholar. (n.d.). Suzuki coupling of oxazoles.
  • ResearchGate. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
  • Barrett, K. T., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(12), 5554-5557.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Organic Chemistry Channel. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. University of Manchester Research Explorer.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805.
  • Reddy, V. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.
  • LibreTexts Chemistry. (n.d.). Oxidative Addition and Palladium Coupling.
  • Tan, Y., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Tetrahedron Letters, 55(30), 4165-4168.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Singh, A. K., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
  • BenchChem. (n.d.). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.

Sources

A Comparative Guide to 2-Chlorooxazole and 2-Chlorothiazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 2-chlorooxazoles and 2-chlorothiazoles stand out as versatile and highly valuable building blocks. Their utility in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, is well-documented. However, the choice between these two structurally similar scaffolds is often a critical decision point in a synthetic campaign, with significant implications for reaction efficiency, selectivity, and overall strategy. This guide provides an in-depth, objective comparison of 2-chlorooxazole and 2-chlorothiazole, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences and Synthetic Implications

FeatureThis compound2-ChlorothiazoleSynthetic Implication
Relative Reactivity in Cross-Coupling Generally more reactiveGenerally less reactiveOxazole may require milder conditions, while thiazole might necessitate more forcing conditions or specialized catalyst systems.
Nucleophilic Aromatic Substitution (SNAr) Highly facileFavorable, but can be slower than oxazoleBoth are good substrates, but oxazole's higher reactivity can be advantageous for reactions with weaker nucleophiles.
Stability More susceptible to hydrolysis, especially under basic conditionsGenerally more robust and stable to a wider range of reaction conditionsThiazole offers a wider process window, particularly in multi-step syntheses involving harsh reagents.
Coordination to Metal Catalysts Weaker coordinationStronger coordination through the sulfur atomThiazole's coordinating ability can sometimes lead to catalyst inhibition in cross-coupling reactions, requiring careful ligand selection.
Biological Significance of Core Scaffold Present in numerous natural products and bioactive molecules.A privileged scaffold in medicinal chemistry, found in many approved drugs.The choice may be influenced by the desired biological profile of the target molecule.

The Electronic Landscape: Understanding the Reactivity Dichotomy

The divergent reactivity of 2-chlorooxazoles and 2-chlorothiazoles stems from the fundamental electronic differences between the oxygen and sulfur atoms within the five-membered ring. Oxygen, being more electronegative than sulfur, imparts a greater degree of electron-withdrawing character to the oxazole ring. This heightened electrophilicity at the C2 position makes 2-chlorooxazoles generally more susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Conversely, the sulfur atom in the thiazole ring is more polarizable and can participate in d-orbital resonance, which can influence the electron distribution and reactivity of the ring in a more complex manner. While the C2 position is still activated for substitution, the overall electronic effect is often less pronounced than in the corresponding oxazole.

G cluster_oxazole This compound cluster_thiazole 2-Chlorothiazole Oxa_C2 C2 (δ+) Oxa_O O (δ-) Oxa_C2->Oxa_O Strong inductive effect Thia_C2 C2 (δ+) Oxa_C2->Thia_C2 Higher electrophilicity Oxa_N N Thia_S S (δ-) Thia_C2->Thia_S Weaker inductive effect, d-orbital participation Thia_N N

Caption: Electronic comparison of this compound and 2-chlorothiazole.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and both this compound and 2-chlorothiazole are competent substrates. However, their performance can vary significantly, necessitating different optimization strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In general, 2-chlorooxazoles exhibit higher reactivity in this transformation.

Representative Experimental Data:

EntryHeterocycleArylboronic AcidCatalyst SystemConditionsYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.)Toluene/H₂O, 80 °C, 4h~85
22-ChlorothiazolePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.)Toluene/H₂O, 100 °C, 12h~70
32-ChlorothiazolePhenylboronic acidPd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), K₃PO₄ (2 eq.)Dioxane, 100 °C, 8h~90

Note: Yields are approximate and can vary based on specific substrates and reaction scale. Data is compiled and extrapolated from literature sources.

Field-Proven Insights:

For 2-chlorooxazoles, standard Suzuki conditions often provide good to excellent yields. The higher reactivity of the C-Cl bond facilitates the oxidative addition step in the catalytic cycle. In contrast, 2-chlorothiazoles may require more forcing conditions (higher temperatures, longer reaction times) or the use of more sophisticated catalyst systems with electron-rich, bulky phosphine ligands like SPhos to achieve comparable efficiency. The potential for the thiazole sulfur to coordinate to the palladium center can sometimes hinder catalysis, a challenge that is often overcome by the use of appropriate ligands.

G cluster_reactivity Relative Rates Start Start Oxidative_Addition Oxidative_Addition Start->Oxidative_Addition Pd(0) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-Cl Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Start Ar-Ar' Oxa_OA Oxidative Addition (this compound) Faster Thia_OA Oxidative Addition (2-Chlorothiazole) Slower

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the faster oxidative addition for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, 2-chlorooxazoles are generally more reactive substrates.

Representative Experimental Data:

EntryHeterocycleAmineCatalyst SystemConditionsYield (%)
1This compoundMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq.)Toluene, 100 °C, 6h~92
22-ChlorothiazoleMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq.)Toluene, 110 °C, 16h~85
32-ChlorothiazoleMorpholineCuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2 eq.)DMSO, 120 °C, 24h~78

Note: Yields are approximate and can vary based on specific substrates and reaction scale. Data is compiled and extrapolated from literature sources.

Field-Proven Insights:

The amination of 2-chlorooxazoles can often be achieved with high efficiency using standard Buchwald-Hartwig conditions. For 2-chlorothiazoles, while palladium catalysis is effective, longer reaction times and slightly higher temperatures may be necessary. Interestingly, copper-catalyzed C-N coupling reactions can also be a viable, more economical alternative for 2-chlorothiazoles, although they may require higher temperatures and longer reaction times.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend observed in other cross-coupling reactions generally holds true here as well.

Representative Experimental Data:

EntryHeterocycleAlkyneCatalyst SystemConditionsYield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃NTHF, 60 °C, 8h~80
22-ChlorothiazolePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Et₃NDMF, 80 °C, 16h~75

Note: Yields are approximate and can vary based on specific substrates and reaction scale. Data is compiled and extrapolated from literature sources.

Field-Proven Insights:

While both substrates are amenable to Sonogashira coupling, 2-chlorooxazoles tend to react under milder conditions. For 2-chlorothiazoles, the use of a more polar solvent like DMF and higher temperatures can be beneficial to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNAr): A Realm of High Reactivity

Both this compound and 2-chlorothiazole are excellent substrates for nucleophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic ring and the good leaving group ability of the chloride.

Representative Experimental Data:

EntryHeterocycleNucleophileConditionsYield (%)
1This compoundSodium methoxideMethanol, rt, 1h>95
22-ChlorothiazoleSodium methoxideMethanol, 50 °C, 4h>90
3This compoundPiperidineEthanol, reflux, 2h~90
42-ChlorothiazolePiperidineEthanol, reflux, 6h~85

Note: Yields are approximate and can vary based on specific substrates and reaction scale. Data is compiled and extrapolated from literature sources.

Field-Proven Insights:

The higher electrophilicity of the C2 position in this compound makes it exceptionally reactive in SNAr reactions, often proceeding rapidly at room temperature with strong nucleophiles. 2-Chlorothiazole is also a very good substrate, but typically requires slightly more forcing conditions to achieve comparable reaction rates. This high reactivity makes SNAr a very attractive and often more atom-economical alternative to cross-coupling for the introduction of heteroatom nucleophiles.

G cluster_reactivity Relative Rates Start 2-Chloro-heterocycle + Nucleophile Meisenheimer Meisenheimer-like Intermediate/Transition State Start->Meisenheimer Nucleophilic Attack Product Substituted Heterocycle Meisenheimer->Product Chloride Elimination Oxa_Attack Nucleophilic Attack (this compound) Faster Thia_Attack Nucleophilic Attack (2-Chlorothiazole) Slower

Caption: Generalized SNAr mechanism highlighting the faster nucleophilic attack on this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of 2-Chlorothiazole

Materials:

  • 2-Chlorothiazole derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Remove the tube from the glovebox and add the 2-chlorothiazole derivative and anhydrous toluene under an argon atmosphere.

  • Add the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion: A Strategic Choice

The selection between this compound and 2-chlorothiazole is a strategic decision that should be guided by the specific demands of the synthetic route. This compound offers the advantage of higher reactivity, often leading to shorter reaction times and milder conditions in both cross-coupling and SNAr reactions. However, this comes at the cost of reduced stability, particularly towards basic hydrolysis.

2-Chlorothiazole, on the other hand, provides a more robust and stable scaffold, offering a wider window for subsequent chemical transformations. While it may require more vigorous conditions or specialized catalysts for cross-coupling reactions, its stability and the prevalence of the thiazole core in bioactive molecules make it an equally, if not more, popular choice in drug discovery programs.

Ultimately, a thorough understanding of the reactivity profiles and stability limitations of both these valuable building blocks will enable the synthetic chemist to design more efficient, robust, and successful synthetic strategies.

References

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495–2498. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. (2013). European Journal of Organic Chemistry, 2013(35), 7945-7953. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 2-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the synthesis and structural validation of 2-substituted oxazoles, a privileged scaffold in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies and the critical role of Nuclear Magnetic Resonance (NMR) spectroscopy in ensuring the structural integrity of these valuable compounds. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering a self-validating framework for your synthetic and analytical endeavors.

The Significance of the 2-Substituted Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the design of biologically active molecules. The ability to introduce a wide variety of substituents at the 2-position allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. From anti-inflammatory agents to anti-cancer drugs, the 2-substituted oxazole motif is a testament to the power of heterocyclic chemistry in modern drug discovery.

A Comparative Overview of Synthetic Strategies

The synthesis of 2-substituted oxazoles can be approached through several established methods, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups within the target molecule.

Synthetic MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Robinson-Gabriel Synthesis α-Acylamino ketonesStrong acids (e.g., H₂SO₄, PPA), dehydrating agentsReadily available starting materials, well-established.[1]Harsh reaction conditions can limit functional group tolerance.[1]
van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild reaction conditions, good functional group tolerance.[2][3]Stoichiometric use of TosMIC can be a drawback.[2]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClA classic method, useful for specific substitution patterns.Requires anhydrous conditions and the handling of cyanohydrins.
Bredereck Reaction α-Haloketones, AmidesHeatA straightforward method for the synthesis of 2,4-disubstituted oxazoles.Can require high temperatures.
Modern Catalytic Methods Varies (e.g., diazo compounds, nitriles)Transition metal catalysts (e.g., Rh, Cu)Often milder conditions and broader substrate scope.Catalyst cost and sensitivity can be a concern.

Mechanistic Insights: A Tale of Two Syntheses

To illustrate the chemical logic underpinning these transformations, let's examine the mechanisms of two of the most widely employed methods: the Robinson-Gabriel synthesis and the van Leusen reaction.

The Robinson-Gabriel Synthesis: A Cyclodehydration Cascade

The Robinson-Gabriel synthesis is a classic acid-catalyzed cyclodehydration of an α-acylamino ketone.[1] The reaction proceeds through a series of protonation, intramolecular cyclization, and dehydration steps to furnish the aromatic oxazole ring.

Robinson_Gabriel Start α-Acylamino Ketone Protonation Protonation of Carbonyl Start->Protonation H+ Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxazole 2-Substituted Oxazole Dehydration->Oxazole -H2O Van_Leusen Start Aldehyde + TosMIC Deprotonation Deprotonation of TosMIC Start->Deprotonation Base Addition Nucleophilic Addition to Aldehyde Deprotonation->Addition Cyclization 5-endo-dig Cyclization Addition->Cyclization Elimination Elimination of Toluenesulfinic Acid Cyclization->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole -TsH

Caption: The van Leusen reaction pathway.

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC. The resulting carbanion then adds to the aldehyde carbonyl. A subsequent intramolecular cyclization is followed by the elimination of toluenesulfinic acid to afford the oxazole. [2]This method's milder conditions make it compatible with a wider range of functional groups.

The Cornerstone of Validation: NMR Spectroscopy

Unambiguous structural confirmation is paramount in chemical synthesis. NMR spectroscopy stands as the most powerful and definitive tool for the characterization of organic molecules, including 2-substituted oxazoles. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

Characteristic ¹H and ¹³C NMR Chemical Shifts

The electronic environment of the oxazole ring gives rise to characteristic chemical shifts for its constituent protons and carbons. The following table provides a general guide to the expected chemical shift ranges for a 2-substituted oxazole.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C2 -~150-165Quaternary carbon, typically the most downfield carbon of the ring.
H4 ~7.5-8.0~120-130The chemical shift is influenced by the substituent at C5.
H5 ~7.0-7.5~135-145The chemical shift is influenced by the substituent at C4.
2-Substituent (α-protons) VariesVariesHighly dependent on the nature of the substituent.

Note: These are approximate ranges and can vary depending on the specific substituents and the solvent used.

A key diagnostic feature for distinguishing oxazoles from their isomeric imidazoles is the chemical shift of the C2 carbon and the one-bond C-H coupling constant for the C2-H proton (if present). In oxazoles, the C2 carbon resonates at a significantly lower field (around 150 ppm) compared to imidazoles (around 135 ppm). [4]

Advanced Validation: The Power of 2D NMR

While 1D NMR is often sufficient for simple structures, complex substitution patterns or the presence of isomers necessitates the use of two-dimensional (2D) NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. [5][6]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. [5][6]This is invaluable for establishing the connectivity of different fragments within the molecule, including the attachment of the substituent at the 2-position to the oxazole ring.

NMR_Validation cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Coupling Constants) HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlations, n=2,3) H1_NMR->HMBC Structure Unambiguous Structure of 2-Substituted Oxazole H1_NMR->Structure C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Structure HSQC->Structure HMBC->Structure

Sources

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of 2-Chlorooxazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-chlorooxazole moiety represents a valuable electrophilic warhead for forging covalent interactions with biological targets. Its reactivity, however, presents a significant analytical challenge. Characterizing the reaction products of this compound with biological nucleophiles is paramount to understanding its mechanism of action, target engagement, and potential off-target effects. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound reaction products, grounded in experimental data and established protocols.

The this compound Conundrum: Reactivity and Analytical Hurdles

This compound is an electrophilic heterocycle prone to nucleophilic aromatic substitution (SNAAr) reactions, primarily with soft nucleophiles like the thiol groups of cysteine and glutathione. This reactivity is the very reason for its utility in covalent drug design, but it also necessitates analytical methods that can handle a diverse mixture of starting material, reaction products, and potential degradation products. The primary analytical challenges include:

  • Diverse Polarity: The parent this compound is relatively nonpolar, while its reaction products with polar nucleophiles like glutathione are significantly more hydrophilic.

  • Reactive Intermediates: The reaction may proceed through short-lived, reactive intermediates that are difficult to detect and characterize.[1]

  • Isomeric Products: Reactions with complex nucleophiles can potentially yield multiple isomeric products.

  • Matrix Effects: Biological matrices can introduce significant ion suppression or enhancement, complicating quantification.

This guide will compare and contrast two primary LC-MS strategies to address these challenges: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Workhorse: Reversed-Phase LC-MS for Initial Screening

Reversed-phase liquid chromatography is the cornerstone of most small molecule analysis due to its robustness and broad applicability. For the analysis of this compound reactions, it serves as an excellent starting point.

Causality Behind the Choice:

RP-LC separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains hydrophobic compounds, while polar compounds elute earlier. This is advantageous for an initial assessment of the reaction mixture, as it provides a clear separation of the unreacted, hydrophobic this compound from the more polar reaction products.

A Self-Validating Protocol:

A robust RP-LC-MS method should be able to clearly resolve the starting material from its major adducts. The following protocol provides a validated starting point for the analysis of the reaction between this compound and a model nucleophile, glutathione (GSH).

Experimental Protocol 1: Reversed-Phase UPLC-MS/MS Analysis of this compound-GSH Adduct

1. Sample Preparation:

  • Reaction Mixture: Incubate 10 µM this compound with 100 µM glutathione in 100 mM phosphate buffer (pH 7.4) at 37°C for 1 hour.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This precipitates proteins and halts further reaction.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet precipitated material.

  • Dilution: Dilute the supernatant 1:10 with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to minimize solvent effects.

2. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor > Product (e.g., m/z 104 > 76 for [M+H]+)

    • GSH Adduct: Precursor > Product (e.g., m/z 375 > 246 for [M+H]+, corresponding to the loss of the pyroglutamate moiety)

Visualization of the RP-LC-MS Workflow:

RP_LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis Reaction Reaction Incubation (this compound + GSH) Quench Quenching (Acetonitrile) Reaction->Quench Centrifuge Centrifugation Quench->Centrifuge Dilute Dilution Centrifuge->Dilute UPLC Reversed-Phase UPLC (C18 Column) Dilute->UPLC Injection ESI Electrospray Ionization (ESI+) UPLC->ESI MS Tandem Mass Spectrometry (MRM) ESI->MS Data Data MS->Data Data Acquisition

Caption: Workflow for RP-LC-MS analysis of this compound-GSH reaction.

The Specialist: HILIC for Enhanced Retention of Polar Products

While RP-LC is excellent for initial screening, it often falls short in retaining and resolving highly polar reaction products, such as di-adducts or subsequent metabolites. This is where Hydrophilic Interaction Liquid Chromatography (HILIC) excels.

Causality Behind the Choice:

HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high organic content. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[1][2] This mechanism is ideal for retaining the highly polar glutathione adduct of this compound, providing better separation from other polar matrix components and potentially resolving isomers.

A Self-Validating Protocol:

A well-designed HILIC method will demonstrate significantly increased retention for the polar adducts compared to a reversed-phase method, leading to improved peak shape and sensitivity.

Experimental Protocol 2: HILIC-UPLC-MS/MS Analysis of this compound-GSH Adduct

1. Sample Preparation:

  • (Same as Experimental Protocol 1)

2. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-6 min: 95-50% B

    • 6-7 min: 50% B

    • 7-7.1 min: 50-95% B

    • 7.1-9 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • (Same as Experimental Protocol 1)

Visualization of the HILIC-LC-MS Workflow:

HILIC_LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis Reaction Reaction Incubation (this compound + GSH) Quench Quenching (Acetonitrile) Reaction->Quench Centrifuge Centrifugation Quench->Centrifuge Dilute Dilution Centrifuge->Dilute UPLC HILIC UPLC (Amide Column) Dilute->UPLC Injection ESI Electrospray Ionization (ESI+) UPLC->ESI MS Tandem Mass Spectrometry (MRM) ESI->MS Data Data MS->Data Data Acquisition

Caption: Workflow for HILIC-LC-MS analysis of this compound-GSH reaction.

Performance Comparison: RP-LC vs. HILIC

The choice between RP and HILIC depends on the specific analytical goal. The following table summarizes the expected performance of each technique for the analysis of a this compound reaction with glutathione.

ParameterReversed-Phase (C18)HILIC (Amide)Rationale
Retention of this compound StrongWeakThis compound is nonpolar and interacts strongly with the C18 stationary phase.
Retention of GSH Adduct Weak (early elution)StrongThe GSH adduct is highly polar and partitions into the aqueous layer on the HILIC stationary phase.
Separation of Reactant & Product ExcellentGoodThe large polarity difference leads to a wide separation in RP.
Resolution of Polar Byproducts PoorExcellentHILIC is superior for separating structurally similar polar compounds.
Sensitivity for GSH Adduct ModerateHighThe high organic mobile phase in HILIC enhances ESI efficiency for polar analytes.[2]
Robustness & Reproducibility HighModerateRP methods are generally more robust and less susceptible to matrix effects and equilibration issues.
Best Application Initial reaction screening, quantification of starting material.Characterization of polar products, metabolite identification, analysis of complex matrices.

Trustworthiness Through Mass Spectrometry: Confirming Product Identity

Beyond chromatographic separation, mass spectrometry provides the definitive identification of reaction products. For this compound adducts, specific fragmentation patterns serve as a self-validating system.

Fragmentation of the this compound-GSH Adduct:

The collision-induced dissociation (CID) of the protonated GSH adduct ([M+H]+ at m/z 375) yields characteristic fragment ions.

Fragmentation_Pathway cluster_fragments Characteristic Fragment Ions Parent [M+H]+ (m/z 375) 2-(Glutathionyl)-oxazole Frag1 m/z 246 Loss of pyroglutamate (-129 Da) Parent->Frag1 Frag2 m/z 175 Glutathione immonium ion Parent->Frag2 Frag3 m/z 147 Oxazole-cysteine fragment Parent->Frag3

Caption: Predicted fragmentation of the this compound-GSH adduct.

The neutral loss of 129 Da is a hallmark of glutathione conjugates, corresponding to the cleavage of the pyroglutamic acid moiety.[3][4][5] The presence of this and other specific fragments provides high confidence in the identification of the adduct. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the parent and fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) in the unreacted this compound will be absent in the reaction product, providing another layer of confirmation.[6]

Conclusion: An Integrated Approach for Comprehensive Analysis

Neither reversed-phase nor HILIC chromatography is a one-size-fits-all solution for the analysis of this compound reaction products. A comprehensive understanding requires an integrated approach:

  • Initial Screening with RP-LC-MS: Rapidly assess reaction conversion, quantify the consumption of the starting material, and obtain an initial profile of the major, more polar products.

  • In-depth Characterization with HILIC-LC-MS: Achieve better retention and resolution of highly polar adducts, separate potential isomers, and enhance sensitivity for trace-level products.

By understanding the causality behind the choice of each technique and employing self-validating mass spectrometric identification, researchers can confidently navigate the analytical complexities of this compound chemistry. This robust analytical foundation is critical for advancing our understanding of covalent drug action and developing safer, more effective therapeutics.

References

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Separation of Oxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Analysis of endogenous glutathione-adducts and their metabolites. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]

  • Investigating Methods of Detection of Glutathione Adducts. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). National Institutes of Health. Retrieved from [Link]

  • LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. (2019, January 1). ResearchGate. Retrieved from [Link]

  • A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. (2013, July 25). National Institutes of Health. Retrieved from [Link]

  • LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. (2019, January 1). National Institute of Justice. Retrieved from [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). LCGC International. Retrieved from [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Negative ion tandem mass spectrometry for the detection of glutathione conjugates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. (n.d.). ResearchGate. Retrieved from [Link]

  • Negative ion tandem mass spectrometry for the detection of glutathione conjugates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. (n.d.). ResearchGate. Retrieved from [Link]

  • Protein Damage by Reactive Electrophiles: Targets and Consequences. (n.d.). ACS Publications. Retrieved from [Link]

  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012, October 12). National Institutes of Health. Retrieved from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Combination of reversed phase liquid chromatography and zwitterion exchangereversed phasehydrophilic interaction mixedmode liquid chromatography coupled with mass spectrometry for the analysis of antibiotics and their impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). National Institutes of Health. Retrieved from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. Retrieved from [Link]

  • Stability indicating by LC-MS method. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. Retrieved from [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023, September 20). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

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A Researcher's Guide to Confirming Regioselectivity in 2,4-Disubstituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, celebrated for its diverse biological activities. Specifically, 2,4-disubstituted oxazoles represent a critical subclass, offering targeted functionalization for fine-tuning pharmacological profiles. However, their synthesis is frequently plagued by a significant challenge: the control of regioselectivity. The formation of undesired regioisomers, such as the 2,5-disubstituted variant, complicates purification, drastically reduces yields, and can lead to misleading biological data.[1]

This guide provides an in-depth comparison of common synthetic routes to 2,4-disubstituted oxazoles, with a core focus on the mechanistic factors governing regiochemical outcomes. Furthermore, it details the essential spectroscopic techniques required to unambiguously confirm the structure of the desired product, ensuring the integrity of your research.

The Regiochemical Challenge: A Mechanistic Overview

The formation of regioisomeric mixtures often arises when unsymmetrical starting materials are used in classical cyclization reactions.[1] The final arrangement of substituents on the oxazole ring is determined by which atoms form the C4-C5 bond versus the C5-O bond, a process influenced by steric hindrance, electronic effects of substituents, and the specific reaction conditions employed.

Comparative Analysis of Key Synthetic Routes

Choosing the appropriate synthetic strategy is paramount for maximizing the yield of the desired 2,4-disubstituted isomer. Below is a comparison of prevalent methods, highlighting their strengths and weaknesses concerning regioselectivity.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsRegioselectivity ControlAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃[2]Prone to mixtures if the acylamino ketone is unsymmetrical due to competing enolization pathways.[1]Well-established; readily available starting materials.[2][3]Harsh acidic conditions can limit functional group tolerance.[2]
van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)[4]Generally provides 5-substituted oxazoles. Adaptation for 4,5-disubstitution is possible.[5][6][7]Mild conditions, good functional group tolerance.[2]Primarily yields 5-substituted or 4,5-disubstituted products, not directly 2,4-disubstituted.
α-Diazoketone Method α-Diazoketones, AmidesBrønsted Acid (e.g., TfOH) or Copper(II) triflate[5][8]Excellent regioselectivity for 2,4-disubstitution. The amide provides the C2 substituent and the diazoketone backbone forms the C4 substituent.Mild, metal-free options available, broad substrate scope, and good to excellent yields.[8][9]Requires synthesis of potentially unstable α-diazoketones.
Amino Acid-Derived Synthesis α-Amino acidsTPP/Hexachloroethane for cyclodehydrationHigh regiocontrol. The amino acid side chain becomes the C4 substituent.[10]Utilizes readily available chiral building blocks.Multi-step sequence.[10]
Mechanistic Insight: The α-Diazoketone Advantage

The Brønsted acid-catalyzed reaction of α-diazoketones with amides offers a highly regioselective path to 2,4-disubstituted oxazoles.[5][8] The mechanism dictates a predictable outcome, making it a superior choice when regiochemical purity is critical.

Alpha_Diazoketone_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Diazoketone α-Diazoketone (R²-CO-CHN₂) Intermediate1 Key Intermediate (2-oxo-2-R²-ethyl triflate) Diazoketone->Intermediate1 + TfOH - N₂ Amide Amide (R¹-CONH₂) Intermediate2 Acyliminium Ion Amide->Intermediate2 + Intermediate1 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Product 2,4-Disubstituted Oxazole Dehydration->Product

Caption: Mechanism of the Brønsted acid-catalyzed synthesis of 2,4-disubstituted oxazoles.

The Confirmation Protocol: Unambiguous Structure Elucidation

Synthesizing the target molecule is only half the battle; rigorous proof of its regiochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments (COSY, HSQC, HMBC, NOESY) is required for a definitive assignment.

The Workflow for Spectroscopic Confirmation

Confirmation_Workflow Synthesis Synthesis & Purification NMR_Acq NMR_Acq Synthesis->NMR_Acq Data_Proc Data Processing & Analysis NMR_Acq->Data_Proc Assignment Assignment Data_Proc->Assignment Confirmation Confirmation Assignment->Confirmation XRay X-Ray Crystallography (Optional, Definitive) Confirmation->XRay If crystalline

Caption: Standard workflow for the confirmation of oxazole regioselectivity.

Step-by-Step NMR Analysis for Distinguishing 2,4- vs. 2,5-Isomers

Let's consider a hypothetical product, 2-phenyl-4-methyloxazole, and its potential isomer, 2-phenyl-5-methyloxazole. The key is to identify correlations to the lone proton on the oxazole ring (either H5 or H4).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[11]

  • ¹H NMR: Acquire a standard proton spectrum. The oxazole ring proton will appear as a singlet, typically in the δ 7-8.5 ppm region.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Oxazole ring carbons (C2, C4, C5) typically resonate between δ 120-160 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This will definitively link the oxazole proton signal to either the C4 or C5 carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for establishing regiochemistry. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[12]

    • For the 2,4-isomer (2-phenyl-4-methyloxazole):

      • Look for a correlation from the methyl protons (at C4) to the oxazole ring carbon C5 .

      • Crucially, look for a correlation from the lone oxazole proton (H5 ) to the carbon of the methyl group (C4 -CH₃) and to carbon C2 .

    • For the 2,5-isomer (2-phenyl-5-methyloxazole):

      • Look for a correlation from the methyl protons (at C5) to the oxazole ring carbon C4 .

      • The lone oxazole proton (H4 ) would show correlations to the methyl carbon (C5 -CH₃) and to carbon C2 .

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other.

    • For the 2,4-isomer: An NOE may be observed between the protons of the C4-substituent and the H5 proton, confirming their proximity.

    • For the 2,5-isomer: An NOE would be expected between the H4 proton and the protons of the C5-substituent.

Interpreting Key Spectroscopic Data

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is often the most decisive. The ³JCH coupling (three-bond correlation) between the substituent's protons and the adjacent, unsubstituted carbon on the oxazole ring provides irrefutable evidence of the substitution pattern.

Example HMBC Correlations for Confirmation:

IsomerKey Protons ObservedKey Carbon Correlations (²JCH or ³JCH)Conclusion
2,4-Disubstituted Protons of C4-substituentC5 , C4, C2The correlation to C5 from the C4-substituent protons confirms the 2,4-substitution pattern.
Oxazole H5C4, C2The correlation from H5 to C4 confirms its position adjacent to the substituent.
2,5-Disubstituted Protons of C5-substituentC4 , C5, C2The correlation to C4 from the C5-substituent protons would confirm a 2,5-pattern.
Oxazole H4C5, C2The correlation from H4 to C5 confirms its position adjacent to the substituent.

In cases where NMR data is ambiguous or for absolute structural proof of a novel compound, single-crystal X-ray diffraction provides the ultimate confirmation of regiochemistry.

By carefully selecting a regioselective synthetic route and performing rigorous, multi-technique NMR analysis, researchers can confidently assign the structure of their 2,4-disubstituted oxazoles, ensuring the reliability and validity of their subsequent chemical and biological studies.

References

  • BenchChem Technical Support Center. Regioselective Oxazole Synthesis.
  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-8. [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Link]

  • ResearchGate. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

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  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

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A Comparative Guide to the X-ray Crystallography of 2-Chlorooxazole Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a chlorine atom at the 2-position creates a versatile synthetic handle and modulates the electronic properties of the ring, making 2-chlorooxazole derivatives particularly valuable intermediates in drug discovery.[1] However, harnessing their full potential requires an unambiguous understanding of their three-dimensional structure, for which single-crystal X-ray crystallography remains the definitive method.[2]

This guide provides a comprehensive comparison of methodologies for the synthesis, crystallization, and structural analysis of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles that govern experimental choices, offering field-proven insights to guide your research and accelerate the development of novel therapeutics.

The Strategic Synthesis of a Versatile Precursor: 4-Bromomethyl-2-chlorooxazole

The utility of a crystallographic study begins with the synthesis of high-purity material. For the this compound class, a particularly effective strategy involves the creation of a multi-functional building block that allows for subsequent diversification. The synthesis of 4-bromomethyl-2-chlorooxazole is an excellent case study, providing two distinct reactive sites for cross-coupling reactions.[3]

Experimental Protocol: Synthesis of 4-Bromomethyl-2-chlorooxazole

This protocol is adapted from methodologies designed for creating versatile oxazole cross-coupling units.[3]

Objective: To synthesize a key this compound intermediate suitable for crystallization studies and further chemical modification.

Materials:

  • Serine methyl ester hydrochloride

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Phosphorus pentachloride (PCl₅)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Dichloromethane (DCM)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Oxazole Ring Formation:

    • Dissolve serine methyl ester hydrochloride in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (TFAA) followed by pyridine. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction forward.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Add phosphorus pentachloride (PCl₅) in portions. PCl₅ is a powerful dehydrating and chlorinating agent that facilitates the cyclization and chlorination at the C2 position.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction and carefully quench by pouring it onto ice, followed by neutralization with saturated NaHCO₃ solution.

    • Extract the product with DCM, dry the organic layer with MgSO₄, and concentrate under reduced pressure.

  • Benzylic Bromination:

    • Dissolve the crude 2-chloro-4-methyloxazole in carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS), a reagent for selective allylic and benzylic bromination.

    • Add a catalytic amount of Azobisisobutyronitrile (AIBN), a radical initiator.

    • Heat the mixture to reflux for 6 hours, monitoring by TLC.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-bromomethyl-2-chlorooxazole.

This synthetic approach is advantageous because it builds the core structure with the critical 2-chloro substituent in place and then introduces a secondary reactive handle (the bromomethyl group). This allows for selective palladium-catalyzed cross-coupling reactions, enabling the creation of a diverse library of 2,4-disubstituted oxazoles for further study.[3]

The Art and Science of Crystallization: Obtaining Diffraction-Quality Crystals

The most significant bottleneck in any crystallographic study is obtaining a single, well-ordered crystal.[4] For small organic molecules like this compound derivatives, several techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.

Comparative Analysis of Crystallization Techniques
TechniquePrinciple & RationaleBest Suited ForKey Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation. The solvent is allowed to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation, which induces nucleation and crystal growth.Thermally stable, non-volatile compounds. Good for initial screening.Solvent choice is paramount; it must have moderate volatility and the compound should have moderate solubility. The container should be covered but not airtight to control the evaporation rate.[2]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystallization.Small quantities of material (mg scale). Excellent for screening multiple solvent/anti-solvent systems.Requires a binary system where the compound is soluble in the primary solvent and insoluble in the anti-solvent, and the two solvents are miscible.
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs slowly at the interface as the solvents diffuse into one another.Compounds that are sensitive to temperature changes or air.Requires careful selection of two solvents with different densities to allow for layering. The setup must remain undisturbed.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Compounds that exhibit a significant change in solubility with temperature.The cooling rate must be slow and controlled to prevent the formation of many small crystals or an amorphous precipitate.

Expert Insight: For halogenated compounds like 2-chlorooxazoles, solvents such as acetone, acetonitrile, ethyl acetate, or mixtures with hexanes are often good starting points. The presence of the halogen can influence intermolecular interactions, including halogen bonding, which can be exploited for crystal engineering.[5] In a recent study on halogen bonding in oxazole derivatives, 19 suitable crystals were obtained from 28 combinations using various crystallization techniques, highlighting the importance of screening.[5]

The Workflow of Structural Determination: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its molecular structure can be determined. The process follows a well-defined workflow, from data collection to structural refinement.

Diagram: From Synthesis to Structure

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of This compound Derivative Purification Column Chromatography & Purity Check (NMR, MS) Synthesis->Purification Crystallization Crystallization Screening (e.g., Slow Evaporation) Purification->Crystallization Crystal_Selection Selection of a Single, High-Quality Crystal Crystallization->Crystal_Selection Data_Collection Mount Crystal & Collect Diffraction Data Crystal_Selection->Data_Collection Structure_Solution Solve Structure (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Validation Validate & Generate CIF Report Refinement->Validation Final_Structure 3D Molecular Structure (Bond Lengths, Angles) Validation->Final_Structure

Caption: Workflow from synthesis to final 3D structure determination.

Detailed Protocol for X-ray Diffraction Analysis
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a loop (e.g., a MiTeGen mount) which is then placed on a goniometer head.

  • Data Collection: The mounted crystal is placed in the cold stream (usually 100 K) of an X-ray diffractometer to minimize thermal motion. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

  • Data Reduction: The collected raw data frames are integrated to determine the intensities and positions of the diffraction spots. These are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a unique set of reflection data.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation and Reporting: The final structure is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). The complete structural information is compiled into a Crystallographic Information File (CIF).[2]

Comparative Analysis of Halogenated Oxazole Crystal Structures

While a comprehensive database for this compound derivatives is still emerging, we can gain significant insights by comparing the crystallographic data of related halogenated heterocyclic compounds. The introduction of different halogens and substituents dramatically influences crystal packing through effects like hydrogen and halogen bonding.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)R1Ref.
(1) 2-(3-Bromophenyl)-N-phenylbenzimidazoleC₁₉H₁₃BrN₂MonoclinicP2₁/c8.616610.126217.693898.2010.0271[6]
(2) 2-(3-Iodophenyl)-N-phenylbenzimidazoleC₁₉H₁₃IN₂MonoclinicP2₁/c8.470810.091318.245298.6220.0210[6]
(3) 2,5-Diphenyloxazole (PPO)C₁₅H₁₁NOOrthorhombicPca2₁17.9745.37811.516900.043[7]

Analysis and Interpretation:

  • Isostructurality: Compounds (1) and (2) are isostructural, meaning they have the same crystal packing arrangement despite the change from bromine to iodine.[6] This is often observed when the steric and electronic differences between substituents are not large enough to favor a completely different packing motif.

  • Influence of Halogen: In the benzimidazole examples, the halogen atom participates in key intermolecular interactions (halogen···nitrogen and C-H···π contacts) that define the crystal lattice.[6] The strength of these interactions can vary down the halogen group, subtly altering unit cell dimensions.

  • Packing Without Strong Halogen Bonds: In the case of 2,5-diphenyloxazole (PPO), which lacks a halogen, the crystal packing is dictated primarily by π-π stacking and C-H···π interactions. The absence of a strong directive group like a halogen can lead to different, sometimes less dense, packing arrangements.

For a novel this compound derivative, a crystallographer would analyze these same parameters. The chlorine atom's ability to act as a halogen bond donor or a weak hydrogen bond acceptor would be a primary focus in understanding its supramolecular assembly. Comparing a new structure to those in the Cambridge Structural Database (CSD) is a critical step in identifying common packing motifs or novel interactions.[8]

Conclusion

The crystallographic analysis of this compound derivatives is a powerful tool for rational drug design. It provides precise 3D structural information that is unattainable by other methods, enabling a deep understanding of structure-activity relationships. This guide has outlined a logical and scientifically robust pathway, from the strategic synthesis of versatile precursors to the detailed protocols for crystallization and X-ray diffraction. By understanding the causality behind each experimental choice—be it the selection of a brominating agent or the screening of crystallization conditions—researchers can navigate the challenges of structural chemistry more effectively. The comparative analysis of related structures underscores the subtle yet significant influence of substituents on crystal packing, providing a framework for predicting and interpreting the solid-state behavior of novel this compound derivatives.

References

  • Jurczak, J., et al. (2024). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm. Available at: [Link]

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  • Mehariya, K. R., et al. (2016).
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  • University of Manchester. CCDC 1415299: Experimental Crystal Structure Determination. Available at: [Link]

  • S. Thamotharan, et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E. Available at: [Link]

  • University of Groningen. CCDC 2204975: Experimental Crystal Structure Determination. Available at: [Link]

  • PubChem. 2-Chloro-5-phenyl-1,3-oxazole. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

  • Stanway, S. J., et al. (2009). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Tetrahedron.
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A Senior Application Scientist's Guide to Elucidating 2-Chlorooxazole Reaction Intermediates with Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the oxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous bioactive compounds. 2-Chlorooxazole, in particular, serves as a versatile and highly valuable building block for constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[1] However, the efficiency and outcome of these syntheses are dictated by a fleeting world of reaction intermediates and high-energy transition states. Direct experimental observation of these species is often challenging, if not impossible.

This is where computational chemistry provides an indispensable lens.[2] By leveraging quantum chemical calculations, we can map out entire reaction pathways, characterize the geometry and stability of transient intermediates, and identify rate-determining steps. This guide provides a comparative overview of computational methodologies and a practical workflow for investigating the reaction intermediates of this compound, empowering you to rationalize experimental observations and intelligently design more efficient synthetic routes.

The Chemist's Computational Toolkit: A Comparison of Methods

The accuracy of any computational study is fundamentally tied to the chosen theoretical method. The goal is to solve the Schrödinger equation for a given molecular system, but exact solutions are only possible for the simplest cases. Thus, we rely on a hierarchy of approximations, each offering a different balance of accuracy and computational expense.[3] For studying organic reaction mechanisms, the following methods are most relevant.

Density Functional Theory (DFT): The Versatile Workhorse DFT has become the most widely used method in computational chemistry for its remarkable balance of cost and accuracy.[2][4][5] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock exchange with DFT exchange. B3LYP is a popular, robust choice for a wide range of organic systems.

  • Range-Separated Functionals (e.g., ωB97X-D, M06-2X): These functionals are often superior for describing non-covalent interactions, thermochemistry, and reaction barrier heights, making them excellent choices for mechanistic studies.[6] The M06-2X functional, for instance, has shown strong performance for main-group thermochemistry and kinetics.

Ab Initio Methods: The Gold Standard The term ab initio ("from the beginning") refers to methods derived directly from theoretical principles without the use of experimental data in their formulation.

  • Møller-Plesset Perturbation Theory (MP2): As one of the simplest methods to include electron correlation, MP2 offers a significant improvement over the Hartree-Fock (HF) mean-field approximation and is a good choice for refining energies.[3]

  • Coupled Cluster (CCSD(T)): Often called the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate results. However, its computational cost scales very steeply with the size of the system, restricting its use to smaller molecules or as a benchmark tool for validating the accuracy of less expensive methods like DFT.[3]

Table 1: Comparison of Common Quantum Chemical Methods
MethodRelative CostTypical AccuracyPrimary Application in Mechanistic Studies
DFT (e.g., B3LYP, M06-2X) Low - ModerateGood - ExcellentGeometry optimizations, frequency calculations, transition state searches, reaction path following.
MP2 Moderate - HighVery GoodSingle-point energy refinement on DFT-optimized geometries, benchmarking.
CCSD(T) Very HighExcellent (Gold Standard)High-accuracy energy benchmarking for small model systems.
Semi-empirical (e.g., PM7) Very LowApproximateInitial screening of many possible reaction pathways; very large systems.

The Essential Role of the Basis Set

Parallel to selecting a method, one must choose a basis set—a set of mathematical functions used to construct the molecular orbitals.[7][8] The size and flexibility of the basis set directly impact the quality of the calculation.

Pople Style Basis Sets (e.g., 6-31G*, 6-311+G(d,p)) These are widely used and offer a flexible range of options. The nomenclature describes their composition:

  • 6-31G: A split-valence basis set, using one function for core orbitals and two for valence orbitals.[9]

  • Polarization Functions (* or (d,p)): These add functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen), allowing orbitals to change shape and adapt to the molecular environment. This is critical for accurately describing bonding, especially in strained or halogenated systems.[10]

  • Diffuse Functions (+): These are spatially extended functions that are crucial for describing systems with diffuse electron density, such as anions or molecules with lone pairs, making them important for intermediates involving the chlorine atom in this compound.

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions. While more computationally demanding, they are the preferred choice for high-accuracy calculations.

Scientist's Insight: For studying reactions of this compound, a Pople-style basis set like 6-311+G(d,p) offers a robust starting point, providing the necessary polarization and diffuse functions to accurately model the chlorine atom and potential anionic intermediates without excessive computational cost.

A Validated Workflow for Mechanistic Investigation

A reliable computational study follows a structured, self-validating protocol. Each step builds upon the last, with verification checks to ensure the chemical and physical relevance of the results.

G cluster_start Initial Setup cluster_main Core Calculation Loop cluster_end Analysis A 1. Build Reactant Structures (3D) B 2. Geometry Optimization (e.g., DFT/6-311+G(d,p)) A->B Initial Guess C 3. Frequency Calculation B->C Optimized Structure D 4. Locate Transition State (TS) (e.g., STQN method) C->D Verified Reactant/Product (Zero Imaginary Frequencies) C->D E 5. TS Frequency Calculation D->E Putative TS Structure F 6. IRC Calculation E->F Verified TS (One Imaginary Frequency) E->F F->C Confirms Connection to Reactant & Product G 7. Analyze Energy Profile (Identify Rate-Determining Step) F->G Full Reaction Pathway H 8. Characterize Intermediates (Orbitals, Charges) G->H

Computational workflow for elucidating a reaction mechanism.
Experimental Protocol: Step-by-Step Methodology
  • Structure Preparation: Using a molecular editor (e.g., Avogadro), build 3D structures of the reactants (this compound and the coupling partner) and a reasonable guess for the product(s).

  • Reactant/Product Optimization:

    • Action: Perform a geometry optimization on all reactants and products. A method like M06-2X with the 6-311+G(d,p) basis set is a strong choice.

    • Causality: This step finds the lowest energy conformation (the most stable structure) for each molecule on the potential energy surface.

  • Frequency Verification:

    • Action: Run a frequency calculation on each optimized structure using the same level of theory.

    • Trustworthiness: A true minimum energy structure will have zero imaginary frequencies. The output also provides crucial thermochemical data like Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy (G), which are essential for accurate energy profiles.

  • Transition State (TS) Search:

    • Action: Use a TS search algorithm (e.g., Berny optimization with Opt=TS, or a synchronous transit-guided quasi-Newton method) starting from a guess structure that lies between the reactant and product of a given elementary step.

    • Causality: This is the most challenging step. The goal is to locate a first-order saddle point on the potential energy surface, which represents the highest energy barrier for that reaction step.[11]

  • TS Verification:

    • Action: Perform a frequency calculation on the optimized TS structure.

    • Trustworthiness: A valid transition state must have exactly one imaginary frequency. Visualizing this vibrational mode confirms that it corresponds to the atomic motion along the desired reaction coordinate (i.e., the breaking and forming of the correct bonds).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Run an IRC calculation starting from the verified TS.

    • Trustworthiness: This calculation maps the minimum energy path downhill from the TS.[4] It serves as the ultimate validation, proving that the located transition state correctly connects the intended reactant and product.

Case Study: Hypothetical Suzuki Coupling of this compound

Let's consider a hypothetical Suzuki coupling reaction between this compound and phenylboronic acid. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination. Computational chemistry can provide the relative energies for each intermediate (Int) and transition state (TS) along this pathway.

G R Reactants (this compound + ArB(OH)2) TS1 TS1 (Ox. Add.) Int1 Int1 TS1->Int1 TS2 TS2 (Transmetalation) Int1->TS2 ΔG‡ = 24.0 Int2 Int2 TS2->Int2 TS3 TS3 (Red. Elim.) Int2->TS3 P Products (2-Phenyl-oxazole) TS3->P path path->TS1 ΔG‡ = 21.5 Yaxis Relative Gibbs Free Energy (kcal/mol) Xaxis Reaction Coordinate origin origin origin->Yaxis origin->Xaxis

Hypothetical Gibbs Free Energy profile for a Suzuki coupling reaction.
Table 2: Calculated Relative Energies for the Hypothetical Suzuki Coupling

(Calculated at the M06-2X/6-311+G(d,p) level of theory, energies in kcal/mol relative to reactants)

SpeciesDescriptionRelative Energy (ΔE + ZPVE)Relative Enthalpy (ΔH)Relative Gibbs Free Energy (ΔG)
Reactants This compound + PhB(OH)₂0.00.00.0
TS1 Oxidative Addition TS+19.8+19.5+21.5
Int1 Oxidative Addition Product+5.3+5.1+7.2
TS2 Transmetalation TS+22.1+21.8+24.0
Int2 Transmetalation Product-2.5-2.8-0.5
TS3 Reductive Elimination TS+14.7+14.5+16.8
Products 2-Phenyl-oxazole + ...-25.6-25.9-23.1

Interpretation and Insights:

  • Overall Reaction: The reaction is highly exergonic (ΔG = -23.1 kcal/mol), indicating that the formation of the product is thermodynamically very favorable.

  • Rate-Determining Step: The highest energy barrier along the entire reaction coordinate is TS2 , with an activation free energy (ΔG‡) of 24.0 kcal/mol relative to the reactants. This corresponds to the transmetalation step, identifying it as the rate-determining step of the overall reaction.

  • Actionable Intelligence: Knowing that transmetalation is the bottleneck provides a clear target for experimental optimization. A chemist might explore different ligands on the palladium catalyst or different base additives specifically to lower the energy of TS2, thereby accelerating the entire reaction.

By providing a detailed, atomistic view of the reaction landscape, quantum chemical calculations transform our understanding from a simple "A -> B" schematic to a dynamic and quantitative map of molecular transformation. This approach not only explains what happens in a reaction but why it happens, offering a predictive framework to guide future research and accelerate the development of novel therapeutics.

References

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A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis for Drug Discovery

In the landscape of medicinal chemistry and drug development, oxazole and thiazole scaffolds are foundational pillars, forming the core of numerous pharmacologically active agents.[1][2][3][4][5] Their structural similarity, differing only by the heteroatom at the 1-position—oxygen in oxazoles and sulfur in thiazoles—belies significant differences in their electronic properties and, consequently, their spectroscopic signatures. For researchers navigating the synthesis and characterization of novel therapeutics, a deep understanding of these differences is not merely academic; it is a critical tool for structural elucidation, purity assessment, and reaction monitoring.

This guide provides an in-depth spectroscopic comparison of oxazole and thiazole derivatives, drawing upon experimental data to illuminate the causal relationships between molecular structure and spectral output. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering field-proven insights to guide your experimental choices and data interpretation.

The Decisive Influence of the Heteroatom: Oxygen vs. Sulfur

The fundamental differences in the spectroscopic characteristics of oxazoles and thiazoles stem from the distinct properties of oxygen and sulfur. Oxygen is more electronegative than sulfur, leading to a greater polarization of the ring system in oxazoles. Conversely, sulfur's ability to participate in d-orbital resonance contributes to a greater π-electron delocalization in the thiazole ring, often described as having a more pronounced aromatic character.[3][6] These intrinsic electronic distinctions are the primary drivers of the spectral variations we observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) in oxazole and thiazole rings are highly sensitive to the electronic environment shaped by the resident heteroatom.

¹H NMR Spectroscopy

In general, the protons attached to the heterocyclic ring of thiazoles tend to resonate at a slightly lower field (higher ppm) compared to their oxazole counterparts. This is a direct consequence of the greater aromatic character and associated ring current in the thiazole system.[3]

Key Observational Insights:

  • H2 Proton: The proton at the C2 position is typically the most deshielded in both ring systems due to its proximity to two heteroatoms.

  • H4 and H5 Protons: The chemical shifts of the protons at C4 and C5 are influenced by the nature of the heteroatom and any substituents on the ring. In thiazoles, these protons often exhibit chemical shifts between 7.27 and 8.77 ppm, confirming the aromatic nature of the ring.[3]

¹³C NMR Spectroscopy

The differences in electronegativity between oxygen and sulfur are starkly reflected in the ¹³C NMR spectra. The carbon atoms in the oxazole ring, particularly C2 and C5, are generally more deshielded (appear at a higher ppm) than the corresponding carbons in a thiazole ring.[7]

Carbon PositionTypical ¹³C Chemical Shift Range (ppm) - Oxazole DerivativesTypical ¹³C Chemical Shift Range (ppm) - Thiazole DerivativesCausality
C2 ~150-165~145-175[8][9]The high electronegativity of oxygen in oxazole strongly deshields C2. In thiazoles, the precise shift is highly dependent on substitution.
C4 ~120-140~115-150[8][9]Influenced by both the primary heteroatom and the nitrogen atom.
C5 ~100-125~105-145[8]The oxygen in oxazole leads to a more shielded C5 compared to the C2 and C4 positions. In thiazoles, the sulfur's d-orbital participation influences the electron density differently.

Note: These are general ranges and can vary significantly based on the specific substituents attached to the heterocyclic ring.

A direct comparison of the parent heterocycles illustrates this trend:

CompoundC2 (ppm)C4 (ppm)C5 (ppm)
Oxazole 150.6125.5108.7
Thiazole 152.9143.7119.0

Data adapted from comparative studies.[7]

Vibrational Spectroscopy (FT-IR): Probing Bond Strengths

FT-IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. The substitution of oxygen with sulfur leads to predictable shifts in the vibrational frequencies of the heterocyclic ring.

Characteristic Vibrational Modes:

Vibrational ModeOxazole Derivatives (cm⁻¹)Thiazole Derivatives (cm⁻¹)Mechanistic Insight
C=N Stretch ~1650-1550~1630-1500The C=N bond vibration is a characteristic feature of both rings.
Ring Stretching Multiple bands in the 1500-1300 regionMultiple bands in the 1500-1300 regionThese complex vibrations are often referred to as "skeletal" vibrations and are characteristic of the entire heterocyclic system. Thiazoles may show bands at slightly lower frequencies due to the heavier sulfur atom.[10]
C-O-C Stretch ~1100-1020N/AA key diagnostic peak for the oxazole ring, representing the ether-like linkage.
C-S Stretch N/A~800-600The C-S stretching vibration in thiazoles is typically weaker and appears at a lower wavenumber compared to the C-O-C stretch in oxazoles.
C-H Stretching ~3150-3100~3150-3100Aromatic C-H stretching vibrations are observed for both heterocycles in this region.[11]

The presence of a distinct C-O-C stretching band is a strong piece of evidence for the formation of an oxazole ring, while its absence and the potential appearance of a weaker C-S band can suggest a thiazole structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The greater π-electron delocalization in thiazoles generally leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) compared to structurally analogous oxazoles.[12]

For instance, a comparative study on specific derivative compounds showed the oxazole derivative having a λmax at 275 nm, while the corresponding thiazole derivative exhibited a λmax at 298 nm.[12] This redshift in the thiazole derivative is attributed to the formation of a more extended conjugated system.[12]

The absorption properties of both oxazole and thiazole derivatives are highly sensitive to substituents and the solvent used, with many derivatives showing absorption in the visible region, making them useful as dyes.[13][14]

Mass Spectrometry (MS): Deciphering Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering crucial clues about its structure. The fragmentation patterns of oxazoles and thiazoles are influenced by the stability of the heterocyclic ring and the nature of the heteroatom.

Common Fragmentation Pathways for Oxazoles: The electron impact induced fragmentation of the parent oxazole is characterized by the loss of H•, HCN, CO, and H₂CN•.[15] A key fragmentation pathway involves the initial loss of CO, followed by the expulsion of HCN.[15]

Common Fragmentation Pathways for Thiazoles: Thiazole rings are generally more stable to electron impact than oxazole rings. Fragmentation often begins with the cleavage of substituents on the ring. The pyrimidine rings are more stable than the thiazole rings during the fragmentation process in fused systems.[16] The presence of sulfur can be identified by the characteristic M+2 isotopic peak due to the natural abundance of ³⁴S.[16]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following provides a general framework for the analysis of oxazole and thiazole derivatives.

General Sample Preparation:
  • Compound Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved by recrystallization or chromatography.

  • Solvent Selection: Choose a deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound and does not have signals that overlap with key analyte peaks. For UV-Vis, use a spectroscopic grade solvent (e.g., ethanol, acetonitrile) that is transparent in the wavelength range of interest.[13]

¹H and ¹³C NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Use a spectral width appropriate for aromatic compounds (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a spectral width of approximately 0-220 ppm.

    • Process and reference the spectrum similarly to the ¹H spectrum.

FT-IR Spectroscopy Protocol:
  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade KBr powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, data is collected in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol:
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at λmax.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (EI-MS) Protocol:
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a solution.

  • Ionization: Ionize the sample using electron impact (typically at 70 eV).

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. Look for the M+2 peak as an indicator for sulfur-containing compounds.

Visualizing the Concepts

To further clarify the relationships discussed, the following diagrams illustrate the core structures and a generalized experimental workflow.

Caption: Core structures of Oxazole and Thiazole rings.

General Spectroscopic Analysis Workflow start Synthesized Derivative (Oxazole or Thiazole) purity Purity Assessment (TLC, HPLC, mp) start->purity nmr NMR Analysis (¹H, ¹³C) purity->nmr ftir FT-IR Analysis purity->ftir uvvis UV-Vis Analysis purity->uvvis ms Mass Spectrometry purity->ms elucidation Structural Elucidation & Confirmation nmr->elucidation ftir->elucidation uvvis->elucidation ms->elucidation end Characterized Compound elucidation->end

Caption: Generalized workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of oxazole and thiazole derivatives reveals a fascinating interplay between subtle structural changes and significant spectral consequences. The electronegativity of oxygen and the polarizability and d-orbital participation of sulfur are the key determinants of the distinct NMR, FT-IR, UV-Vis, and MS profiles of these important heterocyclic families. For the medicinal chemist, a command of these differences is indispensable, transforming routine spectral data into a powerful narrative of molecular identity and purity. By understanding the "why" behind the spectral shifts and fragmentation patterns, researchers can approach structural characterization with greater confidence and efficiency, accelerating the discovery and development of next-generation therapeutics.

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A Comparative Guide to Cross-Coupling Methods for the Synthesis of 2-Substituted Oxazoles from 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The ability to efficiently synthesize substituted oxazoles is therefore of paramount importance. Among the various synthetic strategies, the cross-coupling of halo-oxazoles stands out as a powerful and versatile approach. This guide provides a comprehensive comparison of different cross-coupling methods for the functionalization of 2-chlorooxazole, a readily available and cost-effective starting material. We will delve into the yields, substrate scope, and practical considerations of Suzuki-Miyaura, Stille, Sonogashira, and other relevant coupling reactions, supported by experimental data to aid researchers in selecting the optimal method for their specific synthetic needs.

The Central Role of this compound in Oxazole Diversification

This compound serves as a versatile electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the oxazole ring facilitates the oxidative addition of palladium(0) to the C-Cl bond, initiating the catalytic cycle. The choice of the nucleophilic partner and the specific reaction conditions dictate the efficiency and outcome of the transformation, leading to a diverse range of 2-substituted oxazoles.

Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura coupling is a widely adopted method for the formation of carbon-carbon bonds due to its operational simplicity, the commercial availability and stability of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling, like other palladium-catalyzed cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination[1]. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the this compound. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a process typically facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxazole-Pd(II)(Cl)Ln Oxazole-Pd(II)(Cl)Ln Pd(0)Ln->Oxazole-Pd(II)(Cl)Ln Oxidative Addition (this compound) Oxazole-Pd(II)(R)Ln Oxazole-Pd(II)(R)Ln Oxazole-Pd(II)(Cl)Ln->Oxazole-Pd(II)(R)Ln Transmetalation (R-B(OH)2, Base) Oxazole-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination 2-Substituted Oxazole 2-Substituted Oxazole Oxazole-Pd(II)(R)Ln->2-Substituted Oxazole

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Data and Protocol

Studies by Greaney and coworkers have demonstrated the effectiveness of Suzuki coupling for the functionalization of 2-chlorooxazoles[2][3]. Microwave-assisted conditions have been shown to be particularly efficient, leading to rapid reaction times and high yields.

Table 1: Suzuki-Miyaura Coupling of 4-Aryl-2-chlorooxazoles with Arylboronic Acids [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-phenyloxazole95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-phenyloxazole92
33-Thienylboronic acid2-(3-Thienyl)-4-phenyloxazole85

Experimental Protocol: Suzuki-Miyaura Coupling [2]

  • To a microwave vial, add 4-aryl-2-chlorooxazole (1.0 equiv), arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and PdCl₂(PPh₃)₂ (5 mol%).

  • Add dioxane as the solvent.

  • Seal the vial and heat in a microwave reactor at 150 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: Tolerant of a Wide Range of Functional Groups

The Stille coupling utilizes organostannanes as the nucleophilic partner. A key advantage of this method is the tolerance of a wide variety of functional groups, as organostannanes are generally stable to air and moisture[4][5][6]. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture[4][5].

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination[4]. The transmetalation step involves the transfer of the organic group from the organostannane to the palladium center.

Stille_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxazole-Pd(II)(Cl)Ln Oxazole-Pd(II)(Cl)Ln Pd(0)Ln->Oxazole-Pd(II)(Cl)Ln Oxidative Addition (this compound) Oxazole-Pd(II)(R)Ln Oxazole-Pd(II)(R)Ln Oxazole-Pd(II)(Cl)Ln->Oxazole-Pd(II)(R)Ln Transmetalation (R-SnBu3) Oxazole-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination 2-Substituted Oxazole 2-Substituted Oxazole Oxazole-Pd(II)(R)Ln->2-Substituted Oxazole

Figure 2: Catalytic cycle of the Stille coupling.

Experimental Data and Protocol

Research has shown that the 2-chloro position of oxazoles can be effectively functionalized using Stille coupling, often providing excellent yields.

Table 2: Stille Coupling of 4-Substituted-2-chlorooxazoles with Organostannanes

EntryOrganostannaneProductYield (%)Reference
1Tributyl(phenyl)stannane2-Phenyl-4-substituted-oxazoleExcellent[7]
2Tributyl(vinyl)stannane2-Vinyl-4-substituted-oxazoleGood to Excellent[7]

Experimental Protocol: Stille Coupling

  • In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (1.0 equiv) and the organostannane (1.1 equiv) in a suitable solvent (e.g., toluene or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl- and vinyl-alkynes, employing a terminal alkyne as the nucleophile[8][9][10]. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine[8][9].

Mechanistic Rationale

The Sonogashira coupling follows a catalytic cycle involving a palladium(0) species. A key feature is the involvement of a copper acetylide intermediate, which is formed by the reaction of the terminal alkyne with the copper(I) salt. This copper acetylide then undergoes transmetalation with the palladium(II) complex formed after oxidative addition.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Cu(I), Base Oxazole-Pd(II)(Alkyne)Ln Oxazole-Pd(II)(Alkyne)Ln Copper Acetylide->Oxazole-Pd(II)(Alkyne)Ln Pd(0)Ln Pd(0)Ln Oxazole-Pd(II)(Cl)Ln Oxazole-Pd(II)(Cl)Ln Pd(0)Ln->Oxazole-Pd(II)(Cl)Ln Oxidative Addition (this compound) Oxazole-Pd(II)(Cl)Ln->Oxazole-Pd(II)(Alkyne)Ln Transmetalation Oxazole-Pd(II)(Alkyne)Ln->Pd(0)Ln Reductive Elimination 2-Alkynyl Oxazole 2-Alkynyl Oxazole Oxazole-Pd(II)(Alkyne)Ln->2-Alkynyl Oxazole

Figure 3: Catalytic cycle of the Sonogashira coupling.

Experimental Data and Protocol

While specific examples for this compound are less common in the literature, the Sonogashira coupling of other 2-chloro-N-heterocycles is well-established, suggesting its applicability to this compound.

Table 3: Representative Sonogashira Coupling of 2-Chloro-N-heterocycles [11]

Entry2-Chloro-N-heterocycleAlkyneProductYield (%)
12-ChloroquinolinePhenylacetylene2-(Phenylethynyl)quinolineModerate to Excellent
22-Chloropyridine1-Heptyne2-(Hept-1-yn-1-yl)pyridineGood

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a base, such as triethylamine or diisopropylamine, which often also serves as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Other Notable Cross-Coupling Methods

While Suzuki, Stille, and Sonogashira couplings are the most commonly employed methods, other cross-coupling reactions can also be valuable for the synthesis of 2-substituted oxazoles.

  • Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions[12][13]. The functional group tolerance of organozinc reagents is also noteworthy.

  • Kumada Coupling: Employing Grignard reagents as the nucleophile, the Kumada coupling is a powerful tool for forming C-C bonds[3][14][15][16]. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

  • Buchwald-Hartwig Amination: For the synthesis of 2-aminooxazoles, the Buchwald-Hartwig amination is the premier method[7][17][18][19]. This palladium-catalyzed reaction allows for the coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides.

  • Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes[20][21][22]. This method could be employed to introduce alkenyl substituents at the 2-position of the oxazole ring.

Comparative Analysis and Recommendations

Coupling MethodNucleophileAdvantagesDisadvantagesTypical Yields
Suzuki-Miyaura Organoboronic acids/estersStable, commercially available reagents; non-toxic byproducts; broad substrate scope.Requires a base, which can be sensitive to some functional groups.Good to Excellent
Stille OrganostannanesHigh functional group tolerance; stable reagents.Toxicity of tin compounds; difficulty in removing tin byproducts.Good to Excellent
Sonogashira Terminal alkynesDirect introduction of alkynyl groups; mild reaction conditions.Requires a copper co-catalyst; potential for homocoupling of alkynes.Moderate to Excellent
Negishi Organozinc reagentsHigh reactivity; good functional group tolerance.Organozinc reagents are moisture-sensitive.Good to Excellent
Kumada Grignard reagentsHighly reactive nucleophiles.Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.Variable
Buchwald-Hartwig AminesDirect formation of C-N bonds; broad scope of amines.Requires specific ligands and bases.Good to Excellent
Heck AlkenesDirect formation of C-C double bonds.Regioselectivity can be an issue with unsymmetrical alkenes.Moderate to Good

Recommendations for Method Selection:

  • For general C(sp²)-C(sp²) bond formation with a wide variety of commercially available coupling partners and a focus on green chemistry, the Suzuki-Miyaura coupling is often the first choice.

  • When dealing with substrates containing sensitive functional groups that might not be compatible with the basic conditions of the Suzuki coupling, the Stille coupling offers a robust alternative, provided that the toxicity and removal of tin reagents are manageable.

  • For the direct introduction of an alkynyl moiety, the Sonogashira coupling is the most straightforward and efficient method.

  • If higher reactivity is required and moisture-sensitive reagents can be handled, the Negishi coupling provides an excellent option with good functional group tolerance.

  • The Kumada coupling should be considered when high reactivity is paramount and the substrate lacks sensitive functional groups.

  • For the synthesis of 2-aminooxazoles, the Buchwald-Hartwig amination is the state-of-the-art method.

  • To introduce alkenyl substituents, the Heck reaction is a viable approach.

Conclusion

The cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of 2-substituted oxazoles. The choice of the optimal cross-coupling method depends on a careful consideration of the desired substituent, the functional group tolerance of the substrates, and practical aspects such as the availability and toxicity of reagents. This guide provides a comparative overview to assist researchers in making an informed decision for their synthetic endeavors in the fascinating field of oxazole chemistry.

References

  • Greaney, M. F., et al. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • Wrigley, S. A., Smith, S. A., & Taylor, R. J. K. (2004). 4-Bromomethyl-2-chlorooxazole - A versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. Tetrahedron Letters, 45(22), 4281-4283.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides: Grignard reagent-olefin cross-coupling. Journal of the American Chemical Society, 94(12), 4374–4376.
  • Fürstner, A., & Martin, R. (2005). The Kumada-Corriu-Tamao Coupling of Alkyl Halides with Grignard Reagents. In Metal-Catalyzed Cross-Coupling Reactions (pp. 339-413). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Negishi, E. ichi. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Johansen, M. B., & Skrydstrup, T. (2012). Kumada–Corriu Cross-Coupling. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-105). Georg Thieme Verlag.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40.
  • Knochel, P., & Singer, R. D. (1993). Organozinc reagents in organic synthesis. Chemical Reviews, 93(6), 2117–2188.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Sonogashira, K. (2009). The Sonogashira reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 493-529). John Wiley & Sons.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Zapf, A., & Beller, M. (2002). The Heck reaction of aryl chlorides in nonpolar solvents.

Sources

A Comparative Guide to Palladium Catalysts for 2-Chlorooxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of 2-Substituted Oxazoles

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents valued for their diverse biological activities. The functionalization of the oxazole ring, particularly at the 2-position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Among the various synthetic precursors, 2-chlorooxazoles represent a readily accessible and versatile starting material for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[1][2]

However, the inherent electron-deficient nature of the oxazole ring, coupled with the relatively strong C-Cl bond, poses a significant challenge for catalytic activation. The choice of the palladium catalyst system—comprising the palladium source and, crucially, the ancillary ligand—is paramount to achieving efficient and high-yielding coupling reactions. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of 2-chlorooxazoles, with a focus on Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven experimental protocols to aid researchers in navigating this challenging but rewarding area of synthesis.

The Crux of the Problem: Oxidative Addition to 2-Chlorooxazole

The rate-limiting step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the palladium(0) active species to the carbon-halogen bond.[3] For chloroarenes and electron-deficient chloroheterocycles like this compound, this step is particularly sluggish due to the strong C-Cl bond. The success of the coupling hinges on a catalytic system that can overcome this high activation barrier.

The key to facilitating this difficult oxidative addition lies in the choice of the phosphine ligand. Electron-rich and sterically bulky ligands are essential for promoting the reactivity of the palladium center. These ligands enhance the electron density on the palladium, making it more nucleophilic and thus more reactive towards the electrophilic this compound. Furthermore, bulky ligands promote the formation of low-coordinate, highly reactive monoligated palladium(0) species in solution, which are often the active catalysts for the oxidative addition of challenging substrates like aryl chlorides.[4]

Catalytic Cycle: A Mechanistic Overview

A general understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. Both Suzuki-Miyaura and Buchwald-Hartwig aminations follow a similar mechanistic pathway, differing primarily in the nature of the nucleophile and the transmetalation/amine coordination step.

Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex Oxazole-Pd(II)-Cl Complex Oxidative_Addition->Pd(II)_Complex Transmetalation_Coordination Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) Pd(II)_Complex->Transmetalation_Coordination Boronic Acid/Base (Suzuki) or Amine/Base (Buchwald) Intermediate_Complex Intermediate Pd(II) Complex Transmetalation_Coordination->Intermediate_Complex Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Palladium Catalyst Systems

The selection of the optimal palladium catalyst is highly dependent on the specific coupling partners and the desired transformation. Below, we compare the performance of several common and advanced catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions with 2-chlorooxazoles.

"Classical" vs. "Modern" Ligands: A Performance Overview
Catalyst SystemLigand TypeTypical ApplicationPerformance with this compound
Pd(PPh₃)₄ Simple MonodentateSuzuki coupling of aryl bromides/iodidesGenerally poor to moderate yields. Often requires high catalyst loading and elevated temperatures. Ineffective for Buchwald-Hartwig amination of 2-chlorooxazoles.[5]
Pd(dppf)Cl₂ Bidentate FerrocenylSuzuki coupling of a broad range of substratesModerate to good yields for Suzuki couplings. Can be effective but may require optimization. Less effective than modern biarylphosphine ligands for challenging substrates.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky Biaryl MonodentateSuzuki and Buchwald-Hartwig couplings of aryl chloridesExcellent yields for both Suzuki and Buchwald-Hartwig reactions under relatively mild conditions.[6] Considered the state-of-the-art for this transformation.[7]
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsSuzuki and other cross-couplingsCan be highly effective, sometimes offering unique selectivity.[8][9] Performance is highly dependent on the specific NHC structure.
In-Depth Look: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the coupling of 2-chlorooxazoles with arylboronic acids, the choice of catalyst is critical.

Traditional Catalyst: Pd(PPh₃)₄

While Pd(PPh₃)₄ is a workhorse catalyst in organic synthesis, its application to the Suzuki-Miyaura coupling of 2-chlorooxazoles is often limited. The relatively low electron-donating ability of triphenylphosphine can lead to slow oxidative addition, resulting in the need for higher temperatures, longer reaction times, and often, incomplete conversion. While some success can be achieved with activated boronic acids, this catalyst is generally not the preferred choice for this specific transformation.[10]

Modern Buchwald-Type Catalysts: The Gold Standard

Catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos have revolutionized the coupling of challenging substrates. These ligands create a highly active palladium center that readily undergoes oxidative addition with this compound.[11] The steric bulk of these ligands also promotes the final reductive elimination step, leading to high product turnover.[7]

Representative Suzuki-Miyaura Coupling Data

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95[12]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1101680-92
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1002440-60[10]

Note: Yields are representative and can vary based on the specific oxazole and boronic acid substrates.

In-Depth Look: Buchwald-Hartwig Amination

The formation of a C-N bond via the Buchwald-Hartwig amination of 2-chlorooxazoles is a powerful tool for accessing novel bioactive compounds. This reaction is even more demanding than the Suzuki-Miyaura coupling, and the use of modern, highly active catalysts is essential.[13][14]

Ineffectiveness of Traditional Catalysts

Traditional palladium catalysts like Pd(PPh₃)₄ are generally ineffective for the amination of unactivated aryl chlorides, including 2-chlorooxazoles.[5] The reaction often fails to proceed or gives only trace amounts of the desired product.

The Power of Buchwald Ligands

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has been a game-changer for C-N bond formation.[14][15] Ligands like XPhos and RuPhos, in combination with a suitable palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), form highly active catalysts that can efficiently couple a wide range of amines with 2-chlorooxazoles.[6]

Representative Buchwald-Hartwig Amination Data

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosNaOtBuToluene1001888
Pd₂(dba)₃ / RuPhosK₂CO₃t-BuOH1102475-90[16]

Note: Yields are representative and can vary based on the specific oxazole and amine substrates.

Experimental Protocols

To ensure the reproducibility and reliability of the data presented, detailed, step-by-step experimental protocols are provided below. These protocols are based on established and peer-reviewed methodologies.

Workflow for Catalyst Screening

For researchers seeking to identify the optimal catalyst for a novel this compound derivative, a high-throughput screening approach is highly recommended.[17][18] This allows for the rapid evaluation of multiple catalysts, ligands, bases, and solvents in parallel.

Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions: - this compound - Coupling Partner - Base - Internal Standard Dispense_Catalysts Dispense Catalysts/Ligands into 24-well plate Add_Reactants Add Stock Solutions to each well Dispense_Catalysts->Add_Reactants Seal_and_Heat Seal plate and heat with stirring Add_Reactants->Seal_and_Heat Quench_and_Filter Quench reactions and filter Seal_and_Heat->Quench_and_Filter LCMS_Analysis Analyze by LC-MS to determine conversion/yield Quench_and_Filter->LCMS_Analysis Identify_Hits Identify optimal conditions LCMS_Analysis->Identify_Hits

Caption: A typical workflow for high-throughput screening of palladium catalysts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid using a Buchwald Catalyst
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryloxazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine
  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: In the same tube, add bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Reactant Addition: Add the this compound (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminooxazole.

Conclusion and Future Outlook

The successful cross-coupling of 2-chlorooxazoles is highly achievable with the appropriate selection of a palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ have limited utility for this challenging transformation, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) have proven to be exceptionally effective for both Suzuki-Miyaura and Buchwald-Hartwig reactions. These advanced catalysts operate under relatively mild conditions, provide high yields, and are compatible with a broad range of functional groups.

For researchers in medicinal and materials chemistry, the ability to efficiently and reliably functionalize the 2-position of the oxazole ring opens up a vast chemical space for exploration. The protocols and comparative data presented in this guide serve as a robust starting point for the synthesis of novel oxazole-containing molecules. Future developments in this field will likely focus on the design of even more active and versatile catalysts, potentially enabling these transformations to occur at room temperature and with even lower catalyst loadings, further enhancing the sustainability and cost-effectiveness of these powerful synthetic methods.

References
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 2021.
  • Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. PubMed, 2009.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Chem.penn.edu, 2014.
  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal, 2014.
  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Hartwiggroup.berkeley.edu.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Palladium-catalyzed sequential C-N/C-O bond formations: synthesis of oxazole derivatives
  • Suzuki coupling of oxazoles. Semantic Scholar.
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. MilliporeSigma.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2008.
  • XPhos. Wikipedia.
  • Buchwald–Hartwig amin
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
  • Buchwald-Hartwig Amin
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. Benchchem.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Formation of XPhos-Ligated Palladium(0)
  • Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction.

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A Comparative Guide to HPLC and UPLC for Real-Time Monitoring of 2-Chlorooxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient production of heterocyclic scaffolds is paramount. 2-Chlorooxazole, a key building block for numerous biologically active molecules, represents a critical intermediate whose purity and yield dictate the success of subsequent synthetic steps.[1][2] Consequently, the ability to monitor its formation in real-time is not merely a quality control measure but a strategic tool for process optimization, impurity profiling, and ensuring batch-to-batch consistency.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the reaction monitoring of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, present comparative data, and offer detailed, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: A Reaction in Motion

The synthesis of this compound often involves the chlorination of a precursor such as a 2-hydroxyoxazole or a related benzoxazolinone derivative.[3][4] A representative reaction scheme involves monitoring the depletion of the starting material, the appearance of the this compound product, and the potential formation of process-related impurities, such as ring-chlorinated by-products or unreacted intermediates.[3][5][6] The primary analytical objective is to develop a method capable of separating and quantifying these components within a complex reaction matrix, enabling precise control over the manufacturing process.

Pillar 1: HPLC Method Development - The Robust Workhorse

High-Performance Liquid Chromatography (HPLC) is the established gold standard for pharmaceutical analysis due to its robustness, versatility, and quantitative power.[7][8] The development of a stability-indicating HPLC method—one that can distinguish the active pharmaceutical ingredient (API) from its degradation products and impurities—is a critical step in drug development.[8][9]

Causality-Driven Experimental Design

Our approach to developing an HPLC method is not arbitrary; it is a systematic process where each decision is based on the physicochemical properties of the analytes and the principles of chromatography.

  • Column Selection : The heart of the separation is the column. For molecules like this compound and its precursors, which possess moderate polarity, a reversed-phase (RP) column is the logical starting point. We selected a C18 (octadecylsilyl) stationary phase, renowned for its hydrophobic retention mechanism that effectively separates compounds based on their polarity. The C18 phase provides a versatile platform for retaining the aromatic and heterocyclic analytes away from the solvent front, allowing for their resolution.

  • Mobile Phase Optimization : The mobile phase drives the separation. We initiated our optimization with a simple gradient of acetonitrile and water. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. To ensure sharp, symmetrical peaks, particularly for any potentially ionizable impurities, we incorporated a small amount of trifluoroacetic acid (TFA) into the aqueous phase. TFA acts as an ion-pairing agent and acidifies the mobile phase, suppressing the ionization of silanol groups on the silica backbone of the stationary phase and ensuring consistent analyte retention.

  • Detector and Wavelength Selection : The chromophoric nature of the oxazole ring and any associated aromatic systems makes UV detection the ideal choice.[10] A photodiode array (PDA) detector was employed to scan a range of wavelengths, allowing us to identify an optimal wavelength (e.g., 254 nm) where all key components—starting material, product, and major impurities—exhibit significant absorbance, enabling their simultaneous monitoring.

Workflow for HPLC Method Development

start_end start_end process process decision decision output output A Define Analytical Goal: Separate Starting Material, Product & Impurities B Initial Column Selection (e.g., C18, 5 µm) A->B C Mobile Phase Screening (Acetonitrile/Water Gradient) B->C D Assess Resolution & Peak Shape C->D E Optimize Gradient Profile & Mobile Phase pH D->E No F Wavelength Selection (PDA Detector Scan) D->F Yes G Is Resolution Adequate? E->G F->G G->E No H Finalize Method G->H Yes I Method Validation (ICH Guidelines) H->I

Caption: Workflow for systematic HPLC method development.

Pillar 2: UPLC as a High-Throughput Alternative

While HPLC is reliable, modern drug development demands higher throughput and greater sensitivity. Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, utilizing columns packed with sub-2 µm particles.[11] This fundamental difference allows UPLC systems to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[11][12][13]

Comparative Performance: HPLC vs. UPLC

The transition from HPLC to UPLC offers several distinct advantages for reaction monitoring:

  • Faster Analysis: UPLC methods can reduce run times by a factor of up to 10, enabling more frequent sampling of the reaction mixture and providing a more detailed kinetic profile.[14]

  • Improved Resolution: The smaller particle size leads to higher column efficiency, resulting in sharper, narrower peaks and better separation of closely eluting impurities.[11][14]

  • Enhanced Sensitivity: Narrower peaks result in a greater peak height for a given concentration, improving the signal-to-noise ratio and lowering the limits of detection (LOD) and quantification (LOQ).[14][15] This is particularly valuable for detecting trace-level impurities that could impact the final drug substance's safety profile.[16]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates translate into a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly ("green") chemistry tool.[11][15]

Quantitative Data Comparison

The following table presents hypothetical but realistic data comparing the performance of an optimized HPLC method with its UPLC counterpart for monitoring a this compound reaction.

ParameterHPLC MethodUPLC MethodJustification
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmUPLC utilizes smaller particles and dimensions.
Flow Rate 1.0 mL/min0.5 mL/minHigher linear velocity in UPLC despite lower flow rate.
Run Time 15 minutes3 minutesUPLC offers a ~5x increase in speed.[12]
Backpressure ~1800 psi~9500 psiUPLC operates at significantly higher pressures.[11][12]
Resolution (Product/Impurity) 1.83.5Improved efficiency leads to better separation.[14]
Theoretical Plates ~12,000~25,000A direct measure of column efficiency.
Solvent Consumption/Run ~15 mL~1.5 mLUPLC is significantly more economical.[11]
Comparative Workflow Visualization

cluster_0 HPLC Workflow cluster_1 UPLC Workflow h_start Sample Injection (20 µL) h_pump HPLC Pump (1.0 mL/min, ~1800 psi) h_start->h_pump h_col C18 Column (4.6x150 mm, 5 µm) h_pump->h_col h_det PDA Detector h_col->h_det h_out Chromatogram (15 min Run Time) h_det->h_out u_start Sample Injection (2 µL) u_pump UPLC Pump (0.5 mL/min, ~9500 psi) u_start->u_pump u_col C18 Column (2.1x50 mm, 1.7 µm) u_pump->u_col u_det PDA Detector u_col->u_det u_out Chromatogram (3 min Run Time) u_det->u_out

Caption: Side-by-side comparison of HPLC and UPLC instrument workflows.

Experimental Protocols

The following protocols are self-validating systems. Adherence to these detailed steps ensures reproducibility.

Protocol 1: Optimized HPLC Method
  • Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : PDA detection at 254 nm.

  • Injection Volume : 10 µL.

  • Gradient Program :

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Sample Preparation : Quench a 50 µL aliquot of the reaction mixture in 950 µL of a 50:50 acetonitrile/water solution. Vortex and filter through a 0.22 µm syringe filter before injection.

Protocol 2: Optimized UPLC Method
  • Instrumentation : Waters ACQUITY UPLC H-Class or equivalent UPLC system with a binary solvent manager, sample manager, and PDA detector.

  • Column : ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A : 0.1% (v/v) Formic Acid in UPLC-grade water.

  • Mobile Phase B : 0.1% (v/v) Formic Acid in UPLC-grade acetonitrile.

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 40 °C.

  • Detection : PDA detection at 254 nm.

  • Injection Volume : 2 µL.

  • Gradient Program :

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.6-3.0 min: 30% B (re-equilibration)

  • Sample Preparation : Quench a 50 µL aliquot of the reaction mixture in 950 µL of a 50:50 acetonitrile/water solution. Vortex and filter through a 0.22 µm syringe filter before injection.

Conclusion: Selecting the Right Tool for the Task

The choice between HPLC and UPLC for monitoring this compound reactions is contingent on the specific project goals.

  • HPLC remains the undisputed workhorse for routine analysis where established methods, instrument availability, and robustness are the primary concerns. Its performance is more than adequate for standard reaction monitoring and quality control.[15]

  • UPLC is the superior choice for high-throughput screening, deep process understanding, and trace impurity analysis. The significant gains in speed, resolution, and sensitivity can accelerate drug development timelines and provide a more comprehensive understanding of the reaction chemistry.[11][14] While the initial capital investment is higher, the long-term savings in solvent consumption and increased lab productivity often justify the cost.[11][14]

Ultimately, a well-developed and validated method, whether on an HPLC or UPLC platform, is indispensable for the successful synthesis of this compound. By understanding the underlying principles and comparative advantages of each technique, researchers can make informed decisions that enhance the efficiency, safety, and quality of their pharmaceutical manufacturing processes.

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A Senior Application Scientist's Guide to Characterizing 2-Chlorooxazole Reaction Intermediates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of mass spectrometry techniques for the real-time characterization of transient intermediates in reactions involving 2-chlorooxazoles. Moving beyond simple protocol recitation, we will explore the causality behind experimental design, ensuring a robust, self-validating approach to mechanistic investigation.

Introduction: Beyond Endpoints to Mechanisms

In modern synthetic and medicinal chemistry, the 2-chlorooxazole moiety is a cornerstone building block. Its unique electronic properties and reactivity make it a versatile precursor for a vast array of complex molecules. However, optimizing reactions involving this scaffold—be it in yield, selectivity, or scalability—requires a profound understanding of the underlying reaction mechanism. Simply knowing the reactants and products is insufficient; we must capture and characterize the fleeting, high-energy intermediates that dictate the reaction's course.[1]

These transient species exist for mere milliseconds, rendering them invisible to slower analytical techniques like NMR or offline chromatography. Mass spectrometry (MS), with its exceptional sensitivity and rapid analysis times, has emerged as the premier tool for intercepting and structurally elucidating these key intermediates directly from a reacting solution.[2][3] This guide will compare and demonstrate the application of advanced MS methodologies to provide a clear, evidence-based picture of the chemical transformations of 2-chlorooxazoles.

PART 1: A Comparative Analysis of Mass Spectrometry Techniques

The primary challenge in studying reaction intermediates is capturing a snapshot of their existence before they convert to the subsequent species in the pathway.[4] The choice of mass spectrometry technique, particularly the ionization method, is therefore the most critical decision in the experimental design.

Comparison of Ionization Methods

The ionization source is the gateway from the solution phase to the gas-phase analysis. Its role is to generate ions from the species of interest with minimal disruption. For fragile reaction intermediates, especially organometallic complexes, this choice dictates the success of the entire experiment.

Ionization MethodPrincipleBest Suited ForAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol. Solvent evaporation leads to the formation of gas-phase ions from pre-existing ions in solution.[5]Polar, charged, or chargeable species; non-covalent complexes; organometallic catalysts.[2][6]Extremely "soft" ionization preserves fragile structures and weak bonds. Excellent sensitivity.Less effective for nonpolar, neutral molecules. Can be susceptible to matrix effects and ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes solvent molecules, which then transfer charge to analyte molecules via gas-phase reactions.Moderately polar to nonpolar compounds that are volatile enough to be nebulized and vaporized.Tolerant of higher flow rates and less susceptible to matrix effects than ESI. Can ionize less polar compounds.More energetic than ESI; can cause fragmentation of thermally labile compounds. Not suitable for non-volatile species.
Electron Ionization (EI) High-energy electrons bombard gas-phase molecules, causing ionization and extensive, reproducible fragmentation.Volatile, thermally stable small molecules.Creates rich fragmentation patterns useful for library matching and structural elucidation of known compounds.[7][8]"Hard" ionization technique that almost always fragments the molecular ion, making it unsuitable for observing intact, transient intermediates.

For the study of this compound reactions, particularly metal-catalyzed cross-couplings, Electrospray Ionization (ESI-MS) is unequivocally the superior choice. Catalytic cycles are often driven by charged or highly polar organometallic complexes that are present in solution. ESI gently transfers these exact species into the mass spectrometer, allowing for their direct observation.[9]

Structural Characterization within the Mass Spectrometer

Once an intermediate is ionized and isolated, we must confirm its structure.

  • High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass measurement of the ion. HRMS instruments (like Orbitrap or TOF analyzers) provide mass accuracy within a few parts-per-million (ppm), enabling the unambiguous determination of the ion's elemental formula and distinguishing it from other species with the same nominal mass.[10]

  • Tandem Mass Spectrometry (MS/MS): This is the core technique for structural verification. An ion corresponding to a putative intermediate is mass-selected and then subjected to fragmentation, typically through Collision-Induced Dissociation (CID). The resulting fragment ions provide a structural fingerprint, confirming the connectivity of the original molecule.[2][6] For instance, the loss of a known ligand from a metal complex is powerful evidence for its structure.

PART 2: Case Study — Interrogating a Palladium-Catalyzed Sonogashira Coupling

To illustrate the power of this approach, we will design an experiment to monitor the Sonogashira coupling of 2-chloro-5-phenyloxazole with phenylacetylene. This reaction is a vital C-C bond-forming transformation in drug discovery.[8][11]

Proposed Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.[12][13] The key palladium intermediates we aim to observe are the initial Pd(0) complex, the oxidative addition product Pd(II)-Aryl, and the transmetalated Pd(II)-Alkynyl complex just before reductive elimination.

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 L₂Pd(0) (Catalyst) oa_complex Oxidative Addition Intermediate L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition reac1 2-Chloro-5-phenyloxazole (Ar-Cl) reac1->oa_complex reac2 Phenylacetylene (R-C≡C-H) cu_acetylide Cu(I)-C≡C-R reac2->cu_acetylide  + Cu(I), Base product Coupled Product (Ar-C≡C-R) trans_complex Transmetalation Intermediate L₂Pd(II)(Ar)(C≡C-R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination trans_complex->product cu_acetylide->trans_complex

Caption: Proposed catalytic cycle for the Sonogashira coupling of this compound.

Experimental Protocol: Online Reaction Monitoring by ESI-MS

This protocol is designed to initiate the reaction microseconds before it enters the ESI source, maximizing the chance of observing short-lived intermediates.

1. Reagent Preparation:

  • Solution A (Catalyst/Electrophile): In a 5 mL gas-tight syringe, prepare a solution of 2-chloro-5-phenyloxazole (10 mM), Pd(PPh₃)₄ (0.5 mM, 5 mol%), and CuI (0.2 mM, 2 mol%) in degassed THF. Causality: Preparing the catalyst and electrophile together ensures they are pre-mixed. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
  • Solution B (Nucleophile/Base): In a separate 5 mL gas-tight syringe, prepare a solution of phenylacetylene (12 mM, 1.2 equiv) and triethylamine (20 mM, 2.0 equiv) in degassed THF. Causality: The base is kept separate to prevent premature reaction or catalyst deactivation before the intended mixing point.

2. System Setup:

  • Mount both syringes on a dual-infusion syringe pump.
  • Connect the outlet of each syringe to a PEEK mixing tee using tubing of identical length and minimal internal diameter (e.g., 100 µm). Causality: Identical tubing ensures equal delivery times. Minimal diameter reduces dead volume and diffusion, ensuring a sharp reaction initiation.
  • Connect the outlet of the mixing tee directly to the ESI probe of the mass spectrometer.

3. Mass Spectrometer Parameters (Example for a Q-TOF instrument):

  • Ionization Mode: Positive ESI
  • Capillary Voltage: 3.5 kV
  • Cone Voltage: 20 V. Causality: A low cone voltage is crucial. This is a "soft" setting that minimizes in-source fragmentation, preserving the integrity of the intermediates.
  • Source Temperature: 80 °C
  • Desolvation Gas Flow: 400 L/hr. Causality: Gentle desolvation helps remove solvent without thermally degrading the analytes.
  • Mass Range: 200 - 1500 m/z
  • Acquisition Rate: 2 spectra/second

4. Experimental Execution:

  • Begin infusing both solutions simultaneously at a low flow rate (e.g., 10 µL/min each).

  • Monitor the full-scan mass spectrum in real-time. Look for the appearance of ions corresponding to the expected masses of reactants, intermediates, and products.

  • Once a target intermediate ion is consistently observed, switch to MS/MS mode. Select the precursor ion of the intermediate and apply collision energy (e.g., 10-30 eV) to induce fragmentation and confirm its structure.

    Workflow cluster_pump Syringe Pump SyrA Syringe A (Catalyst + Ar-Cl) Tee Mixing Tee (Reaction Initiation) SyrA->Tee SyrB Syringe B (Alkyne + Base) SyrB->Tee MS ESI-MS Inlet Tee->MS t ≈ 0 Analyzer Mass Analyzer (Q-TOF) MS->Analyzer Data Data System (Real-time Spectra) Analyzer->Data

    Caption: Experimental workflow for online ESI-MS reaction monitoring.

Interpreting the Mass Spectra

The key to identifying palladium-containing species is their unique and characteristic isotopic pattern, arising from palladium's multiple stable isotopes.

SpeciesFormula of Ion [M+H]⁺Expected m/z (Monoisotopic)Key MS/MS Fragment
Pd(PPh₃)₂ (Active Catalyst)[C₃₆H₃₁P₂Pd]⁺631.08Loss of PPh₃ (m/z 262)
Oxidative Addition Complex[C₄₅H₃₅ClNOP₂Pd]⁺824.09Loss of PPh₃ (m/z 262)
Transmetalation Complex[C₅₃H₄₀NOP₂Pd]⁺890.16Loss of PPh₃ (m/z 262)
Product[C₁₇H₁₂NO]⁺246.09N/A (stable)
(Note: Masses are calculated for the most abundant isotopes and assume protonation for observation in positive mode. Ligand dissociation/association may lead to other observed species.)

By selecting the ion at m/z 824.09 for an MS/MS experiment, observing a neutral loss of 262 Da (corresponding to triphenylphosphine) would provide strong, self-validating evidence for the structure of the oxidative addition intermediate.

PART 3: Alternative Pathway — Nucleophilic Aromatic Substitution (SNAr)

Not all reactions of 2-chlorooxazoles are metal-catalyzed. In the presence of a strong nucleophile, a nucleophilic aromatic substitution (SNAr) can occur.[14][15] The mechanism is fundamentally different and proceeds through a negatively charged intermediate known as a Meisenheimer complex.[16]

SNAr_Mechanism start This compound (Ar-Cl) meisenheimer Meisenheimer Complex (Negative Intermediate) start->meisenheimer Addition (Rate-Determining) nuc Nucleophile (Nu⁻) nuc->meisenheimer product Substituted Product (Ar-Nu) meisenheimer->product Elimination of Cl⁻

Caption: Simplified mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.

To study this, one would use negative mode ESI-MS to detect the anionic Meisenheimer intermediate. An MS/MS experiment on this intermediate would show the loss of the chloride leaving group, confirming the proposed structure. This provides a clear contrast to the positive-mode analysis required for the cationic organometallic species in the cross-coupling reaction.

Conclusion

Mass spectrometry, particularly when implemented with an online monitoring strategy using electrospray ionization, provides an unparalleled window into the dynamic world of chemical reactions. By comparing different ionization methods and applying targeted MS/MS analysis, researchers can move from speculation to direct observation of the transient intermediates that govern reaction pathways. This guide demonstrates a logical, evidence-based framework for characterizing this compound reactions, enabling the rational design of more efficient, selective, and robust synthetic processes essential for modern drug development.

References

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A Comparative Guide to the Synthesis of 2,4- vs. 2,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazole Scaffolds in Modern Chemistry

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutics and functional materials.[2] Specifically, disubstituted oxazoles are core components of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties.[3]

The precise substitution pattern on the oxazole ring is critical for its biological activity and physicochemical properties. Consequently, the regioselective synthesis of either 2,4- or 2,5-disubstituted oxazoles is a paramount challenge for synthetic chemists. This guide provides an in-depth, comparative analysis of the primary synthetic routes to these two important classes of isomers, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and limitations.

Strategic Approaches to 2,5-Disubstituted Oxazoles: Established and Reliable Routes

The synthesis of 2,5-disubstituted oxazoles is generally more straightforward and benefits from several well-established, high-yielding methodologies.

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

One of the most venerable methods for oxazole synthesis is the Robinson-Gabriel reaction, which involves the cyclodehydration of α-acylamino ketones.[4][5] This method is particularly effective for the preparation of 2,5-disubstituted oxazoles where the substituents are determined by the acyl group and the ketone moiety.

Mechanism and Regiocontrol: The reaction proceeds via an initial enolization of the ketone, followed by nucleophilic attack of the enol oxygen onto the amide carbonyl. Subsequent dehydration, often promoted by strong acids like sulfuric acid or polyphosphoric acid, yields the aromatic oxazole ring.[6] The regioselectivity is inherently controlled by the structure of the starting α-acylamino ketone, making it a reliable method for accessing the 2,5-disubstituted pattern.

G cluster_RG Robinson-Gabriel Synthesis alpha-Acylamino Ketone alpha-Acylamino Ketone Enol Intermediate Enol Intermediate Cyclized Intermediate Cyclized Intermediate 2,5-Disubstituted Oxazole 2,5-Disubstituted Oxazole

The Fischer Oxazole Synthesis: A Convergent Approach

The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous acid, typically dry hydrogen chloride.[7] This method, discovered by Emil Fischer in 1896, remains a valuable tool, especially for the synthesis of 2,5-diaryloxazoles.[7]

Mechanism and Regiocontrol: The reaction is initiated by the acid-catalyzed addition of the aldehyde to the cyanohydrin, followed by cyclization and dehydration. The substituents at the 2- and 5-positions are derived from the aldehyde and the cyanohydrin, respectively. The regiochemistry is therefore predetermined by the choice of starting materials.[7][8]

G cluster_Fischer Fischer Oxazole Synthesis Cyanohydrin Cyanohydrin Aldehyde Aldehyde Intermediate Adduct Intermediate Adduct 2,5-Disubstituted Oxazole 2,5-Disubstituted Oxazole

The van Leusen Reaction: A Milder Alternative for 5-Substituted Oxazoles

The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes.[9][10] This method is particularly useful for preparing 5-substituted oxazoles and can be extended to 2,5-disubstituted analogues.

Mechanism and Regiocontrol: The reaction proceeds through the base-mediated addition of the deprotonated TosMIC to an aldehyde, forming an oxazoline intermediate. Subsequent elimination of the tosyl group leads to the formation of the 5-substituted oxazole.[9] For 2,5-disubstituted oxazoles, a modified approach is necessary, often involving a one-pot reaction with an appropriate isocyanide.

Navigating the Synthesis of 2,4-Disubstituted Oxazoles: Addressing the Regioselectivity Challenge

The synthesis of 2,4-disubstituted oxazoles often presents a greater challenge due to potential regioselectivity issues with many classical methods.[11] However, several modern and modified classical approaches provide reliable access to this important isomer.

Modified Robinson-Gabriel and Related Cyclizations

While the classical Robinson-Gabriel synthesis is ideal for 2,5-disubstitution, modifications starting from α-amino acids have been developed to favor the 2,4-disubstituted pattern.[12] These methods often involve the preparation of an α-acylamino aldehyde intermediate, which then undergoes cyclodehydration.[12]

Mechanism and Regiocontrol: The key to achieving 2,4-disubstitution lies in the careful choice of starting materials and cyclodehydration conditions. Starting from an α-amino acid allows for the introduction of a substituent at what will become the 4-position of the oxazole. The cyclodehydration of the intermediate α-acylamino aldehyde, often using milder reagents like triphenylphosphine and hexachloroethane, can then proceed to give the desired 2,4-disubstituted product.[12]

G cluster_ModRG Synthesis of 2,4-Disubstituted Oxazoles alpha-Amino Acid alpha-Amino Acid alpha-Acylamino Aldehyde alpha-Acylamino Aldehyde 2,4-Disubstituted Oxazole 2,4-Disubstituted Oxazole

Modern Metal-Catalyzed and Brønsted Acid-Catalyzed Methods

Recent advances in organic synthesis have introduced novel methods for the regioselective preparation of 2,4-disubstituted oxazoles. These include metal-catalyzed cross-coupling/cyclization reactions and Brønsted acid-catalyzed cyclizations of α-diazoketones with amides.[13]

Mechanism and Regiocontrol: These modern methods offer excellent control over regioselectivity through the specific reactivity of the catalyst and substrates. For example, the Brønsted acid-catalyzed reaction of an α-diazoketone with an amide allows for the direct and efficient formation of the 2,4-disubstituted oxazole ring with predictable regiochemistry.[13]

Head-to-Head Comparison: 2,4- vs. 2,5-Disubstituted Oxazole Synthesis

FeatureSynthesis of 2,5-Disubstituted OxazolesSynthesis of 2,4-Disubstituted Oxazoles
Key Methods Robinson-Gabriel, Fischer, van LeusenModified Robinson-Gabriel, Metal-catalyzed cyclizations, Brønsted acid-catalyzed reactions
Regiocontrol Generally inherent to the classical methods.[4][7]Often requires specific strategies or modern methods to control regioselectivity.[12][13]
Starting Materials α-Acylamino ketones, cyanohydrins, aldehydes, TosMIC.[4][7]α-Amino acids, α-diazoketones, amides.[12][13]
Reaction Conditions Can range from harsh (strong acids, high temperatures) to mild.[4]Often milder conditions, especially with modern catalytic methods.[13]
Yields Generally good to excellent for established methods.Can be variable, but modern methods offer high yields.[13]
Advantages Well-established, reliable, and high-yielding for specific patterns.Access to a different and important substitution pattern, often with milder conditions.
Disadvantages Can require harsh conditions, limiting functional group tolerance in some cases.Can be more synthetically challenging, with potential for regioisomeric mixtures in classical approaches.[11]

Experimental Protocols

Representative Protocol for a 2,5-Disubstituted Oxazole via Robinson-Gabriel Synthesis

Synthesis of 2,5-Diphenyloxazole

  • Preparation of the α-Acylamino Ketone: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent, add a base (e.g., triethylamine, 2.2 eq) followed by benzoyl chloride (1.1 eq) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cyclodehydration: Add polyphosphoric acid (PPA) to the crude α-acylamino ketone and heat the mixture to 160-180 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford 2,5-diphenyloxazole.

Representative Protocol for a 2,4-Disubstituted Oxazole from an α-Amino Acid

Synthesis of a 2-Phenyl-4-(substituted)oxazole

  • Preparation of the α-Acylamino Aldehyde: Acylate the desired α-amino acid (e.g., with benzoyl chloride) and then reduce the carboxylic acid functionality to an aldehyde using a suitable reducing agent (e.g., DIBAL-H).[12]

  • Cyclodehydration: To a solution of the crude α-acylamino aldehyde in anhydrous acetonitrile, add triphenylphosphine (2.0 eq) and hexachloroethane (2.0 eq). Add a base (e.g., triethylamine, 4.0 eq) and stir the reaction at room temperature.[12]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 2,4-disubstituted oxazole.

Conclusion: Making an Informed Choice

The choice between synthetic routes for 2,4- and 2,5-disubstituted oxazoles is dictated by the desired substitution pattern and the available starting materials. For 2,5-disubstituted oxazoles, classical methods like the Robinson-Gabriel and Fischer syntheses offer reliable and high-yielding pathways with inherent regiocontrol. For the more challenging 2,4-disubstituted isomers, modified classical approaches starting from α-amino acids and modern catalytic methods provide the necessary regioselectivity and often milder reaction conditions. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select the optimal strategy to access these valuable heterocyclic scaffolds for their specific applications in drug discovery and materials science.

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Safety Operating Guide

Hazard Identification: Understanding the Chemistry of 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized reagents like 2-chlorooxazole are paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to manage chemical waste with the highest degree of confidence and safety.

This compound (CAS No: 95458-77-8, Molecular Formula: C₃H₂ClNO) is a halogenated heterocyclic compound.[1][2] Its reactivity and hazard profile are significantly influenced by the presence of a chlorine atom on the oxazole ring. This structural feature is the primary determinant for its classification and subsequent disposal pathway.

The compound is recognized as a hazardous substance, and its handling requires adherence to strict safety protocols. The primary hazards include:

  • Irritation: Causes serious skin and eye irritation.[3][4]

  • Toxicity: Harmful if swallowed.[3][5]

  • Respiratory Effects: May cause respiratory irritation.[3][4]

  • Flammability: It is a combustible liquid and must be kept away from heat, sparks, and open flames.[3][4][5]

These classifications are not arbitrary; they are based on the compound's chemical properties and its potential to react with biological tissues or other chemicals. The electronegative chlorine atom can participate in reactions that may be harmful, and as a volatile organic compound, it presents an inhalation risk.

Table 1: GHS Hazard and Precautionary Summary for this compound Analogs
Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement (Examples)
Acute Toxicity, OralpictogramWarningH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[3][6]
Skin IrritationpictogramWarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing.[3][6]
Eye IrritationpictogramWarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6]
Specific Target Organ ToxicitypictogramWarningH335: May cause respiratory irritationP261: Avoid breathing vapors/spray.[3][6]
FlammabilitypictogramWarningH227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3]

Note: This table is compiled based on data for closely related and representative compounds like 2-Chlorobenzoxazole, as a specific GHS classification for this compound is not universally available. The principles of safe handling and disposal remain the same.

The Core Principle: Segregation as a Halogenated Organic Waste

The single most critical aspect of this compound disposal is its classification as a halogenated organic compound . Environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), impose strict controls on this category of waste.[7][8]

Why is this segregation critical? Halogenated compounds cannot be disposed of via standard non-halogenated solvent waste streams. Improper mixing can lead to:

  • Regulatory Non-compliance: Violating federal and local disposal regulations can result in significant penalties.

  • Disposal Complications: Non-halogenated waste is often recycled or fuel-blended, processes that are incompatible with halogenated compounds.

  • Environmental Persistence: Incomplete combustion of halogenated materials at lower temperatures can generate highly toxic and persistent byproducts, such as dioxins.

Therefore, the mandated disposal route for halogenated organic waste is high-temperature incineration at a specialized, licensed hazardous waste facility. This process ensures the complete destruction of the carbon-halogen bonds, breaking the molecule down into simpler, less harmful components.

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow, from the point of generation to final handoff for disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound or its waste, ensure a robust safety barrier is in place.

  • Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood to mitigate inhalation risks.[9]

  • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield.[3][10]

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[3][10]

  • Body Protection: A buttoned laboratory coat is mandatory.[11]

Step 2: Waste Collection and Segregation

This is the most crucial phase of the disposal process.

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container intended for "Halogenated Organic Waste." This container must be made of a material compatible with this compound and have a secure, vapor-tight lid.[12]

  • Collect Waste: Collect all waste containing this compound, including:

    • Unused or expired pure this compound.

    • Reaction mixtures containing this compound.

    • Solvents used to rinse glassware contaminated with this compound. Note: Any solvent, even if non-halogenated, that is mixed with this compound must be treated as halogenated waste.[12]

    • Contaminated consumables (e.g., pipette tips, weighing paper) should be collected in a separate, clearly labeled solid waste bag for halogenated waste.

  • DO NOT MIX: Never mix this compound waste with non-halogenated organic waste, aqueous waste, acids, or bases.[13]

Step 3: Container Labeling and Storage

Proper labeling is a legal requirement and essential for safety.

  • Labeling: The waste container label must be filled out completely and accurately at the moment the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimation of the concentration and volume of all components in the container.

    • The date of initial accumulation.

  • Storage: Keep the waste container tightly sealed when not in use.[12] Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

Step 4: Spill Management

In the event of a spill, immediate and correct action is required.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3][5]

  • Contain and Absorb: For small spills, contain the liquid and absorb it using a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a suitable container. This contaminated material must be disposed of as halogenated hazardous waste.[3][5]

  • Decontaminate: Clean the spill area with soap and water.

Step 5: Final Disposal

The final step is to transfer the waste to the professionals.

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy), contact your facility's Environmental Health & Safety (EHS) department.

  • Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company. This ensures the waste is transported and incinerated in full compliance with all local, state, and federal regulations.[3]

Visual Disposal Workflow for this compound

The following diagram illustrates the critical decision-making and procedural flow for managing this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal start Waste Generated is_chlorooxazole Does waste contain This compound? start->is_chlorooxazole non_haz_waste Manage as Non-Hazardous Waste (per substance protocol) is_chlorooxazole->non_haz_waste No segregate Segregate into dedicated 'HALOGENATED ORGANIC WASTE' container is_chlorooxazole->segregate Yes label_container Accurately label container with: - 'Hazardous Waste' - Full Chemical Names - Concentrations/Amounts segregate->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Container Full? Contact Environmental Health & Safety (EHS) store_saa->contact_ehs disposal Arrange pickup by licensed hazardous waste vendor for high-temp incineration contact_ehs->disposal Yes

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]

  • This compound hcl | CAS#:2059937-68-5. (n.d.). Chemsrc. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]

  • 2-Chlorobenzoxazole | C7H4ClNO | CID 11986. (n.d.). PubChem. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Koppers Performance Chemicals. Retrieved from [Link]

  • The interactive lab primer - working safely. (n.d.). RSC Education. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory, NCBI Bookshelf. Retrieved from [Link]

  • LABORATORY HEALTH & SAFETY RULES. (2024). University of Cyprus. Retrieved from [Link]

  • Environmental Fate of the Azole Fungicide Fluconazole. (2023). PubMed. Retrieved from [Link]

  • Deactivation mechanisms of chloroperoxidase during biotransformations. (2004). PubMed. Retrieved from [Link]

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  • Summary of the Toxic Substances Control Act. (2024). US EPA. Retrieved from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals. (2024). ResearchGate. Retrieved from [Link]

  • Background Document: Resource Conservation and Recovery Act, Subtitle C. (1980). US EPA. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. (2015). NIH. Retrieved from [Link]

  • Land Disposal Restrictions for Newly Identified Wastes. (n.d.). US EPA. Retrieved from [Link]

  • Metabolic fate of [(14)C]-2,4-dichlorophenol in tobacco cell suspension cultures. (2003). PubMed. Retrieved from [Link]

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  • Deactivation of Claus Tail-Gas Treating Catalysts. (2018). ResearchGate. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chlorooxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment of 2-Chlorooxazole: An Evidence-Based Approach

This compound is a heterocyclic organic compound utilized in organic synthesis and medicinal chemistry.[1] While specific toxicity data is limited, the presence of a chlorinated oxazole ring suggests a potential for reactivity and biological activity. Based on data for the analogous compound 2-Chlorobenzoxazole, researchers should assume that this compound is, at a minimum:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • A combustible liquid.

Therefore, a multi-faceted personal protective equipment (PPE) strategy is essential to mitigate these risks. The core principle is to establish multiple barriers between the researcher and the chemical, in line with the hierarchy of controls, where PPE is the final, critical line of defense.

Your Armor: Selecting the Right PPE for this compound

The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the scale of the work, the potential for splashes or aerosolization, and the duration of exposure. The following table provides a summary of recommended PPE for various laboratory tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Small Quantities (<1g) ANSI Z87.1-rated safety glasses with side shieldsDouble-gloving: Nitrile inner, Viton® or PVA outerFlame-resistant lab coatNot typically required if performed in a certified chemical fume hood
Solution Preparation & Reactions Chemical splash goggles (ANSI Z87.1)Double-gloving: Nitrilinner, Viton® or PVA outerChemical-resistant apron over a flame-resistant lab coatNot typically required if performed in a certified chemical fume hood
Large-Scale Operations (>5g) or Potential for Aerosolization Face shield worn over chemical splash gogglesDouble-gloving: Nitrile inner, Viton® or PVA outerChemical-resistant suit or coverallsRequired. Consult with your institution's EHS for respirator selection and fit-testing.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsRequired. Air-purifying respirator with organic vapor cartridges or SCBA for large spills.
Eye and Face Protection: Your First Line of Defense

Given that this compound is expected to cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields for all work with this compound.

  • Elevated Risk: For tasks involving larger volumes, heating, or potential for splashing, chemical splash goggles are required.

  • Maximum Protection: A face shield worn over chemical splash goggles provides the highest level of protection and is recommended for large-scale operations and spill response.

Hand Protection: A Two-Glove System for Chlorinated Compounds

The selection of appropriate gloves is critical, as many common laboratory gloves offer poor protection against chlorinated organic compounds.

  • The Rationale for Double-Gloving: A two-layer glove system provides enhanced protection. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached.

  • Inner Glove: A standard nitrile examination glove is a suitable inner layer. Nitrile provides good dexterity and a clear indication of tears or breaks.[2]

  • Outer Glove: For handling chlorinated solvents, Viton® or Polyvinyl Alcohol (PVA) gloves are recommended.[3][4] Neoprene and butyl rubber may offer some protection but are generally less effective against halogenated hydrocarbons.[2][3] Note: PVA gloves are degraded by water; they should not be used in aqueous solutions.[5]

  • Glove Usage Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don the inner nitrile glove.

    • Don the appropriate outer chemical-resistant glove.

    • If a splash occurs, remove and replace both gloves immediately.

    • Never wash or reuse disposable gloves.

    • Remove gloves before touching common objects like doorknobs, phones, or keyboards.

Body Protection: Shielding Against Skin Contact
  • Standard Laboratory Attire: A flame-resistant lab coat should be worn at all times in the laboratory.

  • Enhanced Protection: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Coverage: For large-scale work or spill cleanup, disposable chemical-resistant coveralls are necessary to ensure full body protection.

Respiratory Protection: When Engineering Controls Are Not Enough

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. However, in certain situations, respiratory protection may be required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary.

  • Regulatory Compliance: The use of respirators is regulated by OSHA and requires a formal respiratory protection program, including medical clearance and fit-testing.[6] Consult your institution's Environmental Health and Safety (EHS) department for guidance.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Risk Assessment prep2 Review SDS for Analogs prep1->prep2 prep3 Designate Work Area in Fume Hood prep2->prep3 prep4 Assemble all necessary PPE prep3->prep4 handle1 Don PPE (Inner gloves, lab coat, outer gloves, eye protection) prep4->handle1 handle2 Perform Chemical Manipulations handle1->handle2 handle3 Monitor for Spills or Exposures handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE (Outer gloves, apron, face shield, goggles, lab coat, inner gloves) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Responding to Spills and Exposures

Prompt and correct response to an emergency is critical to minimizing harm.

Spill Response

The appropriate response to a spill depends on its size and location.

cluster_small_spill Small Spill (<100 mL, in fume hood) cluster_large_spill Large Spill (>100 mL, outside fume hood) spill Spill Occurs spill1 Alert nearby personnel spill->spill1 spill5 Evacuate the immediate area spill->spill5 spill2 Absorb with inert material (vermiculite, sand) spill1->spill2 spill3 Collect waste in a sealed container spill2->spill3 spill4 Decontaminate the area spill3->spill4 spill6 Alert others and activate alarm spill5->spill6 spill7 Contact EHS/Emergency Response spill6->spill7 spill8 Restrict access to the area spill7->spill8

Caption: Spill Response Decision Tree for this compound.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_liquid Liquid Waste Unused this compound, reaction mixtures, solvent rinses collect_liquid Halogenated Organic Liquid Waste Designated, sealed, and labeled container waste_liquid->collect_liquid waste_solid Solid Waste Contaminated gloves, absorbent material, pipette tips collect_solid Contaminated Solid Waste Lined, sealed, and labeled container waste_solid->collect_solid disposal_final Contact EHS Arrange for pickup by certified hazardous waste contractor collect_liquid->disposal_final collect_solid->disposal_final

Caption: Waste Disposal Pathway for this compound.

  • Waste Segregation: All waste streams containing this compound must be kept separate from other laboratory waste.

  • Containerization:

    • Liquid Waste: Collect in a designated, leak-proof container labeled "Halogenated Organic Waste." The container should be made of a compatible material (e.g., glass or high-density polyethylene).

    • Solid Waste: Collect contaminated items such as gloves, absorbent pads, and pipette tips in a clearly labeled, sealed plastic bag or container.

  • Final Disposal: Do not dispose of any this compound waste down the drain or in the regular trash. All waste must be disposed of through your institution's hazardous waste management program.

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

  • University of South Alabama. (2018, March). Glove Selection Guide. Retrieved from USA Health & Safety. [Link]

  • University of California, Berkeley. Glove Selection Guide. Retrieved from UC Berkeley Environment, Health & Safety. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety. [Link]

  • Ansell. CHEMICAL HANDLING GLOVE GUIDE. Retrieved from Health, Safety and Environment Office. [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Retrieved from Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA NEPIs. [Link]

  • United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • Euro Chlor. (2018). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from Euro Chlor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.